4-Cyclobutyl-4-oxobutyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(4-5-8(10)11)6-2-1-3-6/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJPWCSWYQDNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645358 | |
| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-85-9 | |
| Record name | 4-Cyclobutyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyclobutyl-4-oxobutyric Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-cyclobutyl-4-oxobutyric acid, a valuable keto acid intermediate in the development of novel therapeutics and specialized chemical entities.[1][2] This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will explore the most scientifically sound and practical approaches to its synthesis, with a focus on the underlying chemical principles, detailed experimental protocols, and critical analysis of each route. The two primary pathways detailed herein are the Grignard reaction of a cyclobutyl organometallic reagent with succinic anhydride and a plausible Friedel-Crafts acylation strategy. This guide emphasizes scientific integrity, providing in-depth explanations for methodological choices and grounding all claims in authoritative literature.
Introduction and Molecular Overview
This compound (IUPAC name: 4-cyclobutyl-4-oxobutanoic acid) is a bifunctional organic molecule featuring a cyclobutane ring, a ketone, and a carboxylic acid moiety.[3] This unique combination of functional groups makes it a desirable building block for introducing the cyclobutyl motif into larger, more complex molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 889953-85-9 | [3] |
| Molecular Formula | C₈H₁₂O₃ | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| IUPAC Name | 4-cyclobutyl-4-oxobutanoic acid | [3] |
| Storage Temperature | 2-8°C | [2] |
The synthesis of this γ-keto acid, while not extensively documented in readily available literature with a specific, high-yield protocol, can be reliably achieved through established organometallic and electrophilic substitution reactions. This guide will provide the necessary theoretical and practical framework for its successful laboratory-scale preparation.
Strategic Synthesis Pathways
Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The first involves the formation of the C4-C5 bond via a nucleophilic attack of a cyclobutyl organometallic species on succinic anhydride. The second strategy relies on the formation of the C3-C4 bond through a Friedel-Crafts type acylation.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Grignard Reaction with Succinic Anhydride
This is arguably the most direct and reliable route. It leverages the nucleophilic character of a Grignard reagent to open the succinic anhydride ring, directly forming the target keto acid after an acidic workup.[4][5] The reaction of arylmagnesium halides with succinic anhydride is known to produce the corresponding 3-aroylpropionic acids in good yields.[6] We can confidently extrapolate this reactivity to cyclobutylmagnesium bromide.
The reaction proceeds in two distinct stages. First, the cyclobutylmagnesium bromide, prepared in situ from cyclobutyl bromide and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile.[7][8] It attacks one of the electrophilic carbonyl carbons of succinic anhydride, leading to the opening of the five-membered ring. This forms a magnesium salt of the carboxylate. The subsequent addition of an aqueous acid protonates the carboxylate, yielding the final product, this compound.
Caption: Simplified mechanism of the Grignard reaction pathway.
Step A: Preparation of Cyclobutylmagnesium Bromide
-
Materials: Magnesium turnings, iodine crystal (as initiator), cyclobutyl bromide, anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclobutyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the cyclobutylmagnesium bromide Grignard reagent.
-
Step B: Reaction with Succinic Anhydride and Workup
-
Materials: Cyclobutylmagnesium bromide solution, succinic anhydride, anhydrous diethyl ether or THF, hydrochloric acid (aq.), diethyl ether for extraction, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of finely powdered succinic anhydride in anhydrous diethyl ether.[9][10]
-
Cool this suspension in an ice-salt bath to approximately -10 °C.
-
Slowly add the prepared cyclobutylmagnesium bromide solution via a cannula or dropping funnel to the succinic anhydride suspension with vigorous stirring. Maintain the temperature below 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench it by the slow addition of cold 1 M hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
-
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the cyclobutyl protons, the methylene protons adjacent to the ketone, the methylene protons adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Peaks for the two carbonyl carbons (ketone and carboxylic acid), and signals for the cyclobutyl and methylene carbons.
-
IR Spectroscopy: A broad absorption for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ketone and the carboxylic acid.
-
Pathway 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones.[11][12] While a direct acylation of cyclobutane with succinic anhydride is not feasible due to the low reactivity of the alkane, a plausible route involves the reaction of cyclobutanecarbonyl chloride with a suitable three-carbon nucleophile that can be subsequently hydrolyzed to the carboxylic acid. A more direct, albeit challenging, approach would be the acylation of an activated cyclobutane derivative.
A more common application of this reaction type for γ-keto acid synthesis involves acylating an electron-rich aromatic ring with succinic anhydride.[13]
A viable, though multi-step, approach would involve the reaction of cyclobutanecarbonyl chloride with a reagent such as the Grignard of 3-(trimethylsilyloxy)propylmagnesium bromide, followed by oxidation. However, a more direct Friedel-Crafts reaction is conceptually attractive. For this to be successful, one would need to acylate a nucleophilic three-carbon synthon with cyclobutanecarbonyl chloride.
Step A: Preparation of Cyclobutanecarbonyl Chloride
Cyclobutanecarbonyl chloride is a key intermediate for this pathway and can be prepared from cyclobutanecarboxylic acid.[14]
-
Materials: Cyclobutanecarboxylic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to a trap, combine cyclobutanecarboxylic acid and a slight excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture gently under reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.[15][16]
-
Step B: Acylation Reaction
A possible, though less direct, route could involve the acylation of a silyl enol ether of an ester, followed by hydrolysis and decarboxylation. A more straightforward hypothetical pathway would be the Lewis acid-catalyzed acylation of a suitable three-carbon organometallic reagent.
Due to the higher reliability and more direct nature of the Grignard pathway (Pathway 1), a detailed experimental protocol for this more speculative Friedel-Crafts route is not provided here as a primary recommendation.
Comparison of Synthetic Pathways
Table 2: Qualitative Comparison of Synthesis Pathways
| Feature | Pathway 1: Grignard Reaction | Pathway 2: Friedel-Crafts Acylation |
| Overall Strategy | Nucleophilic addition-ring opening | Electrophilic substitution |
| Key Intermediates | Cyclobutylmagnesium bromide | Cyclobutanecarbonyl chloride |
| Number of Steps | Fewer steps, more convergent | Potentially more steps, less convergent |
| Reliability | High, based on analogous reactions | Moderate, requires more development |
| Potential Byproducts | Dialkylation products, lactones | Polyacylation (less likely), rearrangement |
| Reagent Sensitivity | Grignard reagent is highly moisture-sensitive | Acyl chloride is moisture-sensitive |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Cyclobutyl Bromide: A flammable and potentially toxic liquid. Handle with care.
-
Magnesium Turnings: Highly flammable solid, especially as a fine powder.
-
Diethyl Ether/THF: Extremely flammable and volatile solvents. Work in a fume hood away from ignition sources.
-
Cyclobutanecarbonyl Chloride: A corrosive and flammable liquid that reacts with moisture.[15][16] Handle with extreme care.
-
Thionyl Chloride: A toxic and corrosive liquid that reacts violently with water.
-
This compound: Based on analogous compounds like 4-cyclopropyl-4-oxobutyric acid, it should be considered harmful if swallowed and an irritant to the skin and eyes.[17] Avoid inhalation of dust and direct contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][18][19]
Conclusion and Outlook
This technical guide has outlined two primary synthetic pathways for the preparation of this compound. The Grignard reaction of cyclobutylmagnesium bromide with succinic anhydride stands out as the more robust, direct, and recommended approach for laboratory-scale synthesis due to its high convergence and reliance on well-established reaction principles. The Friedel-Crafts acylation pathway, while mechanistically plausible, would require significant optimization and is likely to be a more circuitous route.
The protocols and scientific rationale presented herein provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block. Future work could focus on optimizing the reaction conditions for the Grignard pathway to maximize yield and minimize byproduct formation, as well as developing a scalable and cost-effective process for larger-scale production.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.
- ChemicalBook. (n.d.). Cyclobutanecarbonyl chloride 5006-22-4 wiki.
- Bernáth, G., & Fülöp, F. (2002). METHODS FOR THE SYNTHESIS OF c- AND d- KETO ACID DERIVATIVES.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Iqbal, M. S., et al. (2013). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 25(17), 9701-9703.
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MySkinRecipes. (n.d.). 4-CYCLOBUTYL-4-OXO-BUTYRIC ACID. Retrieved from [Link]
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Weizmann, C., Blum-Bergmann, O., & Bergmann, F. (1935). 325. The reaction of Grignard reagents with some succinic anhydrides. Journal of the Chemical Society (Resumed), 1370.
- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- ChemRxiv. (n.d.). ARTICLE.
- ResearchGate. (n.d.). The preparation of ketones from acid halides and the grignard reagent.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Semantic Scholar. (1995). The Reaction of Arylmagnesium Halides with Succinic Anhydride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-N-BUTYLPHENYL)-4-OXOBUTYRIC ACID.
- Organic Syntheses. (n.d.). succinic anhydride.
- Filo. (2025). Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga...
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PubChem. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Filo. (2025). Identify A and B in the following reaction: reaction scheme with bromocy...
- YouTube. (2024). Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).....
- Fisher Scientific. (2010). SAFETY DATA SHEET.
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MySkinRecipes. (n.d.). 4-CYCLOBUTYL-4-OXO-BUTYRIC ACID. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Preparation succinic anhydride. Retrieved from [Link]
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A Technical Guide to Friedel-Crafts Acylation Involving Cyclobutane Moieties
Abstract
This technical guide provides an in-depth analysis of Friedel-Crafts acylation chemistry as it pertains to cyclobutane-containing structures. We first address the chemical infeasibility of the direct acylation of the cyclobutane alkane ring. Subsequently, we present a comprehensive, field-proven alternative: the intermolecular Friedel-Crafts acylation of an aromatic substrate with a cyclobutane-derived acylating agent to synthesize cyclobutyl phenyl ketone. A second, intramolecular approach demonstrating the formation of a fused aromatic-cycloalkanone system is also detailed. This guide is structured to deliver both foundational mechanistic understanding and actionable experimental protocols, supported by authoritative references, to empower researchers in the synthesis and development of novel chemical entities.
Part 1: The Challenge of Direct Cycloalkane Acylation
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching acyl groups (R-C=O) to aromatic rings.[1][2] The reaction proceeds via electrophilic aromatic substitution (EAS), where a potent electrophile, typically a resonance-stabilized acylium ion, is attacked by the π-electrons of an aromatic system.[3][4]
A common misconception is to extend this powerful reaction to saturated hydrocarbons like cyclobutane. However, the direct Friedel-Crafts acylation of cyclobutane is not a viable synthetic route for two fundamental reasons:
-
Lack of Nucleophilicity: The reaction's initial and rate-determining step is the nucleophilic attack by the substrate on the electrophile.[3] Aromatic rings are sufficiently nucleophilic due to their high-energy π-electron systems. Saturated alkanes, including cyclobutane, lack these available π-electrons. Their C-H and C-C sigma bonds are low-energy, stable, and not sufficiently nucleophilic to attack an acylium ion.
-
Substrate and Catalyst Instability: Friedel-Crafts reactions require strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), to generate the acylium ion from an acyl halide or anhydride.[1][5] Under these harsh conditions, strained rings like cyclobutane are susceptible to non-specific activation, leading to ring-opening, rearrangement, or fragmentation rather than clean acylation.[6][7][8][9][10]
Therefore, attempting to directly acylate cyclobutane with a reagent like succinic anhydride under Friedel-Crafts conditions would not yield the desired 4-cyclobutyl-4-oxobutanoic acid. Instead, a complex mixture of rearranged and polymeric products would be expected. Scientific integrity demands we pivot to established, reliable methodologies.
Part 2: A Viable Alternative: Intermolecular Acylation for Cyclobutyl Aryl Ketone Synthesis
A robust and well-documented strategy to incorporate a cyclobutane ring via Friedel-Crafts chemistry is to use a cyclobutane-containing electrophile to acylate an aromatic substrate. The synthesis of Cyclobutyl Phenyl Ketone from benzene and cyclobutanecarbonyl chloride serves as an exemplary case.
Reaction Mechanism
The mechanism follows the classical three-step electrophilic aromatic substitution pathway:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized cyclobutyl-acylium ion.[1][11]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts aromaticity and forms a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion or sigma complex.[4][12]
-
Deprotonation and Aromaticity Restoration: The tetrachloroaluminate anion ([AlCl₄]⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, cyclobutyl phenyl ketone.[11][12]
Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, and the ketone product is deactivated towards further substitution, preventing polyacylation.[5][13]
Experimental Protocol
This protocol provides a generalized procedure for the laboratory-scale synthesis of cyclobutyl phenyl ketone.[14]
Materials & Reagents:
-
Cyclobutanecarbonyl chloride (1.0 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Benzene (can act as solvent and reagent) or an inert solvent like Dichloromethane (DCM)
-
Ice, distilled water, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Catalyst Suspension: Charge the flask with anhydrous benzene (if used as solvent) or DCM, and then add anhydrous AlCl₃ in portions while stirring. Cool the resulting suspension to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature. The reaction can be gently heated to reflux (approx. 40-50 °C if in DCM) for 1-3 hours to ensure completion. Monitor progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by cold 1M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used, separate the organic layer. If benzene was the solvent, extract the aqueous layer with additional benzene or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclobutyl phenyl ketone.
Data Presentation
| Property | Cyclobutanecarbonyl Chloride | Benzene | Aluminum Chloride | Cyclobutyl Phenyl Ketone |
| CAS Number | 5006-22-4 | 71-43-2 | 7446-70-0 | 5407-98-7[15][16] |
| Formula | C₅H₇ClO | C₆H₆ | AlCl₃ | C₁₁H₁₂O[16][17] |
| Molar Mass | 118.56 g/mol | 78.11 g/mol | 133.34 g/mol | 160.21 g/mol [16] |
| Boiling Point | 134 °C | 80.1 °C | 180 °C (subl.) | 114-118 °C @ 7 mmHg[15] |
| Density | 1.12 g/mL | 0.876 g/mL | 2.48 g/cm³ | 1.05 g/mL at 25 °C[15] |
Expected Characterization:
-
¹H NMR: Signals corresponding to aromatic protons (multiplet, ~7.4-8.0 ppm), the methine proton adjacent to the carbonyl (quintet, ~3.8-4.0 ppm), and cyclobutane methylene protons (multiplets, ~1.8-2.5 ppm).
-
¹³C NMR: A signal for the carbonyl carbon (~200 ppm), signals for aromatic carbons (~128-137 ppm), a signal for the methine carbon (~40 ppm), and signals for the cyclobutane methylene carbons (~18, 25 ppm).
-
IR Spectroscopy: A strong characteristic C=O stretch around 1680-1690 cm⁻¹.
Part 3: An Intramolecular Approach - Synthesis of Fused Ring Systems
Intramolecular Friedel-Crafts acylation is a powerful method for constructing polycyclic systems where the aromatic ring and the acyl group are part of the same molecule.[18] This reaction is particularly efficient for forming stable 5- and 6-membered rings. A classic example is the cyclization of 4-phenylbutanoic acid to form α-tetralone, a fused 6-membered ring ketone.[19][20]
Mechanism of Intramolecular Acylation
The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the formation of an acylium ion electrophile that is then attacked by the tethered aromatic ring.[20]
-
Electrophile Formation: The carboxylic acid is first converted to an acyl chloride (e.g., with thionyl chloride) or activated directly by the strong acid catalyst to form an acylium ion.[21]
-
Intramolecular Attack: The aromatic ring attacks the intramolecular acylium ion. This ring-closing step is kinetically favored due to the proximity of the reacting groups.
-
Deprotonation: A base removes a proton from the resulting arenium ion intermediate to restore aromaticity and yield the fused ketone product.
Representative Protocol: Synthesis of α-Tetralone
This protocol is adapted from established literature procedures for the synthesis of α-tetralone from 4-phenylbutyric acid.[21]
-
Acid Chloride Formation: In a round-bottom flask, gently heat a mixture of 4-phenylbutyric acid (1.0 eq.) and thionyl chloride (1.3 eq.) on a steam bath for 30-60 minutes until HCl evolution ceases. Remove excess thionyl chloride under vacuum.
-
Cyclization: Cool the resulting crude 4-phenylbutyryl chloride and dissolve it in an inert solvent like carbon disulfide or nitrobenzene. Cool the solution in an ice bath.
-
Catalyst Addition: Add anhydrous AlCl₃ (1.1 eq.) portion-wise, controlling the initial vigorous evolution of HCl.
-
Reaction: Once the addition is complete, slowly warm the mixture and heat on a steam bath for 30-60 minutes to complete the reaction.
-
Workup & Purification: Follow a similar aqueous quench, extraction, and purification procedure as described in section 2.2 to isolate the α-tetralone product.[21] This reaction can also be effectively catalyzed by solid acid catalysts like H-Beta zeolites.[22]
This intramolecular strategy highlights a powerful method for building complex molecular architectures relevant to drug discovery, where fused ring systems are common motifs.
References
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
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Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]
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Title: Video: Limitations of Friedel–Crafts Reactions Source: JoVE URL: [Link]
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Title: Review of Limitations of Friedel-Crafts reactions Source: CUTM Courseware URL: [Link]
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Title: Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation Source: Pharmaguideline URL: [Link]
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Title: 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction Source: OpenStax URL: [Link]
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Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link]
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Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation Source: ACS Publications URL: [Link]
-
Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: NIH National Library of Medicine URL: [Link]
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Title: NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol Source: ResearchGate URL: [Link]
-
Title: Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7) Source: Cheméo URL: [Link]
-
Title: Cyclobutyl phenyl ketone | C11H12O | CID 79414 Source: PubChem - NIH URL: [Link]
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Title: Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes Source: ACS Publications URL: [Link]
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Title: 1-Tetralone Source: Wikipedia URL: [Link]
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Title: Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols Source: PMC - NIH URL: [Link]
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Title: friedel-crafts acylation of benzene Source: chemguide URL: [Link]
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Title: Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to 4-cyclobutyl-4-oxobutanoic acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Rising Prominence of Strained Ring Systems in Medicinal Chemistry
For decades, the cyclobutyl moiety was often viewed by medicinal chemists with a degree of apprehension, largely due to concerns about its inherent ring strain and potential metabolic instability. However, a paradigm shift is underway. The unique, puckered three-dimensional geometry of the cyclobutane ring is now increasingly recognized as a valuable asset in modern drug design.[1] It can impart favorable pharmacological properties, such as improved metabolic stability, enhanced binding affinity, and reduced planarity, offering a compelling alternative to more traditional isosteres.[1] This guide focuses on a key exemplar of this emerging class of building blocks: 4-cyclobutyl-4-oxobutanoic acid. As a bifunctional molecule, it offers a versatile scaffold for the synthesis of novel chemical entities with significant potential in therapeutic development.
Molecular Overview and Physicochemical Properties
4-cyclobutyl-4-oxobutanoic acid is a gamma-keto acid distinguished by the presence of a cyclobutyl ring. This combination of a carboxylic acid, a ketone, and a strained cycloalkane ring system gives rise to its unique chemical reactivity and potential as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of 4-cyclobutyl-4-oxobutanoic acid
| Property | Value | Source |
| IUPAC Name | 4-cyclobutyl-4-oxobutanoic acid | PubChem[2] |
| CAS Number | 889953-85-9 | PubChem[2] |
| Molecular Formula | C₈H₁₂O₃ | PubChem[2] |
| Molecular Weight | 156.18 g/mol | PubChem[2] |
| Computed XLogP3 | 0.4 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Computed Rotatable Bond Count | 3 | PubChem[2] |
Note: The majority of the available data for this compound is computed. Experimental validation of these properties is a crucial step in its further development and application.
Synthesis of 4-cyclobutyl-4-oxobutanoic acid: A Proposed Approach via Friedel-Crafts Acylation
The synthesis of γ-keto acids is a well-established field in organic chemistry.[3][4][5][6] A plausible and direct route to 4-cyclobutyl-4-oxobutanoic acid is the Friedel-Crafts acylation of cyclobutane with succinic anhydride.[7][8][9][10] However, the application of this reaction to a non-aromatic, strained ring like cyclobutane requires careful consideration of the reaction conditions to avoid potential side reactions such as ring-opening or rearrangement, which are known to occur in the presence of Lewis acids.[11][12]
Proposed Reaction Mechanism
The reaction is anticipated to proceed via the classical Friedel-Crafts acylation mechanism:
-
Activation of Succinic Anhydride: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.
-
Formation of the Acylium Ion: Cleavage of the C-O bond in the activated anhydride generates a resonance-stabilized acylium ion intermediate.
-
Electrophilic Attack: The strained C-C bonds of cyclobutane, which possess some degree of π-character, can act as a nucleophile, attacking the electrophilic acylium ion. This step is the most critical and potentially challenging, as the reactivity of a cycloalkane is significantly lower than that of an aromatic ring.
-
Deprotonation/Rearrangement: The resulting carbocation intermediate can then undergo deprotonation to yield the acylated cyclobutane. However, given the strained nature of the cyclobutane ring, rearrangement to a more stable carbocation is a significant possibility.
-
Hydrolysis: The reaction mixture is quenched with water to hydrolyze the aluminum chloride complex of the product and liberate the free carboxylic acid.
Caption: Proposed workflow for the synthesis of 4-cyclobutyl-4-oxobutanoic acid.
Detailed Experimental Protocol (Hypothetical and Requiring Optimization)
Safety Precaution: This protocol involves the use of a strong Lewis acid (AlCl₃), which is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
Succinic anhydride (high purity)
-
Cyclobutane (liquefied gas or in a suitable solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Inert gas (nitrogen or argon) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride (a stoichiometric excess is likely required). Add anhydrous DCM to create a slurry. Cool the mixture in a low-temperature bath.
-
Addition of Reactants: Slowly add a solution of succinic anhydride in anhydrous DCM to the cooled AlCl₃ slurry via the dropping funnel. Once the addition is complete, slowly introduce cyclobutane to the reaction mixture. The rate of addition and reaction temperature are critical parameters to control to minimize side reactions.
-
Reaction: Allow the reaction to stir at a controlled low temperature for a prolonged period. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase. Separate the layers and acidify the aqueous layer with HCl to precipitate the product. Extract the product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product will likely require further purification by column chromatography or recrystallization to obtain pure 4-cyclobutyl-4-oxobutanoic acid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture.
-
Low Temperature: The high reactivity of cyclobutane towards Lewis acids necessitates low temperatures to control the reaction rate and selectivity, minimizing potential ring-opening and rearrangement side products.
-
Stoichiometric Excess of Lewis Acid: The ketone product can form a complex with the Lewis acid, effectively sequestering the catalyst. Therefore, a stoichiometric amount or more is often required to drive the reaction to completion.[13]
-
Aqueous Acid Workup: This step is essential to break down the aluminum-product complex and protonate the carboxylate to yield the final carboxylic acid.
-
Bicarbonate Extraction: This is a standard and effective method for separating the acidic product from neutral and basic impurities.
Spectroscopic and Analytical Characterization (Predicted)
In the absence of published experimental data, the following spectroscopic characteristics can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclobutyl ring and the aliphatic chain.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| -CH₂-CH ₂-COOH | 2.5 - 2.8 | Triplet | J ≈ 6-7 Hz |
| -C(=O)-CH ₂-CH₂- | 2.8 - 3.1 | Triplet | J ≈ 6-7 Hz |
| Cyclobutyl -CH -C(=O) | 3.0 - 3.5 | Multiplet | |
| Cyclobutyl -CH ₂- | 1.8 - 2.4 | Multiplet | |
| -COOH | 10 - 12 | Broad singlet |
The complex splitting patterns of the cyclobutyl protons arise from the puckered conformation of the ring and the various cis and trans coupling constants.[14]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide clear signals for the carbonyl carbons and the carbons of the cyclobutyl ring.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Ketone) | 205 - 215 |
| C =O (Carboxylic Acid) | 175 - 185 |
| C H-C(=O) (Cyclobutyl) | 45 - 55 |
| C H₂ (Cyclobutyl) | 20 - 30 |
| C H₂ (aliphatic, α to C=O) | 30 - 40 |
| C H₂ (aliphatic, β to C=O) | 25 - 35 |
The chemical shift of the unsubstituted cyclobutane carbon is around 22.4 ppm.[14]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl groups and the O-H bond of the carboxylic acid.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (Ketone) | 1705 - 1725 | Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1720 | Strong |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
The broadness of the O-H stretch is due to hydrogen bonding.[15]
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak, although it may be weak. Key fragmentation patterns for γ-keto acids include α-cleavage and McLafferty rearrangement.
Predicted Fragmentation Pathways:
-
α-Cleavage: Loss of the cyclobutyl group or the propanoic acid chain.
-
McLafferty Rearrangement: If a γ-hydrogen is available on the cyclobutyl ring relative to the ketone, a characteristic rearrangement can occur.
-
Loss of H₂O: Dehydration from the carboxylic acid.
-
Loss of COOH: Decarboxylation.
Chemical Reactivity and Synthetic Utility
4-cyclobutyl-4-oxobutanoic acid is a bifunctional molecule, and its reactivity is dictated by the ketone and carboxylic acid moieties.
Caption: Key reaction pathways for 4-cyclobutyl-4-oxobutanoic acid.
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding primary alcohol.
-
Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an alkene via the Wittig reaction, or undergo reductive amination to introduce a nitrogen-containing substituent.
-
Cyclization Reactions: As a γ-keto acid, it is a valuable precursor for the synthesis of five-membered heterocyclic rings, such as pyridazinones, through condensation with hydrazine derivatives.[16]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclobutyl ring can significantly enhance the pharmacological profile of a drug candidate.[1] 4-cyclobutyl-4-oxobutanoic acid, as a readily functionalizable building block, offers a strategic entry point for introducing this valuable motif.
-
Scaffold for Novel Heterocycles: Its ability to form pyridazinones and other heterocyclic systems makes it a valuable starting material for generating libraries of compounds for high-throughput screening.
-
Bioisostere for Phenyl Rings: The puckered nature of the cyclobutane ring can serve as a non-planar bioisostere for a phenyl ring, potentially improving solubility and metabolic stability while maintaining key binding interactions.[17]
-
Conformationally Restricted Linker: The rigid cyclobutane unit can be used as a linker to orient pharmacophoric groups in a specific and constrained conformation, which can lead to enhanced selectivity and potency.
-
Potential as a Pharmacophore: While not extensively documented for this specific molecule, related γ-keto acids with cyclic substituents have shown biological activity, for instance, as S1P₁ agonists.[18] This suggests that the 4-cyclobutyl-4-oxobutanoyl moiety itself could be a key component of a pharmacophore.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
4-cyclobutyl-4-oxobutanoic acid represents a promising yet underexplored building block in medicinal chemistry. Its synthesis, while presenting challenges due to the reactivity of the cyclobutane ring, is feasible through carefully optimized Friedel-Crafts acylation or other modern synthetic methods. The true value of this compound lies in its potential to introduce the increasingly sought-after cyclobutyl moiety into novel drug candidates, offering a pathway to compounds with improved physicochemical and pharmacological properties. Further experimental investigation into its synthesis, reactivity, and biological activity is highly warranted and is expected to unlock its full potential as a valuable tool for drug discovery professionals.
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The Cyclobutane Motif: A Technical Guide to its Rising Prominence in Drug Discovery
Abstract
The cyclobutane ring, a four-membered carbocycle, has transcended its status as a mere synthetic curiosity to become a cornerstone in modern medicinal chemistry. Its distinct conformational rigidity and unique three-dimensional geometry offer a powerful toolkit for drug designers to meticulously sculpt molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the biological activities of cyclobutane-containing compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles that render the cyclobutane moiety an asset in drug design, survey its presence in nature and its application in marketed therapeutics, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The Allure of a Strained Ring
The cyclobutane ring is characterized by significant ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among saturated monocarbocycles.[1][2] This inherent strain is not a liability but rather a source of its unique and advantageous properties in a biological context. Unlike the planar representation often depicted, cyclobutane adopts a puckered or "butterfly" conformation to mitigate torsional strain.[2][3][4] This non-planar structure is crucial as it imparts a distinct three-dimensionality to molecules, a feature increasingly sought after in drug discovery to "escape from flatland" and explore novel chemical space.[5]
The strategic incorporation of a cyclobutane scaffold into a drug candidate can confer several benefits:
-
Conformational Restriction: The rigidity of the cyclobutane ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[1][6][7][8][9][10][11]
-
Bioisosteric Replacement: Cyclobutane can serve as a bioisostere for various chemical groups, including gem-dimethyl groups, alkenes, larger rings, and even phenyl groups.[1][6][7][10][12] This substitution can lead to improved metabolic stability, solubility, and other desirable drug-like properties.[10]
-
Improved Pharmacokinetics: The introduction of a cyclobutane ring can obstruct sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][6][7][10]
-
Accessing Hydrophobic Pockets: The carbon-rich framework of cyclobutane can effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites.[1][6][10]
-
Precise Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[1][6][7][10]
Part 1: The Cyclobutane Motif in Nature and Medicine
While less common than five- and six-membered rings, the cyclobutane moiety is found in a diverse array of natural products, often contributing significantly to their biological activity.[13][14][15][16][17][18] These natural products span a wide range of structural classes, including alkaloids, terpenoids, and steroids.[15]
Naturally Occurring Bioactive Cyclobutanes:
-
Sceptrin: An antimicrobial agent isolated from the marine sponge Agelas sceptrum, sceptrin features a dimeric pyrrole-imidazole alkaloid structure with a central cyclobutane ring.[13]
-
Piperaborenines: A class of cytotoxic compounds isolated from Piper arborescens, these molecules are formed through the head-to-tail dimerization of piplartine-type monomers, resulting in a cyclobutane core.
-
Pentacycloanammoxic Acid: Found in bacteria that perform the anammox process, this remarkable "ladderane" is composed of five fused cyclobutane units and is believed to contribute to the integrity of the bacterial membrane.[19]
The presence of the cyclobutane ring in these natural products highlights its evolutionary selection for specific biological functions and provides inspiration for its use in medicinal chemistry.
Cyclobutane-Containing Drugs in the Clinic:
The unique properties of the cyclobutane ring have been successfully leveraged in the development of several marketed drugs across various therapeutic areas.
| Drug | Therapeutic Area | Role of the Cyclobutane Moiety |
| Carboplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand modulates the reactivity of the platinum center, leading to a different toxicity profile and reduced nephrotoxicity compared to cisplatin.[1][6][9][10][19] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane group in the P1 region of this HCV NS3/4A protease inhibitor enhances its potency compared to analogues with cyclopropyl or cyclopentyl groups.[9] |
| Apalutamide | Oncology | This androgen receptor antagonist features a spirocyclic cyclobutane, a key structural element contributing to its high affinity and antagonist activity.[9][10] |
| Ivosidenib | Oncology | An inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme, the difluorocyclobutylamine substituent was a critical optimization that improved metabolic stability.[9][10] |
Part 2: Synthetic Strategies for Bioactive Cyclobutanes
The growing interest in cyclobutane-containing compounds has spurred the development of diverse and efficient synthetic methodologies for their construction. A comprehensive review of all synthetic methods is beyond the scope of this guide; however, we will highlight some key and widely employed strategies.
[2+2] Cycloaddition Reactions:
This is arguably the most classic and direct method for forming a cyclobutane ring. It involves the reaction of two unsaturated components, typically two alkenes, an alkene and a ketene, or an alkyne and an alkene. Photochemical [2+2] cycloadditions are particularly common for the synthesis of the cyclobutane core of natural products.[5]
Experimental Protocol: Photochemical [2+2] Cycloaddition for a Sceptrin Precursor
This protocol is a generalized representation based on synthetic strategies towards dimeric pyrrole-imidazole alkaloids.
-
Reactant Preparation: Dissolve an equimolar amount of the monomeric pyrrole-imidazole precursor in a suitable solvent (e.g., acetonitrile or acetone) in a quartz reaction vessel. The concentration should be optimized to favor intermolecular dimerization over polymerization (typically in the range of 0.01-0.1 M).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the alkene.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (λ ≥ 350 nm) while maintaining a constant temperature (e.g., using a cooling bath). The use of a Pyrex filter is often necessary to block shorter, higher-energy wavelengths that can cause side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting cyclobutane dimer by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and stereochemistry.
Other Notable Synthetic Strategies:
-
Transition-Metal Catalyzed Cyclizations: Palladium-catalyzed intramolecular allylic alkylation has been used to construct cyclobutane rings with high regioselectivity.
-
Ring Opening of Bicyclo[1.1.0]butanes (BCBs): BCBs are highly strained molecules that can undergo ring-opening reactions with various reagents to afford functionalized cyclobutanes.[20]
-
Ionic Stepwise [2+2] Cycloaddition: Acid-catalyzed reactions of silyl enol ethers with α,β-unsaturated carbonyl compounds can provide donor-acceptor cyclobutane derivatives.
The choice of synthetic strategy depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Part 3: Case Studies in Drug Development
The application of cyclobutane-containing compounds is expanding into numerous therapeutic areas, including oncology, virology, and neurodegenerative diseases.
Oncology
As highlighted by the marketed drugs carboplatin, apalutamide, and ivosidenib, the cyclobutane motif has found significant utility in cancer therapy. The conformational rigidity and metabolic stability imparted by the cyclobutane ring are particularly advantageous in designing potent and selective enzyme inhibitors. For instance, in the development of tankyrase inhibitors for certain cancers, a trans-cyclobutyl linker demonstrated superior affinity compared to cyclohexyl and phenyl linkers.[9]
Antiviral Agents
Cyclobutane nucleoside analogues have shown promise as antiviral agents.[21] The conformationally rigid cyclobutane ring can mimic the furanose ring of natural nucleosides, allowing these analogues to interact with viral polymerases. Lobucavir, a cyclobutane-containing nucleoside analogue, has demonstrated activity against HIV-1, hepatitis B virus, and herpesviruses.[9]
Neurodegenerative Diseases
While still an emerging area, the unique properties of cyclobutane derivatives make them intriguing candidates for tackling neurodegenerative disorders. The pathology of many of these diseases involves protein misfolding and aggregation, processes that could potentially be modulated by small molecules that can enforce specific conformations.[22][23][24][25] The ability of the cyclobutane scaffold to present pharmacophores in a rigid and defined orientation could be beneficial in designing molecules that target protein-protein interactions or specific receptor subtypes implicated in these diseases.[22]
Part 4: Experimental Protocols for Assessing Bioactivity
Once a series of cyclobutane-containing compounds has been synthesized, their biological activity must be assessed. The choice of assay will depend on the therapeutic target. Below are representative protocols for evaluating anticancer and anti-inflammatory activity.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Culture a relevant cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane-containing test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Protocol: Anti-Inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the cyclobutane-containing compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include wells with unstimulated cells and cells stimulated with LPS only.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite (a stable breakdown product of NO) will result in a color change.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.
Part 5: Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Overview of key synthetic strategies for constructing cyclobutane-containing molecules.
Conclusion and Future Outlook
The cyclobutane motif has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique conformational and physicochemical properties provide a compelling avenue for medicinal chemists to address challenges related to potency, selectivity, and pharmacokinetics. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of an even wider range of cyclobutane-containing chemical space. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, we can anticipate that the cyclobutane ring will play an increasingly prominent role in the design of the next generation of innovative therapeutics.
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Foreword: The Strategic Value of Strain in Medicinal Chemistry
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An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Butyric Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the fields of chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This guide offers a comprehensive exploration of the IUPAC nomenclature as it applies to substituted butyric acids. Butyric acid, systematically named butanoic acid, and its derivatives are prevalent in biological systems and serve as important scaffolds in medicinal chemistry. A thorough understanding of their nomenclature is therefore essential for researchers in these domains. This document will detail the foundational rules for naming substituted butyric acids, including the prioritization of functional groups, the numbering of the parent chain, the designation of stereochemistry, and the interplay between common and systematic names.
Introduction: The Significance of Systematic Nomenclature
In the intricate landscape of chemical research and pharmaceutical development, the ability to communicate the exact structure of a molecule is paramount. The IUPAC nomenclature system was established to create a universal language for chemists, ensuring that a chemical name corresponds to a single, unique structure. Butyric acid (CH₃CH₂CH₂COOH), a four-carbon carboxylic acid, and its substituted analogues are a class of compounds with significant biological and pharmaceutical relevance. For instance, they are involved in metabolic pathways and have been investigated for their therapeutic potential in various diseases.
This guide is designed to provide a detailed, field-proven methodology for the systematic naming of these compounds, moving beyond a simple recitation of rules to explain the underlying logic and causality.
Foundational Principles of Naming Substituted Butyric Acids
The IUPAC name for butyric acid is butanoic acid .[1][2][3] This systematic name serves as the foundation for naming all its substituted derivatives. The core principles of the IUPAC system involve identifying the parent hydrocarbon chain, locating and naming substituents, and indicating their positions with numerical locants.
The Parent Chain: Butanoic Acid
The nomenclature of any substituted butyric acid begins with the identification of the longest continuous carbon chain that includes the carboxyl group (-COOH). For butyric acid derivatives, this parent chain consists of four carbon atoms. The suffix "-e" of the corresponding alkane (butane) is replaced with "-oic acid" to denote the carboxylic acid functional group.[3][4][5][6][7][8]
Numbering the Carbon Chain
A critical and invariable rule in the nomenclature of carboxylic acids is that the carbon atom of the carboxyl group is always assigned the number 1 (C1).[4][9] This rule is a direct consequence of the high priority assigned to the carboxylic acid functional group in the IUPAC system.[6][10][11][12][13][14] Consequently, the numbering of the butanoic acid chain proceeds sequentially from the carboxyl carbon.
Experimental Workflow: Systematic Naming of a Substituted Butanoic Acid
Caption: A stepwise workflow for the IUPAC naming of substituted butanoic acids.
Prioritization of Functional Groups
When a butanoic acid derivative contains other functional groups, the carboxylic acid group almost invariably takes precedence, dictating the suffix of the name.[6][10][11][12][13][14] All other functional groups are treated as substituents and are indicated by prefixes. This hierarchy is a fundamental concept in IUPAC nomenclature.
| Priority | Functional Group | Suffix (if highest priority) | Prefix (if substituent) |
| 1 | Carboxylic Acid | -oic acid | Carboxy- |
| 2 | Ester | -oate | Alkoxycarbonyl- |
| 3 | Amide | -amide | Carbamoyl- |
| 4 | Nitrile | -nitrile | Cyano- |
| 5 | Aldehyde | -al | Formyl- or Oxo- |
| 6 | Ketone | -one | Oxo- |
| 7 | Alcohol | -ol | Hydroxy- |
| 8 | Amine | -amine | Amino- |
| 9 | Alkene | -ene | Alkenyl- |
| 10 | Alkyne | -yne | Alkynyl- |
| 11 | Halogen | - | Halo- (e.g., Chloro-, Bromo-) |
| 12 | Alkyl | - | Alkyl- (e.g., Methyl-, Ethyl-) |
| Table 1: Abbreviated IUPAC Functional Group Priorities. |
For example, in a molecule containing both a hydroxyl group and a carboxylic acid group on a butanoic acid scaffold, the compound is named as a hydroxybutanoic acid, not an alcohol.
Example:
-
Structure: HO-CH₂-CH₂-CH₂-COOH
-
Analysis: The parent chain is butanoic acid. A hydroxyl (-OH) group is present on the fourth carbon (C4).
-
IUPAC Name: 4-hydroxybutanoic acid
Stereochemistry: The R/S Convention
Many substituted butanoic acids of interest in drug development are chiral, meaning they possess one or more stereocenters. The Cahn-Ingold-Prelog (CIP) system is the IUPAC-endorsed method for assigning the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[15][16][17][18]
Assigning R/S Configuration
The process for assigning the absolute configuration is as follows:
-
Prioritize Substituents: Each of the four groups attached to the chiral carbon is assigned a priority based on atomic number. Higher atomic numbers receive higher priority.
-
Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (often hydrogen) is pointing away from the viewer.
-
Determine the Direction: The direction of the sequence from the highest priority group (1) to the second-highest (2) to the third-highest (3) is observed.
-
If the direction is clockwise , the configuration is R .
-
If the direction is counter-clockwise , the configuration is S .
-
This stereochemical descriptor is placed in parentheses at the beginning of the IUPAC name.
Example:
-
(S)-2-aminobutanoic acid
Logical Relationship: Assigning Stereochemistry
Caption: Decision-making process for assigning R/S configuration to a chiral center.
Common vs. IUPAC Nomenclature
While the IUPAC system provides a rigorous framework, many simple substituted butyric acids are still referred to by their common names in literature and laboratory settings.[9] Common nomenclature often uses Greek letters (α, β, γ) to denote the position of substituents relative to the carboxyl group.[4][5][19]
-
α-carbon: The carbon atom adjacent to the carboxyl group (C2 in IUPAC).
-
β-carbon: The next carbon in the chain (C3 in IUPAC).
-
γ-carbon: The terminal carbon of the butyric acid chain (C4 in IUPAC).
| Structure | IUPAC Name | Common Name |
| CH₃CH₂CH(Cl)COOH | 2-chlorobutanoic acid | α-chlorobutyric acid |
| CH₃CH(Br)CH₂COOH | 3-bromobutanoic acid | β-bromobutyric acid |
| ClCH₂CH₂CH₂COOH | 4-chlorobutanoic acid | γ-chlorobutyric acid[4] |
| Table 2: Comparison of IUPAC and Common Nomenclature for Substituted Butyric Acids. |
It is crucial for researchers to be conversant in both systems to navigate the chemical literature effectively. However, for formal publications and regulatory submissions, the use of IUPAC nomenclature is strongly encouraged to avoid ambiguity.
Practical Examples and Case Studies
To solidify the principles outlined above, let's consider a few complex examples that a researcher in drug development might encounter.
Case Study 1: A chiral, multi-substituted butanoic acid
-
Structure: A butanoic acid with a methyl group at C2, a hydroxyl group at C3, and a specific stereochemistry at C2 and C3.
-
Analysis:
-
Parent Chain: Butanoic acid.
-
Substituents: A methyl group at C2 and a hydroxyl group at C3.
-
Stereochemistry: Let's assume the configuration is (2R, 3S).
-
-
IUPAC Name: (2R,3S)-3-hydroxy-2-methylbutanoic acid
Case Study 2: A butanoic acid with a double bond
-
Structure: CH₃CH=CHCOOH
-
Analysis:
-
Parent Chain: The longest chain is four carbons with a carboxylic acid, so it is a butanoic acid derivative. There is a double bond starting at C2. The parent alkane name 'butane' is modified to 'butene' to indicate the double bond.
-
Name: The name becomes butenoic acid. The position of the double bond is indicated by a locant.
-
-
IUPAC Name: But-2-enoic acid (The E/Z descriptor for the double bond stereochemistry would also be required if applicable).
Conclusion
A mastery of IUPAC nomenclature for substituted butyric acids is an indispensable skill for professionals in the chemical and pharmaceutical sciences. This guide has provided a structured, in-depth overview of the core principles, from identifying the parent chain and prioritizing functional groups to assigning stereochemistry. By adhering to these systematic rules, researchers can ensure clarity, precision, and consistency in their scientific communication, thereby fostering collaboration and advancing scientific discovery. The self-validating nature of the IUPAC system, where a name logically and uniquely defines a structure, underscores its authority and trustworthiness in the scientific community.
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A-Z Guide to CAS Number Identification for Cyclobutyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Cyclobutyl Moiety and the Imperative of Accurate CAS Number Identification
The cyclobutane ring, a four-membered carbocycle, has emerged as a critical structural motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain results in a unique puckered conformation, offering a degree of conformational rigidity that can be advantageous for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[4][5][6] Cyclobutyl fragments are increasingly incorporated into therapeutic agents to serve as bioisosteres for other groups, fill hydrophobic pockets in target enzymes, and improve metabolic stability.[4][5] Given the growing prevalence of these derivatives in drug discovery pipelines, the ability to unequivocally identify them through their CAS Registry Number is paramount for researchers, scientists, and regulatory professionals.[7][8]
A CAS Registry Number (CAS RN) is a unique numerical identifier assigned to a single, specific chemical substance by the Chemical Abstracts Service.[7][8] This global standard transcends the complexities and ambiguities of chemical nomenclature, which can include systematic, generic, and trade names.[7][9] For cyclobutyl derivatives, as with any chemical entity, the CAS RN provides a clear and unambiguous link to a wealth of associated data, including physical properties, safety information, regulatory status, and scientific literature.[7][10]
Foundational Knowledge: Understanding the CAS REGISTRY®
The CAS REGISTRY® is the gold standard for chemical substance information, containing over 290 million registered substances.[7] It is a curated database that includes organic and inorganic compounds, polymers, alloys, and more.[8] Each entry is assigned a unique CAS RN, which consists of three parts separated by hyphens.[8] It is crucial to understand that the CAS RN itself contains no structural information; it is a sequential number assigned upon registration.[8]
Strategic Approaches to CAS Number Lookup for Cyclobutyl Derivatives
A successful CAS number lookup hinges on selecting the appropriate search strategy and database. The choice of methodology is dictated by the information available to the researcher.
Known-Structure & Known-Identifier Searches
This represents the most straightforward search scenario. When the chemical name, a previously known CAS RN, or another common identifier like a SMILES or InChI string is available, the lookup is typically direct and rapid.
Key Databases for Direct Lookups:
| Database | Description | Access |
| CAS SciFindern | A comprehensive and authoritative source for chemical information, providing access to the CAS REGISTRYSM, CAS References, and more.[10] It is considered an industry standard for in-depth chemical research. | Subscription-based |
| Reaxys® | A powerful chemistry database containing extensive information on chemical structures, reactions, and properties, sourced from journals and patents.[11][12][13] | Subscription-based |
| PubChem | A free and extensive public repository of chemical information maintained by the National Institutes of Health (NIH).[14][15][16] It comprises three interlinked databases: Substance, Compound, and BioAssay.[14][17] | Free Access |
| CAS Common Chemistry | An open community resource from CAS that provides access to nearly 500,000 chemical substances of common interest.[18] | Free Access |
Experimental Protocol: Direct Identifier Search in CAS SciFindern
-
Login: Access the CAS SciFindern platform via your institution's credentials.[19]
-
Select Search Type: From the main search interface, ensure that "Substances" is the selected search type.[20]
-
Input Identifier: In the search bar, enter the known chemical name (e.g., "cyclobutanol"), CAS RN (e.g., "2919-23-5"), or other identifier.[20][21][22]
-
Execute Search: Click the search icon or press "Enter" to initiate the search.
-
Review Results: The platform will return the substance record that matches the entered identifier. Click on the CAS Registry Number to view the detailed substance information.[20]
Substructure Searching: The Power of Visual Queries
Often, a researcher may be interested in a class of compounds containing a cyclobutyl core with various substitutions. In such cases, a substructure search is the most effective approach. This method allows for the drawing of the core cyclobutyl scaffold and defining points of substitution.
Causality Behind Substructure Search: This approach is fundamentally about exploring the chemical space around a core scaffold. By defining a substructure, you are instructing the database to retrieve all molecules that contain that specific structural fragment, regardless of the other atoms or groups attached to it. This is invaluable for lead discovery, patent analysis, and understanding structure-activity relationships.
Experimental Protocol: Substructure Search for Cyclobutyl Derivatives in Reaxys®
-
Access Structure Editor: Navigate to the Reaxys® homepage and open the structure editor.
-
Draw the Cyclobutyl Core: Use the drawing tools to create a four-membered ring.
-
Define Substitution Points (Optional but Recommended): To broaden the search, you can add generic atoms (e.g., "X" for any halogen) or define attachment points where any substitution is allowed.
-
Specify Search Type: Select "as substructure" to ensure the search retrieves all molecules containing the drawn fragment.
-
Initiate Search: Execute the search to retrieve a list of all compounds in the Reaxys® database that contain the cyclobutyl substructure.
-
Refine and Analyze: Utilize the powerful filtering tools within Reaxys® to narrow the results based on desired properties, document types, or other criteria.
Diagram: Logical Flow of a Substructure Search
Caption: Workflow for a typical substructure search.
Advanced Search Considerations and Self-Validating Systems
For complex cyclobutyl derivatives, particularly those with specific stereochemistry or in the context of Markush structures in patents, more advanced search techniques are necessary.
Stereochemistry
When dealing with chiral cyclobutyl derivatives, it is essential to specify the stereochemistry in the structure search to retrieve the correct enantiomer or diastereomer. Most chemical drawing interfaces within databases like CAS SciFindern and Reaxys® allow for the definition of stereocenters using wedged and dashed bonds. The CAS REGISTRY® assigns distinct CAS RNs to different stereoisomers and racemic mixtures.[8]
Patent Markush Searches
In the realm of drug discovery, identifying cyclobutyl derivatives within the vast landscape of patent literature is critical. Patent claims often use Markush structures, which represent a generic chemical structure with variable substituent groups. CAS SciFindern offers a specialized Patent Markush search functionality that allows researchers to search for their cyclobutyl core within these generic structures.[19]
Trustworthiness Through Self-Validation: A robust search protocol is a self-validating system. This means that the results from one search strategy should, where possible, be cross-verified with another. For instance, after identifying a potential CAS RN through a substructure search, a subsequent exact match search using that CAS RN should yield the precise structure of interest. Furthermore, examining the associated literature and patents linked to that CAS RN provides contextual validation.
Navigating Challenges in CAS Number Assignment
While the CAS system is highly standardized, researchers should be aware of potential complexities:
-
Deleted or Replaced CAS RNs: Occasionally, a substance may be assigned more than one CAS RN over time, especially if different forms were initially thought to be distinct.[23] The CAS REGISTRY® maintains these as "deleted" numbers that point to the current, active CAS RN.[23][24] Databases like CAS Common Chemistry will list these historical identifiers.[24]
-
Complex Mixtures and UVCBs: For substances of Unknown or Variable composition, Complex reaction products, or Biological origins (UVCBs), a single, precise structure cannot be drawn.[8] These are also assigned CAS RNs, and searching for them often relies more on name and keyword searches.
Conclusion: A Cornerstone of Chemical Research
The accurate and efficient lookup of CAS Registry Numbers for cyclobutyl derivatives is a foundational skill for any scientist involved in chemical research and drug development. By understanding the principles behind different search strategies, leveraging the capabilities of premier chemical databases, and employing a self-validating approach to information retrieval, researchers can navigate the complexities of chemical information with confidence and precision. This ensures clear communication, facilitates collaboration, and accelerates the pace of scientific discovery.
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Methodological & Application
Application Notes and Protocols: Experimental Guide for Friedel-Crafts Acylation with Succinic Anhydride
<
Introduction: The Enduring Relevance of β-Aroylpropionic Acids
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful and versatile method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is particularly significant when employing cyclic anhydrides, such as succinic anhydride. The reaction with aromatic substrates yields β-aroylpropionic acids, crucial intermediates in the synthesis of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[3][4]
β-Aroylpropionic acids and their derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][6][7] Their synthetic utility is further highlighted in multi-step syntheses, such as the Haworth synthesis of polycyclic aromatic systems.[1] This guide provides a detailed experimental protocol for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride, offering insights into the reaction mechanism, optimization strategies, and safety considerations.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[8][9] The use of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for this process.
Step 1: Formation of the Acylium Ion The Lewis acid catalyst coordinates to one of the carbonyl oxygens of succinic anhydride, making the adjacent carbonyl carbon more electrophilic. This is followed by the cleavage of the C-O bond, leading to the formation of a resonance-stabilized acylium ion.[9]
Step 2: Electrophilic Aromatic Substitution The nucleophilic π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10]
Step 3: Rearomatization A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][9] However, the product, a β-aroylpropionic acid, is a Lewis base and forms a stable complex with the AlCl₃. Therefore, a stoichiometric amount or more of the catalyst is often required.[1] This complex is subsequently hydrolyzed during the work-up to yield the final product.
Caption: Mechanism of Friedel-Crafts acylation with succinic anhydride.
Experimental Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride. The specific quantities and reaction conditions may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| Aromatic Substrate (e.g., Benzene, Toluene) | Varies | Varies | Anhydrous, high purity |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Anhydrous, crystalline solid |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Highly hygroscopic, corrosive, reacts violently with water[11][12] |
| Dichloromethane (DCM) or other suitable solvent | CH₂Cl₂ | 84.93 | Anhydrous, inert |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Corrosive |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | Basic, used for neutralization |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | MgSO₄ / Na₂SO₄ | Varies | Drying agent |
| Crushed Ice | H₂O | 18.02 | Used for quenching the reaction |
Step-by-Step Methodology
1. Reaction Setup:
-
All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]
-
Equip the flask with a magnetic stir bar.
-
The outlet of the reflux condenser should be connected to a gas trap to capture the evolved hydrogen chloride (HCl) gas.[13]
2. Reagent Preparation and Addition:
-
In the reaction flask, suspend anhydrous aluminum chloride (typically 1.1 to 2.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM) or nitrobenzene under an inert atmosphere.[14][15]
-
Add the aromatic substrate (1.0 equivalent) to the flask.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in the same anhydrous solvent.
-
Transfer the succinic anhydride solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 15-30 minutes.[15] The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.[16] An ice bath may be necessary to control the initial exotherm.[17]
3. Reaction Monitoring:
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the aromatic substrate.[14][18]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[14][15] This step should be performed in a well-ventilated fume hood as large amounts of HCl gas will be evolved. The acid helps to hydrolyze the aluminum complexes of the product.[16]
-
Transfer the mixture to a separatory funnel. If a solvent like DCM was used, the organic layer will typically be the bottom layer.[16] Separate the layers.
-
Extract the aqueous layer with one or two additional portions of the organic solvent.[19]
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[19]
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Remove the drying agent by gravity filtration.
-
The solvent can be removed by rotary evaporation to yield the crude product.[15]
5. Purification and Characterization:
-
The crude β-aroylpropionic acid can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture of solvents).
-
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.[20]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[20]
-
Caption: Experimental workflow for Friedel-Crafts acylation.
Optimization and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (hydrated AlCl₃) | Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are scrupulously dry.[21] |
| Deactivated aromatic substrate | The reaction is generally not suitable for strongly deactivated rings (e.g., nitrobenzene). Consider using a more reactive substrate.[21] | |
| Insufficient reaction time or temperature | Increase the reaction time or temperature. Monitor the reaction by TLC to determine the optimal endpoint.[21] | |
| Formation of Multiple Products | Polysubstitution | The acylated product is generally less reactive than the starting material, which minimizes polysubstitution. However, with highly activated substrates, using a milder Lewis acid or lower temperatures might be necessary. |
| Difficult Work-up | Formation of emulsions | Add more brine during the washing step to help break the emulsion. |
| Product is water-soluble | If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. |
Safety Precautions
-
Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive and water-reactive substance. It reacts violently and exothermically with water and moisture to produce toxic and corrosive hydrogen chloride gas.[11][22] Handle it in a fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[12][23] Keep a Class D fire extinguisher or dry sand readily available for spills. DO NOT use water to extinguish an AlCl₃ fire. [12]
-
Aromatic Solvents: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Toluene is a less toxic alternative.
-
Acidic Vapors: The reaction and work-up procedures generate HCl gas. All operations must be conducted in a fume hood.
-
Exothermic Reaction: The reaction can be highly exothermic. Use an ice bath to control the temperature, especially during the initial addition of reagents.
By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can effectively and safely synthesize β-aroylpropionic acids, valuable precursors for further synthetic transformations in drug discovery and materials science.
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- 23. carlroth.com [carlroth.com]
Application Notes & Protocols: Strategic Synthesis of Bio-active Heterocyclic Scaffolds from 4-Cyclobutyl-4-oxobutyric Acid
Introduction: 4-Cyclobutyl-4-oxobutyric acid is a highly versatile and valuable bifunctional starting material for synthetic organic chemistry. Its unique structure, incorporating both a ketone and a carboxylic acid separated by a two-carbon linker (a γ-keto acid), provides two distinct reactive centers. This arrangement is an ideal precursor for a variety of cyclization reactions, enabling the efficient construction of diverse five- and six-membered heterocyclic systems. These heterocyclic motifs are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, focusing on the preparation of pyridazinones, γ-lactones (dihydrofuranones), and γ-lactams (pyrrolidinones). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles that govern these transformations.
Part 1: Synthesis of 6-Cyclobutyl-4,5-dihydropyridazin-3(2H)-one
Significance and Rationale: Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and herbicidal properties.[1][2] The synthesis of pyridazinones from γ-keto acids is a classic and highly efficient cyclocondensation reaction. The process involves the reaction of the γ-keto acid with hydrazine, where the two nucleophilic nitrogen atoms of hydrazine attack the two electrophilic carbonyl carbons of the keto acid, leading to a stable six-membered ring.[2][3]
Mechanistic Pathway: The reaction proceeds via a two-step mechanism. First, one of the hydrazine nitrogens performs a nucleophilic attack on the highly reactive ketone carbonyl, forming a hydrazone intermediate. Subsequently, an intramolecular nucleophilic acyl substitution occurs, where the second nitrogen atom attacks the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to yield the dihydropyridazinone ring. A final dehydration step, often acid-catalyzed, can produce the fully aromatic pyridazinone.[2]
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.2 eq)
-
Ethanol (or Glacial Acetic Acid as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.
-
After the initial addition, heat the reaction mixture to reflux. The optimal reflux time typically ranges from 4 to 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one.
-
Data Summary Table:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Reaction Time | Product |
| This compound | Hydrazine Hydrate | Ethanol or Acetic Acid | None | Reflux | 4-8 hours | 6-Cyclobutyl-4,5-dihydropyridazin-3(2H)-one |
Workflow Visualization:
Caption: Workflow for pyridazinone synthesis.
Part 2: Synthesis of 5-Cyclobutyl-dihydrofuran-2(3H)-one (γ-Lactone)
Significance and Rationale: The γ-lactone (a five-membered cyclic ester) is a structural motif present in numerous natural products and serves as a key building block in organic synthesis.[4][5] The conversion of a γ-keto acid to a γ-lactone is a straightforward and high-yielding process that involves the reduction of the ketone to a secondary alcohol, followed by an intramolecular esterification (lactonization).[6][7] The resulting γ-hydroxy acid often cyclizes spontaneously, especially under acidic conditions, due to the thermodynamic stability of the five-membered ring.[8][9]
Mechanistic Pathway: This synthesis is a two-step sequence performed in a single pot.
-
Reduction: The ketone carbonyl is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). The carboxylic acid is generally unreactive to NaBH₄ under neutral or basic conditions.
-
Lactonization: The resulting γ-hydroxy acid is then subjected to acidic conditions. The acid protonates the carboxylic acid's carbonyl oxygen, making it more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Elimination of water yields the stable five-membered γ-lactone.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol (Solvent)
-
Hydrochloric acid (HCl, for acidification)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Re-cool the mixture to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and acidify the solution to pH ~2. This acidification step catalyzes the lactonization.
-
Stir for an additional 30 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude lactone.
-
Purify the product via column chromatography on silica gel if necessary.
-
Data Summary Table:
| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Reaction Time | Product |
| This compound | Sodium Borohydride | 1M HCl | Methanol | 0 °C to RT | 3-5 hours | 5-Cyclobutyl-dihydrofuran-2(3H)-one |
Workflow Visualization:
Caption: Workflow for γ-lactone synthesis.
Part 3: Synthesis of 5-Cyclobutylpyrrolidin-2-one (γ-Lactam)
Significance and Rationale: The γ-lactam (pyrrolidinone) ring is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including anticonvulsants and nootropics.[10][11] The synthesis from a γ-keto acid is typically achieved through reductive amination. This process first forms an intermediate γ-amino acid, which then undergoes intramolecular cyclization to form the thermodynamically stable five-membered lactam.[12][13]
Mechanistic Pathway: This transformation involves a one-pot reductive amination followed by cyclization.
-
Imine Formation: The keto acid reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine (or enamine) at the ketone position.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., H₂/Raney Nickel), selectively reduces the C=N bond to an amine, forming the γ-amino acid in situ.
-
Amidation/Cyclization: Under the reaction conditions, particularly with heating, the newly formed amino group performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl, eliminating water to form the stable γ-lactam ring.[14]
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5-10 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) OR Raney Nickel and H₂ gas
-
Methanol (Solvent)
-
Round-bottom flask with magnetic stirrer (for NaBH₃CN) or hydrogenation apparatus.
-
-
Procedure (using NaBH₃CN):
-
Combine this compound and a large excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood. Acidic conditions can release HCN gas.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and carefully acidify with 1M HCl to destroy any unreacted NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Make the aqueous residue basic (pH > 10) with NaOH solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude γ-lactam.
-
Purify by column chromatography or recrystallization.
-
Data Summary Table:
| Reactant | Amine Source | Reducing Agent | Solvent | Temperature | Reaction Time | Product |
| This compound | Ammonium Acetate | NaBH₃CN | Methanol | Reflux | 12-24 hours | 5-Cyclobutylpyrrolidin-2-one |
Workflow Visualization:
Caption: Workflow for γ-lactam synthesis.
References
-
Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Biocatalytic synthesis of lactones and lactams. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
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Pyridazine - Wikipedia. Wikipedia. Available at: [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]
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Enantioselective synthesis of unsaturated γ-lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Chemistry – A European Journal. Available at: [Link]
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Heating of alpha, beta, gamma, hydroxy acid (carboxylic acid). YouTube. Available at: [Link]
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Tetrahydropyran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Lactone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. ResearchGate. Available at: [Link]
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Lactam - Wikipedia. Wikipedia. Available at: [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of γ-lactams - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
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Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. Available at: [Link]
-
Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters. Available at: [Link]
-
Lactone - Wikipedia. Wikipedia. Available at: [Link]
-
Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents. National Institutes of Health (NIH). Available at: [Link]
-
Heating of alpha(α), beta(β), gamma(γ) and delta(δ) hydroxy acids. YouTube. Available at: [Link]
-
Methods for preparation of gamma- and delta-oxo acids as useful synthons for heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. Available at: [Link]
-
Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. ScienceDirect. Available at: [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central (PMC). Available at: [Link]
-
Synthesis of 3(2H)-furanones - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. National Institutes of Health (NIH). Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv. Available at: [Link]
-
Effect of heat on alpha, beta,gamma, hydroxy acid (carboxylic acid). YouTube. Available at: [Link]
-
This compound - PubChem. PubChem. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC). Available at: [Link]
-
Why doesn't this β-hydroxycarboxylic acid undergo dehydration upon heating? Chemistry Stack Exchange. Available at: [Link]
-
Enantioselective access to tricyclic tetrahydropyran derivatives. PubMed Central (PMC). Available at: [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Available at: [Link]
-
Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications. Available at: [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and cyclization of 4-aminobutyric acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. ResearchGate. Available at: [Link]
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]
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Application Note: Strategic Derivatization of 4-Cyclobutyl-4-oxobutyric Acid for Enhanced Biological Screening
Abstract
In the landscape of early-stage drug discovery, the generation of structurally diverse chemical libraries is paramount for identifying novel bioactive compounds.[1][2][] This application note provides a comprehensive guide to the strategic derivatization of 4-cyclobutyl-4-oxobutyric acid, a bifunctional scaffold, to create a focused compound library for biological screening. We will explore derivatization strategies targeting both the carboxylic acid and ketone moieties, explaining the rationale behind these modifications in the context of improving physicochemical properties and introducing diverse pharmacophoric features. Detailed, step-by-step protocols for key derivatization reactions, including amide coupling, esterification, and hydrazone formation, are presented. Furthermore, this guide emphasizes the importance of analytical characterization of the resulting derivatives to ensure the quality and integrity of the screening library.
Introduction: The Imperative of Derivatization in Drug Discovery
The journey of a small molecule from a mere chemical entity to a potential therapeutic agent is fraught with challenges, many of which are dictated by its inherent physicochemical properties.[4][5][6][7][8] Properties such as solubility, lipophilicity, and metabolic stability play a crucial role in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[4][7][8] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets.[1][9][10] However, the success of any HTS campaign is critically dependent on the quality and diversity of the screened compounds.[2][][10]
Derivatization, the process of chemically modifying a molecule to produce a new compound with different properties, is a powerful tool for expanding the chemical space of a lead scaffold.[11][12][13] For a starting molecule like this compound, which possesses both a carboxylic acid and a ketone functional group, derivatization offers a dual-pronged approach to:
-
Modulate Physicochemical Properties: Fine-tuning properties to align with established "drug-likeness" criteria, such as Lipinski's Rule of Five, can enhance the probability of identifying orally bioavailable candidates.[14][15][16][17][18]
-
Introduce Pharmacophoric Diversity: The introduction of various functional groups can explore a wider range of interactions with biological targets, increasing the chances of identifying a "hit" compound.
-
Enable Further Conjugation: The created derivatives can be designed to incorporate linkers or reactive handles for subsequent bioconjugation or attachment to solid supports.[19][20][21][22][23]
This application note will serve as a practical guide for researchers to strategically derivatize this compound, thereby unlocking its potential for biological screening campaigns.
Physicochemical Profile of this compound
A foundational understanding of the starting material's properties is essential for designing an effective derivatization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | PubChem CID: 24726974[24] |
| Molecular Weight | 156.18 g/mol | PubChem CID: 24726974[24] |
| XLogP3 | 0.4 | PubChem CID: 24726974[24] |
| Hydrogen Bond Donors | 1 | PubChem CID: 24726974[24] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 24726974[24] |
While the parent molecule adheres to Lipinski's Rule of Five, its polarity, driven by the carboxylic acid, may limit its passive diffusion across cell membranes. Derivatization provides a means to modulate this property and explore a broader range of lipophilicity.
Derivatization Strategies and Protocols
We will explore three primary derivatization pathways targeting the distinct functional groups of this compound.
Strategy 1: Amide Library Synthesis via Carboxylic Acid Activation
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[25][26] Converting the carboxylic acid of our scaffold to a diverse library of amides introduces significant structural and functional diversity. Amide formation is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.[27][28]
Rationale:
-
Increased Structural Diversity: A wide array of commercially available amines allows for the introduction of various side chains, including aromatic, heterocyclic, and aliphatic groups.
-
Modulation of Physicochemical Properties: The nature of the amine component can significantly impact the lipophilicity, solubility, and hydrogen bonding capacity of the final compound.
-
Enhanced Biological Interactions: The amide bond itself can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets.
Workflow for Amide Library Synthesis:
Caption: Workflow for amide library synthesis.
Protocol: Parallel Amide Coupling using EDC/HOBt
This protocol is designed for a 96-well plate format for parallel synthesis.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous N,N-dimethylformamide (DMF).
-
Prepare 0.6 M stock solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF.
-
Prepare a 1.0 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a plate of 0.5 M solutions of a diverse set of primary and secondary amines in anhydrous DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (50 µmol) of the this compound stock solution.
-
Add 100 µL (60 µmol) of the EDC stock solution and 100 µL (60 µmol) of the HOBt stock solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Add 110 µL (55 µmol) of each unique amine solution to the corresponding wells.
-
Add 100 µL (100 µmol) of the DIPEA stock solution to each well.
-
Seal the plate and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products with ethyl acetate (3 x 500 µL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude products using high-performance liquid chromatography (HPLC).
-
-
Characterization:
Strategy 2: Esterification for Prodrug-like Derivatives
Esterification of the carboxylic acid can significantly increase the lipophilicity of the molecule, a common strategy in prodrug design to enhance cell permeability.[32][33][34][35][36]
Rationale:
-
Improved Membrane Permeability: Masking the polar carboxylic acid with an ester group can facilitate passive diffusion across biological membranes.
-
Tunable Hydrolysis Rates: The choice of the alcohol used for esterification can influence the rate of enzymatic hydrolysis back to the active carboxylic acid within the cell.
-
Increased Lipophilicity: This modification allows for the exploration of structure-activity relationships in relation to lipophilicity.
Protocol: Steglich Esterification
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Add the desired alcohol (1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Characterization:
-
Analyze the purified product by LC-MS and NMR to confirm its structure and purity.
-
Strategy 3: Hydrazone and Oxime Formation at the Ketone Moiety
The ketone functionality provides a versatile handle for derivatization through the formation of hydrazones and oximes. These reactions are often high-yielding and can be performed under mild conditions.[19][20][21][22][23]
Rationale:
-
Bioorthogonal Chemistry: Oxime and hydrazone ligations are widely used in bioconjugation due to their specificity and stability under physiological conditions.[20][21][22]
-
Introduction of Diverse Functionality: A wide range of hydrazines and hydroxylamines are available, allowing for the introduction of various chemical motifs.
-
Potential for Reversibility: Hydrazone linkages can be designed to be cleavable under specific conditions, which can be advantageous in certain drug delivery applications.[19]
Workflow for Hydrazone/Oxime Formation:
Caption: Workflow for hydrazone/oxime formation.
Protocol: Hydrazone Formation
-
Reaction Setup:
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the desired hydrazine derivative (1.1 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the hydrazone derivative by LC-MS and NMR.
-
Protocol: Oxime Formation [37][38][39][40]
-
Reaction Setup:
-
Dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add sodium acetate (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
-
Work-up and Purification:
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Characterization:
-
Analyze the purified oxime derivative by LC-MS and NMR.
-
Analytical Characterization of Derivative Libraries
The generation of high-quality data from biological screening is contingent on the purity and structural integrity of the compound library. A suite of analytical techniques should be employed for comprehensive characterization.[29][30][31][41]
| Analytical Technique | Purpose |
| LC-MS | To determine the purity of each derivative and confirm its molecular weight. |
| ¹H and ¹³C NMR | To elucidate the chemical structure and confirm the successful derivatization. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition of novel derivatives. |
| Solubility Assays | To experimentally determine the aqueous solubility of the derivatives, a key parameter for biological assays. |
| LogP/LogD Determination | To quantify the lipophilicity of the derivatives, which is crucial for understanding their potential membrane permeability. |
Conclusion
The strategic derivatization of this compound offers a robust and efficient approach to generating a diverse compound library with enhanced potential for biological screening. By targeting both the carboxylic acid and ketone functionalities, researchers can systematically modulate the physicochemical properties and explore a wide range of pharmacophoric features. The detailed protocols provided in this application note serve as a practical starting point for the synthesis and characterization of these novel derivatives. The resulting compound library, with its well-characterized members, will be a valuable resource for identifying new hit compounds in a variety of therapeutic areas.
References
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- YouTube.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- PMC - PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands.
- Chemistry Stack Exchange. Formation of oximes by ketones and aldehydes. ==)
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- 24. This compound | C8H12O3 | CID 24726974 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: High-Resolution NMR Spectroscopic Characterization of 4-cyclobutyl-4-oxobutanoic acid
Introduction and Scientific Context
4-cyclobutyl-4-oxobutanoic acid is a bifunctional organic molecule featuring both a ketone and a carboxylic acid.[1] Its unique structure, combining a strained cyclobutyl ring with a linear keto-acid chain, makes it a potentially valuable building block in organic synthesis for creating more complex carbocyclic and heterocyclic frameworks.[2] Given its specific stereoelectronic properties, unambiguous structural confirmation is paramount for its application in multi-step syntheses.
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).[4][5] This application note serves as an expert-level guide to leveraging one-dimensional ¹H and ¹³C NMR for the definitive characterization of 4-cyclobutyl-4-oxobutanoic acid.
Principle of NMR Characterization
NMR spectroscopy operates by exploiting the magnetic properties of atomic nuclei with a non-zero spin, like ¹H and ¹³C.[4] When placed in a strong external magnetic field (B₀), these nuclei align in discrete energy states. The application of a radiofrequency (RF) pulse perturbs this alignment. The subsequent relaxation of the nuclei back to their equilibrium state emits an RF signal, which is detected and converted into a spectrum via a Fourier transform.
The precise frequency at which a nucleus resonates is its chemical shift (δ) , measured in parts per million (ppm).[3] This shift is highly sensitive to the local electronic environment, providing a unique fingerprint for each distinct nucleus in the molecule. Additionally, interactions between neighboring nuclear spins cause spin-spin splitting , which provides crucial information about atomic connectivity.[6] Finally, the integration of a signal in ¹H NMR is proportional to the number of protons it represents.[7]
Predicted ¹H and ¹³C NMR Spectral Data
A thorough understanding of the expected spectral data is crucial for accurate interpretation. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for 4-cyclobutyl-4-oxobutanoic acid, based on established chemical shift ranges for its constituent functional groups.[8][9][10][11]
Molecular Structure with Atom Numbering
To facilitate clear spectral assignment, the atoms of 4-cyclobutyl-4-oxobutanoic acid are numbered as follows:
A numbered structure of 4-cyclobutyl-4-oxobutanoic acid for NMR assignment.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H on -COOH | 10.0 - 12.0 | broad singlet (br s) | 1H | Highly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and chemical exchange.[9] |
| H -C⁵ | 3.2 - 3.6 | quintet | 1H | Methine proton alpha to the ketone is significantly deshielded. Split by the four adjacent protons on C⁶. |
| H ₂-C³ | 2.8 - 3.1 | triplet (t) | 2H | Methylene protons alpha to the ketone are deshielded. Split into a triplet by the two protons on C².[8] |
| H ₂-C² | 2.5 - 2.8 | triplet (t) | 2H | Methylene protons alpha to the carboxylic acid. Split into a triplet by the two protons on C³. |
| H ₂-C⁶ | 2.0 - 2.4 | multiplet (m) | 4H | Cyclobutyl protons beta to the ketone. Complex splitting pattern due to coupling with H-C⁵ and H₂-C⁷. |
| H ₂-C⁷ | 1.8 - 2.1 | multiplet (m) | 2H | Cyclobutyl protons gamma to the ketone, least deshielded of the ring protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C ⁴=O (Ketone) | 205 - 215 | Carbonyl carbon of a non-conjugated ketone is highly deshielded.[9] |
| C ¹=O (Acid) | 175 - 185 | Carbonyl carbon of a carboxylic acid.[9] |
| C ⁵H | 50 - 55 | Methine carbon alpha to the ketone is significantly deshielded by the carbonyl group. |
| C ³H₂ | 35 - 40 | Methylene carbon alpha to the ketone. |
| C ²H₂ | 28 - 33 | Methylene carbon alpha to the carboxylic acid. |
| C ⁶H₂ | 24 - 28 | Cyclobutyl carbons beta to the ketone. |
| C ⁷H₂ | 17 - 22 | Cyclobutyl carbon gamma to the ketone, least deshielded aliphatic carbon. |
Detailed Experimental Protocols
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. Deuterated solvents are used to avoid overwhelming solvent signals in ¹H NMR.[4] Chloroform-d (CDCl₃) is a good first choice for many organic molecules. Tetramethylsilane (TMS) is added as an internal reference standard because it is chemically inert, volatile, and produces a sharp singlet at a defined 0.0 ppm.[12]
-
Weighing: Accurately weigh 5-10 mg of dry 4-cyclobutyl-4-oxobutanoic acid directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v TMS) to the vial.
-
Dissolution: Securely cap the vial and gently vortex or sonicate for 30-60 seconds to ensure the sample is fully dissolved. A clear, homogenous solution should be obtained.
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette tip during transfer.
-
Capping: Securely cap the NMR tube. Ensure the cap is pushed down evenly to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
Causality: These parameters are typical for a 400 MHz spectrometer and provide a good balance between signal-to-noise ratio and experiment time for a small molecule at this concentration.
A. ¹H NMR Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Set the following acquisition parameters (example for a 400 MHz instrument):
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Number of Scans: 8 to 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
-
Acquire the spectrum.
B. ¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set the following acquisition parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
-
Number of Scans: 1024 to 4096 (¹³C has low natural abundance and requires more scans)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
-
Acquire the spectrum.
Data Processing and Interpretation Workflow
Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum used for analysis.
Workflow from sample preparation to final structure confirmation.
-
Fourier Transform (FT): Apply an exponential window function (e.g., line broadening of 0.3 Hz for ¹H) to the FID and perform a Fourier transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration (¹H only): Integrate the area under each signal. Normalize the integrals to a known number of protons (e.g., the 1H quintet of H-C⁵) to determine the relative proton count for all other signals.
-
Peak Picking & Assignment: Identify the chemical shift of each peak and assign it to the corresponding nucleus in the structure based on the predictions in Tables 1 and 2.
Expert Insights and Troubleshooting
-
Poor Solubility: If 4-cyclobutyl-4-oxobutanoic acid is not fully soluble in CDCl₃, consider using a more polar deuterated solvent such as DMSO-d₆ or Methanol-d₄. Note that chemical shifts will vary in different solvents, and the acidic proton may exchange with deuterium in methanol.
-
Broad Carboxylic Acid Peak: The -COOH proton signal is often very broad and may be difficult to integrate accurately.[9] To confirm its presence, a D₂O shake experiment can be performed: add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The acidic proton will exchange with deuterium, causing the peak to disappear.
-
Complex Splitting: The cyclobutyl protons will exhibit complex, second-order splitting patterns. While precise coupling constants may be difficult to extract without simulation, their presence in the 1.8-2.4 ppm region and correct overall integration is a strong confirmation of the cyclobutyl moiety.
References
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]
-
University of Regensburg. (n.d.). Interpreting NMR spectra. [Link]
-
The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
PubChem. (n.d.). 4-Cyclobutyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. [Link]
-
Request PDF. (n.d.). NMR Spectroscopy Protocols for Food Metabolomics Applications. [Link]
-
PubMed Central. (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. National Library of Medicine. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
OChemProf. (2021). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. YouTube. [Link]
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- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
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- 12. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Keto Acid Reaction Mixtures
Abstract
Keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and amino acid metabolism.[1] Their quantification in biological and chemical reaction matrices is essential for metabolic research, clinical diagnostics, and drug development. This document provides a comprehensive guide to the analysis of keto acids using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, from sample preparation and derivatization to chromatographic separation and detection. Detailed, field-tested protocols for derivatization with 2,4-dinitrophenylhydrazine (DNPH) for UV detection and o-phenylenediamine (OPD) for fluorescence detection are provided, offering researchers robust and validated methodologies for their specific analytical needs.
Introduction: The Analytical Challenge of Keto Acids
Keto acids, particularly α-keto acids, are characterized by a carboxylic acid group and a ketone functional group. This structure makes them highly reactive and often unstable, posing a significant challenge for direct analysis.[2] Furthermore, most keto acids lack a strong native chromophore or fluorophore, making sensitive detection by common HPLC detectors problematic.[3]
To overcome these limitations, a pre-column derivatization strategy is almost always employed. This chemical modification serves two primary purposes:
-
Stabilization: The derivatization reaction targets the reactive keto group, converting it into a more stable chemical entity.
-
Enhanced Detection: The derivatizing agent imparts a chromophoric or fluorophoric tag onto the keto acid molecule, dramatically increasing the sensitivity of UV-Vis or fluorescence detectors.[3]
This application note will focus on two widely adopted and effective derivatization reagents:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is strongly UV-active.[4]
-
o-Phenylenediamine (OPD): Reacts with α-keto acids to form stable and highly fluorescent quinoxalinone derivatives.[1][5]
The choice between these reagents is dictated by the required sensitivity and the available detection capabilities. Fluorescence detection is generally more sensitive than UV detection.[6]
Method Selection: A Logic-Driven Approach
The selection of an appropriate analytical method depends on several factors, including the specific keto acids of interest, the sample matrix, and the desired level of sensitivity. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting an appropriate keto acid analysis method.
Sample Preparation: Ensuring a Clean and Concentrated Sample
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[1] For biological samples, this typically involves protein precipitation followed by extraction of the keto acids.
Protocol 1: Protein Precipitation and Extraction from Biological Fluids (e.g., Serum, Plasma)
-
Sample Collection: Collect 100 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a structurally similar keto acid not present in the sample).
-
Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile. This step efficiently removes proteins which can interfere with the analysis.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 30 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7] The dried residue is now ready for derivatization.
Derivatization Protocols
Protocol 2: DNPH Derivatization for UV Detection
This method is robust and suitable for quantifying keto acids at moderate concentrations. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.[4]
Sources
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- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Protocol for the Purification of 4-Cyclobutyl-4-oxobutyric Acid via Normal-Phase Column Chromatography
Abstract
4-Cyclobutyl-4-oxobutyric acid is a valuable keto acid intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its purification presents a common challenge due to the presence of both a polar carboxylic acid moiety and a nonpolar cyclobutyl ring, which can lead to difficult separations and poor peak shape in chromatography. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. We will delve into the scientific rationale behind the selection of the stationary and mobile phases, offer a detailed step-by-step methodology, and provide a troubleshooting guide to empower researchers to achieve high purity and yield.
Guiding Principles of the Separation
The successful chromatographic purification of this compound hinges on understanding its molecular properties and how they interact with the chromatographic system.[1]
-
Analyte Polarity: The target molecule, with a molecular formula of C8H12O3, possesses two key functional groups that dictate its behavior on a polar stationary phase: a highly polar carboxylic acid and a moderately polar ketone.[1] These are contrasted by the nonpolar hydrocarbon backbone and the cyclobutyl group. This amphiphilic nature requires a carefully balanced mobile phase to achieve effective separation from both more polar and less polar impurities.
-
Stationary Phase Selection: Normal-phase chromatography, utilizing silica gel as the stationary phase, is the method of choice for this application. Silica gel is a highly polar adsorbent rich in surface silanol (Si-OH) groups. The carboxylic acid and ketone moieties of the target compound will interact with these silanol groups primarily through hydrogen bonding.
-
Mobile Phase Strategy: A gradient elution using a binary solvent system of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate) is ideal.[2][3]
-
The Role of an Acidic Modifier: A critical aspect of this protocol is the addition of a small amount of acetic acid (typically 0.1-1%) to the mobile phase.[4][5][6] Carboxylic acids can exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms on the silica surface. The anionic carboxylate interacts very strongly with silica, leading to significant peak tailing and poor resolution.[4] By acidifying the eluent, Le Châtelier's principle dictates that the equilibrium is shifted overwhelmingly towards the less polar, protonated form. This ensures a more uniform interaction with the stationary phase, resulting in sharp, symmetrical peaks and a much more efficient separation.[5]
-
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale will require proportional changes in column size, silica gel quantity, and solvent volumes.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glacial Acetic Acid
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or other suitable TLC stain
-
-
Equipment:
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Workflow Visualization
The overall process from column preparation to product isolation is outlined below.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Prepare two stock solutions for gradient elution:
-
Solvent A: 95:5 (v/v) Hexanes:Ethyl Acetate + 0.5% Acetic Acid.
-
Solvent B: 50:50 (v/v) Hexanes:Ethyl Acetate + 0.5% Acetic Acid.
-
-
Degas the solvents if using an automated flash chromatography system.
Step 2: Column Packing (Slurry Method)
-
Secure the glass column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude material) in Solvent A. The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Do not let the solvent level drop below the top of the sand layer at any point.[9]
Step 3: Sample Preparation and Loading (Dry Loading) Causality: Dry loading is strongly recommended for compounds that have limited solubility in the initial, nonpolar mobile phase.[9] It prevents the sample from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which is crucial for good separation.
-
Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
-
Add 5-10 g of silica gel to the solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully drain the solvent in the column down to the level of the top sand layer.
-
Gently and evenly add the silica-adsorbed sample powder onto the sand layer.
-
Carefully add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Step 4: Elution and Fraction Collection
-
Carefully add Solvent A to the column, opening the stopcock to begin elution. Use gentle air pressure ("flash" chromatography) to achieve a steady flow rate (e.g., ~5 cm/min drop in solvent level).[7]
-
Begin by eluting with 100% Solvent A. This will wash out very nonpolar impurities.
-
Gradually increase the polarity of the mobile phase by slowly adding Solvent B to your eluent reservoir. A stepwise gradient is often effective. See the table below for a typical gradient profile.
-
Collect fractions of a consistent volume (e.g., 20-25 mL per test tube).
Step 5: Fraction Analysis via Thin-Layer Chromatography (TLC)
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber using a solvent system that gives the target compound an Rf value of approximately 0.3-0.4 (e.g., 60:40 Hexanes:Ethyl Acetate with 0.5% Acetic Acid).
-
Visualize the spots under a UV lamp. The carboxylic acid may not be strongly UV-active; staining with potassium permanganate (KMnO₄) is often effective for visualization.
-
Identify the fractions containing the pure product, free from faster-running (less polar) and slower-running (more polar) impurities.
Step 6: Product Isolation
-
Combine the fractions identified as pure into a large round-bottom flask.
-
Remove the mobile phase solvents using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove the final traces.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
Data Presentation and Expected Results
The following table summarizes the key parameters for the purification.
| Parameter | Recommended Value/Setting | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography. |
| Column Dimensions | 40 mm ID x 400 mm L | Appropriate for purifying ~1 g of crude material. |
| Sample Loading | Dry Loading on Silica Gel | Ensures a narrow starting band for optimal resolution.[9] |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Acetic Acid | Common solvent system with tunable polarity.[2] Acetic acid suppresses carboxylate formation.[4] |
| Elution Profile | Step Gradient | Allows for efficient removal of impurities with varying polarities. |
| 2-3 column volumes of 95:5 Hex:EtOAc | Elutes nonpolar impurities. | |
| 3-5 column volumes of 80:20 Hex:EtOAc | Elutes the target compound. | |
| 2-3 column volumes of 50:50 Hex:EtOAc | Elutes highly polar impurities. | |
| Analysis | TLC with KMnO₄ stain | Monitors fraction purity effectively. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the purification of polar, acidic compounds.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks/tails on TLC and column | Insufficient acidification of the mobile phase, leading to partial deprotonation of the carboxylic acid. | Ensure 0.5-1% acetic or formic acid is present in the mobile phase for both TLC and the column run.[4][5] |
| Poor separation of product from a close-running impurity | The polarity difference between compounds is too small for the chosen solvent system. | Run a shallower, more gradual gradient. Decrease the rate of increase of the polar solvent (ethyl acetate). |
| Product will not elute from the column | The mobile phase is not polar enough. The compound may be interacting too strongly with the silica. | Increase the percentage of ethyl acetate in the mobile phase. If necessary, a small amount of methanol (1-5%) can be added to the eluent, but be aware this may dissolve some silica.[10] |
| No compound detected in any fractions | The compound may have eluted very quickly in the solvent front, or it may have decomposed on the silica. | Check the very first fractions collected.[11] To check for stability, spot the crude material on a TLC plate, let it sit for 30 minutes, then develop it to see if a new spot (decomposition product) appears.[11] |
References
-
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University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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Sharif, K. L., et al. (2015). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science. [Link]
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Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. [Link]
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Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]
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ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?. [Link]
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Application Note: A Scalable Synthesis of 4-Cyclobutyl-4-oxobutyric Acid for Pharmaceutical and Research Applications
Introduction
4-Cyclobutyl-4-oxobutyric acid is a valuable building block in medicinal chemistry and materials science, finding application as an intermediate in the synthesis of a variety of more complex molecules.[1] Its unique structure, featuring a cyclobutyl moiety, imparts specific steric and electronic properties to target compounds. This application note provides a detailed guide for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two primary synthetic strategies, offering in-depth protocols and addressing the critical considerations for transitioning from laboratory to pilot-scale production.
Strategic Overview: Selecting the Optimal Synthetic Pathway
Two principal and well-established synthetic methodologies lend themselves to the preparation of this compound: the Friedel-Crafts acylation and the Grignard reaction. The choice between these routes will depend on factors such as available starting materials, desired scale, and equipment constraints.
-
Route 1: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a suitable cyclobutane-containing aromatic precursor with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3][4] This method is often robust and well-understood, making it a reliable choice for scale-up.
This application note will provide detailed protocols for both synthetic pathways, allowing researchers to select the most appropriate method for their specific needs.
Health and Safety Precautions
The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.
Key Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[2][6][7][8][9] It is a moisture-sensitive solid that should be handled under an inert atmosphere. Inhalation can cause severe respiratory irritation, and contact with skin or eyes can result in serious burns.[6][9]
-
Cyclobutyl Bromide (C₄H₇Br): A flammable liquid and vapor.[10][11][12] It can cause skin and serious eye irritation and may cause respiratory irritation.[10][12]
-
Magnesium Turnings (Mg): A flammable solid that can self-heat in large quantities and may catch fire.[1][13][14][15][16] It reacts with water to release flammable hydrogen gas.[1][13][14] Magnesium fires require specialized Class D fire extinguishers and should not be extinguished with water.[1][13]
-
Succinic Anhydride (C₄H₄O₃): Harmful if swallowed and causes severe skin burns and eye damage.[17][18][19][20] It may cause an allergic skin reaction and respiratory irritation.[18][19][20]
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[1][6][7][8][10][12][13][14][15][16][17][18][19][20]
Part 1: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from cyclobutylbenzene and succinic anhydride.
Reaction Scheme:
Caption: Friedel-Crafts Acylation Workflow.
Materials and Equipment:
| Material | Grade | Supplier |
| Cyclobutylbenzene | Reagent | Sigma-Aldrich |
| Succinic anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Aluminum chloride, anhydrous | Reagent grade, ≥98% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ACS grade, ≥99.5% | VWR Chemicals |
| Hydrochloric acid, concentrated | ACS reagent, 37% | VWR Chemicals |
| Sodium bicarbonate, saturated solution | Laboratory grade | Fisher Scientific |
| Sodium sulfate, anhydrous | Reagent grade | VWR Chemicals |
| Toluene | ACS grade, ≥99.5% | VWR Chemicals |
| Hexanes | ACS grade, ≥98.5% | VWR Chemicals |
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Protocol:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled and stirred suspension, add succinic anhydride (1.0 eq) in one portion. Slowly add cyclobutylbenzene (1.0 eq) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the complete addition of cyclobutylbenzene, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a mixture of toluene and hexanes.
Part 2: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from cyclobutyl bromide and succinic anhydride.
Reaction Scheme:
Caption: Grignard Reaction Workflow.
Materials and Equipment:
| Material | Grade | Supplier |
| Cyclobutyl bromide | 98% | Alfa Aesar |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Iodine | ACS reagent | Fisher Scientific |
| Succinic anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Hydrochloric acid, 1 M | Laboratory grade | VWR Chemicals |
| Diethyl ether | ACS grade, ≥99.0% | VWR Chemicals |
| Sodium bicarbonate, saturated solution | Laboratory grade | Fisher Scientific |
| Sodium sulfate, anhydrous | Reagent grade | VWR Chemicals |
| Toluene | ACS grade, ≥99.5% | VWR Chemicals |
| Hexanes | ACS grade, ≥98.5% | VWR Chemicals |
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Experimental Protocol:
-
Grignard Reagent Preparation:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of cyclobutyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Succinic Anhydride:
-
In a separate flask, prepare a suspension of succinic anhydride (1.0 eq) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the succinic anhydride suspension to the Grignard reagent via a cannula or an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and hexanes.
-
Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: Both the Friedel-Crafts acylation and the Grignard reaction are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
-
Reagent Addition: The rate of addition of reagents, particularly in the exothermic steps, must be carefully controlled. For larger-scale synthesis, the use of metering pumps for the controlled addition of liquids is recommended.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. In larger reactors, the type and speed of the agitator must be optimized.
-
Work-up and Extraction: The work-up and extraction procedures need to be adapted for larger volumes. This may involve the use of larger separatory funnels or liquid-liquid extraction equipment.
-
Purification: Recrystallization on a large scale requires appropriately sized vessels and filtration equipment. The choice of solvent and the cooling profile will need to be optimized to ensure good yield and purity.
-
Safety: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before any scale-up operation. This will identify potential hazards and ensure that appropriate control measures are in place.
Data Summary
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Key Reactants | Cyclobutylbenzene, Succinic anhydride | Cyclobutyl bromide, Succinic anhydride |
| Catalyst/Reagent | Aluminum chloride | Magnesium turnings |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Typical Yield | 65-75% | 60-70% |
| Key Advantages | Robust, well-established | Utilizes readily available starting materials |
| Key Challenges | Handling of AlCl₃, exothermicity | Initiation of Grignard, exothermicity |
Conclusion
This application note provides two detailed and scalable protocols for the synthesis of this compound. The choice between the Friedel-Crafts acylation and the Grignard reaction will be dictated by the specific requirements of the researcher or organization. By carefully following the outlined procedures and giving due consideration to the scale-up factors, this compound can be produced safely and efficiently in quantities suitable for further research and development.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Magnesium. Retrieved from [Link]
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Georganics. (2023). Cyclobutyl bromide Safety Data Sheet. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
Loba Chemie. (2025). MAGNESIUM METAL TURNINGS EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
HiMedia. (n.d.). Safety Data Sheet: Succinic anhydride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Magnesium Metal Turnings. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
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Georganics. (n.d.). Cyclobutyl bromide. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
-
Oakwood Products, Inc. (2022). Cyclopentyl bromide - SAFETY DATA SHEET. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: Cyclobutyl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
- Google Patents. (n.d.). EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Keto acid. Retrieved from [Link]
- Stájer, G., & Csende, F. (2002).
-
Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]
- Google Patents. (1981). Derivatives of 4-(methylphosphinyl)-2-oxobutanoic acid, herbicidal compositions containing them, and intermediates and methods for their production.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Harvard University. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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The Versatility of γ-Keto Acids: A Hub for Heterocyclic Synthesis and Complex Molecule Assembly
Introduction: The Strategic Importance of γ-Keto Acids in Modern Organic Synthesis
In the landscape of organic synthesis, γ-keto acids and their ester derivatives stand out as exceptionally versatile and powerful building blocks. Their inherent bifunctionality, possessing both a ketone and a carboxylic acid (or ester) group separated by a three-carbon tether, provides a unique platform for a diverse array of chemical transformations. This structural motif is not merely a synthetic curiosity; it is a gateway to a vast range of heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and materials. Furthermore, the strategic placement of these functional groups allows for their participation in elegant and efficient total syntheses of complex natural products. This guide provides an in-depth exploration of the applications of γ-keto acids, offering both the theoretical underpinnings and practical, field-proven protocols for their utilization in the modern research environment. We will delve into the mechanistic intricacies of key reactions, providing a rationale for experimental choices and empowering researchers to adapt and innovate upon these established methodologies.
Part 1: Gateway to Five-Membered Heterocycles: The Paal-Knorr Synthesis and its Variants
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and reliable method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] Since γ-keto acids can be readily converted to 1,4-dicarbonyl compounds, they are ideal precursors for this powerful transformation. The underlying principle involves an intramolecular cyclization and dehydration cascade, with the specific heteroatom being introduced by the choice of reagents.
Furan Synthesis: An Acid-Catalyzed Cyclization
The synthesis of substituted furans from γ-keto acids proceeds via an acid-catalyzed cyclization of the corresponding 1,4-dicarbonyl compound, which can be generated in situ or as a separate step.[3] The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that readily dehydrates to the aromatic furan ring.[2][4][5]
Diagram 1: Mechanism of Paal-Knorr Furan Synthesis
Caption: Acid-catalyzed cyclization of a 1,4-dicarbonyl to a furan.
Application Protocol 1: Synthesis of 2,5-Dimethylfuran from Acetonylacetone (a 1,4-diketone derivative of a γ-keto acid)
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetonylacetone (1 equivalent) and toluene (as solvent).
-
Add a catalytic amount of p-TsOH (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethylfuran.
-
Purify the product by distillation if necessary.
Pyrrole Synthesis: The Introduction of Nitrogen
The Paal-Knorr pyrrole synthesis follows a similar mechanistic pathway to furan synthesis, but with the inclusion of ammonia or a primary amine to introduce the nitrogen heteroatom.[2] The reaction of a 1,4-dicarbonyl compound with an amine leads to the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to afford the corresponding pyrrole.[6]
Diagram 2: General Workflow for Paal-Knorr Pyrrole Synthesis
Caption: Conversion of γ-keto acids to pyrroles via the Paal-Knorr synthesis.
Application Protocol 2: Synthesis of 1,2,5-Trimethylpyrrole
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Methylamine (solution in water or ethanol)
-
Acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve acetonylacetone (1 equivalent) in ethanol.
-
Add a solution of methylamine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield 1,2,5-trimethylpyrrole.
Thiophene Synthesis: Introducing Sulfur
For the synthesis of thiophenes, a sulfurizing agent is required to convert the 1,4-dicarbonyl compound.[5] Common reagents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The reaction proceeds by the conversion of the carbonyl groups to thiocarbonyls, followed by cyclization and dehydration.
Part 2: Access to Six-Membered Heterocycles: The Synthesis of Pyridazinones
γ-Keto acids are paramount starting materials for the synthesis of pyridazinones, a class of six-membered nitrogen-containing heterocycles with significant biological activities.[7] The most common and direct method involves the condensation of a γ-keto acid with hydrazine or its derivatives.[8][9]
Mechanism of Pyridazinone Formation
The reaction is believed to proceed through the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid (or ester) carbonyl. Subsequent dehydration leads to the formation of the dihydropyridazinone ring system.[1]
Diagram 3: Mechanism of Pyridazinone Formation
Caption: Stepwise formation of a dihydropyridazinone from a γ-keto acid.
Application Protocol 3: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the synthesis of a key pyridazinone scaffold from β-benzoylpropionic acid, a readily available γ-keto acid.[10]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Table 1: Comparison of Synthetic Protocols for Pyridazinone Derivatives
| Protocol | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Protocol 3 | β-Benzoylpropionic acid, Hydrazine hydrate | - | Ethanol | 3-4 h | Reflux | ~90% | [10] |
| From 1-indanone and diethyl ketomalonate | 1-Indanone, Diethyl ketomalonate, Hydrazine dihydrochloride | - | Ethanol | 18 h | Reflux | 71% (from intermediate) | [8] |
| From acetophenones and glyoxylic acid | Acetophenone, Glyoxylic acid, Hydrazine hydrate | - | Water, NH₄OH | 2 h (intermediate), 2 h (cyclization) | Reflux | - | [8] |
Part 3: γ-Keto Acids as Strategic Linchpins in Total Synthesis
The utility of γ-keto acids extends beyond the synthesis of simple heterocycles. Their unique functionality makes them valuable intermediates in the total synthesis of complex natural products. They can be elaborated into various carbocyclic and heterocyclic systems, often with high stereocontrol.
A notable example is the use of a γ-keto acid derivative in the synthesis of strophasterol A, where a vinylogous α-ketol rearrangement of a complex intermediate leads to the formation of a δ-keto carboxylic acid, a close relative of γ-keto acids.[11][12] This transformation was a key step in constructing the intricate carbon skeleton of the natural product.
In another instance, the total synthesis of tylosin, a 16-membered macrolide antibiotic, involved the coupling of two complex fragments, one of which was derived from a precursor that can be conceptually linked back to γ-keto ester chemistry.[13] These examples highlight how the reactivity of the keto and acid functionalities can be harnessed in multi-step sequences to build molecular complexity.
Part 4: Relevance in Medicinal Chemistry and Drug Development
The heterocyclic scaffolds readily accessible from γ-keto acids are of immense interest to medicinal chemists.
-
Pyridazinones: This class of compounds exhibits a broad spectrum of biological activities, including antihypertensive, cardiotonic, anti-inflammatory, and anticancer properties.[14] The ability to easily synthesize a variety of substituted pyridazinones from different γ-keto acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Furans, Pyrroles, and Thiophenes: These five-membered heterocycles are common motifs in a vast number of approved drugs and biologically active natural products.[5] Their presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Paal-Knorr synthesis, with γ-keto acids as precursors, provides a reliable entry into these important pharmacophores.
Conclusion: An Enduring and Evolving Synthetic Tool
γ-Keto acids represent a class of organic compounds whose synthetic utility is both profound and far-reaching. From the efficient construction of fundamental five- and six-membered heterocyclic rings to their strategic deployment in the total synthesis of complex natural products, their importance in modern organic chemistry cannot be overstated. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers in academia and industry. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the creative application of γ-keto acids is poised to remain a vibrant and productive area of chemical research.
References
-
Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40, 1047. [Link]
- Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
- ACS Organic & Inorganic Au. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- ResearchGate. (n.d.). β‐Keto amides motifs in natural products and biologically active compounds.
- SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н. (n.d.).
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- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)
- Organic Syntheses. (n.d.). 2.
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- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
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Application Notes and Protocols for the Synthesis of Bioactive γ-Cyclobutyl-γ-butyrolactone from 4-Cyclobutyl-4-oxobutyric acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Cyclobutyl-Containing Lactones in Bioactive Compound Discovery
Lactones, cyclic esters, represent a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Their biological activities are diverse, spanning antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The γ-butyrolactone ring, a five-membered cyclic ester, is a particularly common motif in bioactive molecules.[5][7] The incorporation of a cyclobutane moiety into this scaffold is a compelling strategy in drug discovery. The strained four-membered ring can introduce unique conformational constraints and metabolic stability, potentially leading to novel pharmacological profiles.
This guide provides a comprehensive overview of the synthesis of a novel bioactive lactone, γ-cyclobutyl-γ-butyrolactone, from the readily accessible starting material, 4-cyclobutyl-4-oxobutyric acid. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-tested protocols, and discuss the characterization and potential biological evaluation of the final product.
Strategic Overview: A Two-Step Reduction and Cyclization Pathway
The synthesis of γ-cyclobutyl-γ-butyrolactone from this compound is predicated on a straightforward yet elegant two-step process: the selective reduction of the ketone functionality to a secondary alcohol, followed by an acid-catalyzed intramolecular esterification (lactonization).
Caption: Synthetic workflow from this compound.
This approach is advantageous due to the commercial availability of the starting material and the high efficiency of each step. The γ-keto acid structure of the starting material is primed for the formation of a stable five-membered γ-lactone upon reduction and subsequent cyclization.[7]
Part 1: Selective Reduction of this compound
The initial and most critical step is the chemoselective reduction of the ketone carbonyl group to a hydroxyl group without affecting the carboxylic acid moiety. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent selectivity for aldehydes and ketones over carboxylic acids and esters.[8]
Mechanistic Insight: The Role of Sodium Borohydride
Sodium borohydride acts as a source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide, typically during the workup step, to yield the desired secondary alcohol.
Caption: Mechanism of selective ketone reduction.
Experimental Protocol: Synthesis of 4-Cyclobutyl-4-hydroxybutyric acid
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₁₂O₃ | 156.18 | 5.00 g | 32.0 |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.82 g | 48.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.0 mmol) of this compound in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly and portion-wise add 1.82 g (48.0 mmol) of sodium borohydride to the cooled solution over 30 minutes. Caution: Hydrogen gas is evolved during this process. Ensure adequate ventilation in a fume hood.[9][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Quenching and Neutralization: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases. Adjust the pH of the solution to ~2 with 1 M HCl.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude 4-cyclobutyl-4-hydroxybutyric acid as a viscous oil. The product is often used in the next step without further purification.
Part 2: Acid-Catalyzed Lactonization
The intermediate 4-cyclobutyl-4-hydroxybutyric acid is primed for intramolecular cyclization to form the thermodynamically stable five-membered γ-lactone.[7] This process, known as lactonization, is an intramolecular esterification that is typically catalyzed by an acid.[11]
Mechanistic Insight: Fischer Esterification in an Intramolecular Context
The mechanism of acid-catalyzed lactonization mirrors that of the Fischer esterification. The acid catalyst protonates the carboxylic acid carbonyl group, activating it towards nucleophilic attack by the hydroxyl group. Subsequent proton transfers and elimination of a water molecule lead to the formation of the cyclic ester.
Caption: Mechanism of acid-catalyzed lactonization.
Experimental Protocol: Synthesis of γ-Cyclobutyl-γ-butyrolactone
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude 4-Cyclobutyl-4-hydroxybutyric acid | C₈H₁₄O₃ | 158.19 | ~5.0 g | ~31.6 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 0.30 g | 1.74 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl (aq) | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Reaction Setup: To the flask containing the crude 4-cyclobutyl-4-hydroxybutyric acid, add 100 mL of toluene and 0.30 g (1.74 mmol) of p-toluenesulfonic acid.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the toluene solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: The crude lactone can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure γ-cyclobutyl-γ-butyrolactone as a colorless oil.[12]
Part 3: Characterization and Data Analysis
The structure and purity of the synthesized γ-cyclobutyl-γ-butyrolactone should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Key Observables |
| ¹H NMR | Appearance of a multiplet in the 4.0-4.5 ppm range corresponding to the proton on the carbon bearing the oxygen of the lactone ring. Disappearance of the broad carboxylic acid proton signal. |
| ¹³C NMR | Appearance of a signal in the 170-180 ppm range for the ester carbonyl carbon. |
| FT-IR | A strong absorption band in the 1760-1780 cm⁻¹ region, characteristic of a γ-lactone carbonyl stretch. Disappearance of the broad O-H stretch of the carboxylic acid. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of γ-cyclobutyl-γ-butyrolactone (C₈H₁₂O₂). |
Part 4: Exploration of Bioactivity
Lactones are known to exhibit a wide range of biological activities.[1][2][3] The synthesized γ-cyclobutyl-γ-butyrolactone can be screened in various biological assays to determine its potential as a bioactive agent.
Potential Screening Assays:
-
Antimicrobial Assays: The compound can be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Anticancer Assays: Cytotoxicity can be evaluated against various cancer cell lines using assays such as the MTT or XTT assay.[4]
-
Anti-inflammatory Assays: The ability of the compound to inhibit inflammatory pathways can be assessed using in vitro models.
The unique cyclobutane moiety may confer novel activities or an improved therapeutic index compared to other lactones.
Safety and Handling Precautions
-
Sodium borohydride is a water-reactive solid that releases flammable hydrogen gas upon contact with water or acid.[9][13] It is also corrosive and can cause burns.[14][15] Handle in a well-ventilated fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][14]
-
Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Hydrochloric acid and p-toluenesulfonic acid are corrosive. Handle with care and wear appropriate PPE.
Conclusion
This application note provides a robust and reliable methodology for the synthesis of γ-cyclobutyl-γ-butyrolactone from this compound. The described protocols are designed to be accessible to researchers in organic synthesis and medicinal chemistry. The strategic incorporation of the cyclobutane ring into a lactone scaffold opens up new avenues for the discovery of novel bioactive compounds with potentially valuable therapeutic applications.
References
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TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
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ACS Publications. (2022). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
MDPI. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved from [Link]
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MDPI. (2020). Antimicrobial Activity of Lactones. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Chemistry of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
- Google Patents. (1976). Method for separating lactones from a mixture containing lactones.
-
PubMed Central. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
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MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]
-
ACS Publications. (2024). Weakly Bound Complexes of γ-Butyrolactone with Water as Observed in Matrix Isolation FTIR and Theoretical Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
- Google Patents. (1952). Purification of beta-lactones by aqueous alkali extraction.
-
YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
ACS Publications. (2002). Asymmetric reduction of the prochiral carbonyl group of aliphatic .gamma.- and .delta.-keto acids by use of fermenting bakers' yeast. The Journal of Organic Chemistry. Retrieved from [Link]
-
German Sport University Cologne. (n.d.). Determination of gamma-butyrolactone (GBL). Retrieved from [Link]
- Google Patents. (1995). Process for producing cyclohexylbutyric acid derivative.
-
ResearchGate. (n.d.). Reduction of ketone in keto-carboxylic acids and isolation of lactones after acidic workup. Retrieved from [Link]
-
ResearchGate. (2025). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (2025). γ-lactones with potential biological activity. Retrieved from [Link]
-
RSC Publishing. (2025). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. Retrieved from [Link]
-
MDPI. (2019). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]
-
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening and structural analysis of natural γ-butyrolactones (GBLs). Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]
-
RSC Publishing. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Retrieved from [Link]
-
MDPI. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Retrieved from [Link]
-
YouTube. (2020). simplified lactone reduction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved from [Link]
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ACS Publications. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Retrieved from [Link]
-
PubMed. (n.d.). Alantolactone as a Bioactive Sesquiterpene Lactone: Molecular Mechanisms and Anticancer Potential for Pharmaceutical Development. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Strained Rings
Welcome to the Technical Support Center for professionals navigating the complexities of Friedel-Crafts acylation, with a specific focus on substrates containing strained carbocyclic systems like cyclopropane and cyclobutane. The unique reactivity of these rings, driven by significant ring strain, presents both synthetic opportunities and distinct challenges, primarily in the form of undesirable side reactions.
This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions in a detailed troubleshooting section. Our goal is to equip you with the insights necessary to anticipate, diagnose, and mitigate common issues encountered in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: Why are strained rings, such as cyclopropane, particularly susceptible to side reactions during Friedel-Crafts acylation?
The susceptibility of strained rings like cyclopropane to side reactions stems from their inherent high ring strain. The C-C bonds in these rings have significant p-character and are weaker than typical alkane C-C bonds. During the Friedel-Crafts acylation, the strong Lewis acid catalyst (e.g., AlCl₃) required to generate the acylium ion electrophile can also coordinate with the strained ring itself.[1] This interaction can induce a carbocation rearrangement, leading to the cleavage of the ring to form a more stable, open-chain carbocation. This open-chain carbocation can then be trapped by the acylating agent or other nucleophiles, leading to a variety of unwanted byproducts. The reaction is often exothermic, and poor temperature control can further promote these side reactions.[1]
Q2: What are the primary side reactions to anticipate when acylating substrates with strained rings?
The most prevalent side reaction is ring-opening , which proceeds via a carbocation rearrangement mechanism. For example, in the acylation of phenylcyclopropane, the Lewis acid can facilitate the opening of the cyclopropane ring to form a more stable secondary or tertiary carbocation, which then undergoes acylation. This results in the formation of open-chain keto-products instead of the desired phenylcyclopropyl ketone.
Other potential side reactions, common to many Friedel-Crafts acylations, include:
-
Polyacylation: If the aromatic ring is activated, or if an excess of the acylating agent is used, more than one acyl group can be added to the ring.[2][3]
-
Dealkylation: If the substrate contains alkyl groups, these may be cleaved by the Lewis acid, leading to a mixture of products.[4]
Q3: How does the choice of Lewis acid impact the prevalence of these side reactions?
The strength of the Lewis acid is a critical parameter.[1][5]
-
Strong Lewis Acids (e.g., AlCl₃): These are highly effective at generating the acylium ion, leading to faster reaction rates. However, their high reactivity significantly increases the likelihood of promoting ring-opening and other rearrangement side reactions.[1] A stoichiometric amount of AlCl₃ is often required because it forms a stable complex with the product ketone.[6]
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, SnCl₄): These catalysts are less aggressive and can offer a more controlled reaction. While they may require longer reaction times or slightly elevated temperatures, they often provide higher selectivity for the desired acylated product by minimizing the extent of ring-opening.[5] The choice of a milder catalyst is a key strategy for suppressing unwanted side reactions.
Q4: Are there specific reaction conditions that can be optimized to favor the desired acylation over ring-opening?
Absolutely. Control over reaction conditions is paramount.
-
Temperature: Maintaining a low and stable reaction temperature is the most critical factor.[4] Exothermic reactions must be managed with efficient cooling.[1] Running the reaction at 0 °C or even lower temperatures can significantly suppress the activation energy barrier for the ring-opening pathway.
-
Order of Addition: Adding the aromatic substrate to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity by maintaining a low concentration of the free substrate.[4]
-
Solvent: The choice of solvent can influence the activity of the Lewis acid and the solubility of intermediates. Halogenated solvents like dichloromethane or 1,2-dichloroethane are common.
Troubleshooting Guide: Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Optimization Strategies |
| Low or no yield of the desired acylated product; primary product is a ring-opened isomer. | 1. Lewis acid is too strong: AlCl₃ is aggressively promoting ring cleavage. 2. Reaction temperature is too high: The exotherm was not controlled, favoring the rearrangement pathway.[1] 3. Prolonged reaction time: Extended exposure to the strong Lewis acid increases the probability of side reactions. | 1. Change the catalyst: Switch to a milder Lewis acid such as FeCl₃, SnCl₄, or ZnCl₂.[5] 2. Strict temperature control: Maintain the reaction temperature at 0 °C or below using an ice-salt or dry ice/acetone bath. Ensure slow, dropwise addition of reagents to manage the exotherm.[1][4] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent product degradation or rearrangement. |
| Formation of multiple products (isomers and/or polyacylated compounds). | 1. Incorrect stoichiometry: An excess of the acylating agent leads to multiple acyl groups being added to the aromatic ring.[2] 2. Carbocation rearrangement: This is a known issue in Friedel-Crafts alkylation, but rearrangements can also occur in acylation side-products.[7][8] 3. Activated substrate: The product of the first acylation may be more reactive than the starting material. | 1. Control stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to the acylating agent.[4] 2. Optimize addition order: Try adding the substrate slowly to a pre-formed mixture of the Lewis acid and acyl chloride. This can help maintain a low concentration of the highly reactive species.[4] |
| Reaction is sluggish or fails to proceed to completion. | 1. Lewis acid deactivation: Moisture in reagents or glassware will quench the catalyst.[4] 2. Insufficient catalyst: The product ketone complexes with the Lewis acid, effectively removing it from the catalytic cycle. A stoichiometric amount is necessary.[6][9] 3. Deactivated aromatic ring: Strongly electron-withdrawing groups on the aromatic ring can render it unreactive to Friedel-Crafts acylation.[2][8] | 1. Ensure anhydrous conditions: Flame-dry all glassware and use anhydrous solvents and reagents.[4] 2. Use stoichiometric Lewis Acid: Employ at least 1.1 to 1.5 equivalents of the Lewis acid relative to the limiting reagent (typically the acyl chloride). 3. Consider alternative routes: If the ring is strongly deactivated, Friedel-Crafts acylation may not be a viable method. |
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and the primary side reaction, the following mechanisms are illustrated.
Caption: Competing ring-opening side reaction pathway.
Protocol: Minimized Side-Reaction Friedel-Crafts Acylation
This protocol is a representative example designed to minimize ring-opening during the acylation of an aromatic substrate containing a strained ring, such as phenylcyclopropane.
1. Materials and Preparation:
-
Reagents: Phenylcyclopropane (1.0 eq), Acetyl chloride (1.05 eq), Anhydrous Ferric Chloride (FeCl₃) (1.2 eq), Anhydrous Dichloromethane (DCM).
-
Glassware: All glassware must be flame-dried or oven-dried (120 °C overnight) and assembled under an inert atmosphere (Nitrogen or Argon).
-
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
2. Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add anhydrous FeCl₃ (1.2 eq) and anhydrous DCM.
-
Cool the suspension to -10 °C using an ice-salt bath.
3. Controlled Reagent Addition:
-
Slowly add acetyl chloride (1.05 eq) to the stirred FeCl₃ suspension via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Stir the resulting mixture at -10 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
In a separate step, dissolve phenylcyclopropane (1.0 eq) in a small amount of anhydrous DCM.
-
Add the phenylcyclopropane solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly at or below -10 °C.
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully quench the reaction by pouring it slowly into a beaker containing a mixture of crushed ice and dilute HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. [4]* Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield the pure acylated product.
References
- Minimizing byproduct formation in Friedel-Crafts acylation. (n.d.). BenchChem.
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (n.d.). BenchChem.
- Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. (n.d.). BenchChem.
- Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023). OpenStax.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
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Technical Support Center: Synthesis of 4-Cyclobutyl-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-Cyclobutyl-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the critical parameters of the Friedel-Crafts acylation, the primary synthetic route, providing not just protocols but the underlying principles to empower your experimental design.
Core Principles: The Friedel-Crafts Acylation of Cyclobutane
The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of cyclobutane with succinic anhydride.[1][2] This reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic and, in this case, aliphatic rings.[1][3] The reaction proceeds by generating a highly reactive acylium ion from succinic anhydride with the aid of a strong Lewis acid catalyst, which then acts as an electrophile.[4][5][6]
However, the success of this synthesis is highly dependent on carefully controlled conditions. Issues such as catalyst deactivation, side reactions, and complex purification steps can significantly impact the final yield and purity. This guide will address these issues systematically.
Reaction Workflow Overview
Below is a general workflow for the synthesis, from starting materials to the purified product.
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective Lewis acid catalyst for this reaction, and why?
Aluminum trichloride (AlCl₃) is the most commonly used and potent Lewis acid for this type of Friedel-Crafts acylation due to its high activity.[1][4] Its primary role is to coordinate with the succinic anhydride, facilitating the formation of the reactive acylium ion electrophile.[5][6] However, its high reactivity can sometimes promote side reactions. For more sensitive substrates or to improve selectivity, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered, though they may require more forcing conditions (e.g., higher temperatures or longer reaction times).[3]
Q2: Why is a stoichiometric amount of AlCl₃ required? Isn't it a catalyst?
This is a critical and often misunderstood aspect of Friedel-Crafts acylation. While AlCl₃ acts catalytically in generating the acylium ion, the resulting ketone product is a moderate Lewis base. It readily forms a stable complex with the AlCl₃.[1][7] This complex deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least a stoichiometric amount of the Lewis acid relative to the succinic anhydride is required. In practice, a slight excess (e.g., 1.1 to 2.5 equivalents) is often used to drive the reaction to completion and account for any potential deactivation by trace moisture.[8]
Q3: Which solvents are recommended for this synthesis?
Traditionally, inert solvents such as carbon disulfide (CS₂) or nitrobenzene have been used for Friedel-Crafts acylations. However, due to their toxicity and environmental concerns, alternative solvents are often sought. Dichloromethane or 1,2-dichloroethane can be suitable options. For the acylation of an aliphatic ring like cyclobutane, using an excess of the cyclobutane itself to act as both reactant and solvent can be an effective strategy. More recently, solvent-free, mechanochemical approaches have been developed for Friedel-Crafts reactions, offering a greener alternative.[8]
Troubleshooting Guide: Improving Your Yield
This section addresses the most common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I ran the reaction, but my yield is extremely low, or I only recovered my starting materials. What went wrong?
This is a frequent issue, often pointing to problems with the catalyst or reaction conditions.
-
Possible Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: Anhydrous aluminum trichloride is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxide, rendering it inactive.[4]
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of high-purity, anhydrous AlCl₃.
-
Proper Handling: Weigh and transfer the AlCl₃ quickly in a dry environment (e.g., under a nitrogen atmosphere in a glove box).
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
-
Possible Cause B: Insufficient Catalyst Stoichiometry.
-
Explanation: As detailed in the FAQ, the ketone product sequesters the AlCl₃ catalyst.[1][7] Using a sub-stoichiometric amount will result in an incomplete reaction.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the succinic anhydride. For challenging reactions, increasing the stoichiometry to 2.0-2.5 equivalents may be beneficial.[8]
-
-
Possible Cause C: Inadequate Reaction Temperature or Time.
-
Explanation: The acylation of an aliphatic ring like cyclobutane can be less facile than that of an electron-rich aromatic ring and may require sufficient thermal energy to overcome the activation barrier.
-
Solution: The reaction is often started at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then slowly warmed to room temperature or gently heated (e.g., 40-50 °C) to ensure completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
Problem 2: Significant Byproduct Formation
Q: My reaction produced the desired product, but it is contaminated with significant impurities and dark, tarry material. How can I prevent this?
Byproduct formation is typically due to side reactions from overly harsh conditions or reactant degradation.
-
Possible Cause A: Reaction Temperature Too High.
-
Explanation: While some heating may be necessary, excessive temperatures can cause polymerization of the reactants or decomposition, leading to charring and the formation of intractable tars.
-
Solution: Maintain careful temperature control. Add the AlCl₃ portion-wise to the cyclobutane/succinic anhydride mixture at 0 °C to manage the initial exotherm. After the addition is complete, allow the reaction to warm slowly to room temperature before considering gentle heating.
-
-
Possible Cause B: Polysubstitution or Isomerization.
-
Explanation: Although less common with deactivating acyl groups, it's a potential issue in Friedel-Crafts chemistry.[4] More relevant to this aliphatic system is the potential for ring-opening or isomerization of the cyclobutyl ring under harsh Lewis acidic conditions, though cyclobutane is relatively stable compared to cyclopropane.
-
Solution: Use the mildest conditions that afford a reasonable reaction rate. This includes using the minimum necessary temperature and considering a milder Lewis acid if isomerization is suspected.
-
Problem 3: Difficulty with Product Purification
Q: The workup was messy, and I am struggling to isolate a pure product from the crude mixture. What is an effective purification strategy?
The purification of a carboxylic acid from a Friedel-Crafts reaction can be streamlined with a proper acid-base extraction procedure.
-
Explanation: The crude product contains the desired keto-acid as well as unreacted starting materials and neutral byproducts. The carboxylic acid functional group provides an excellent chemical handle for separation.
-
Detailed Purification Protocol:
-
Quench and Hydrolyze: After the reaction is complete, cool the reaction mixture in an ice bath and very carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic components from the aluminum salts.[9]
-
Initial Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product.
-
Acid-Base Extraction: Dissolve the crude solid in a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[9] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt. Neutral impurities (like unreacted cyclobutane or byproducts) will remain in the aqueous phase and can be removed by washing with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Precipitation: Cool the aqueous layer containing the sodium salt of your product in an ice bath. Slowly acidify the solution with cold, dilute hydrochloric acid until the pH is acidic (pH ~2).[9] The this compound will precipitate as a solid.
-
Final Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed if further purification is needed.
-
Optimized Experimental Protocol
This protocol synthesizes the key recommendations from the troubleshooting guide.
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent / Parameter | Recommended Molar Ratio (relative to Succinic Anhydride) | Key Considerations |
| Cyclobutane | 5.0 - 10.0 | Acts as both reactant and solvent. |
| Succinic Anhydride | 1.0 | Limiting reagent. Ensure it is dry. |
| Aluminum Chloride (AlCl₃) | 1.5 - 2.5 | Must be anhydrous. Add portion-wise.[8] |
| Temperature | 0 °C (addition) → RT → 40 °C (reaction) | Control exotherm, then drive to completion. |
| Reaction Time | 4 - 8 hours | Monitor by TLC/GC for consumption of starting material. |
Step-by-Step Synthesis
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with cyclobutane and succinic anhydride. Cool the mixture to 0 °C in an ice-salt bath.
-
Under a positive flow of nitrogen, add anhydrous aluminum trichloride in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C.
-
Stir at 40 °C for 4-8 hours, monitoring the reaction progress periodically.
-
Once the reaction is complete, proceed with the workup and purification as described in the "Difficulty with Product Purification" section above.
References
- BenchChem. (2025).
- ACS Publications. (2022).
- Sigma-Aldrich.
- StudySmarter.
- National Institutes of Health (NIH). (2014).
- Wikipedia. Friedel–Crafts reaction.
- Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis.
- National Institutes of Health (NIH). (2026).
- Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
- Organic Chemistry Portal.
- BenchChem. (2025).
- PubChem. This compound.
- Chemistry Stack Exchange. (2016).
- Biosynth. 4-Cyclopropyl-4-oxobutyric acid.
- National Institutes of Health (NIH). (2019).
- Google Patents. (1995).
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
Sources
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- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Aluminum Chloride Catalyst from Reaction Mixtures
Welcome to the Technical Support Center for handling aluminum chloride (AlCl₃) catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize AlCl₃ in synthetic chemistry, particularly in Friedel-Crafts reactions.[1][2][3][4] As a powerful Lewis acid, aluminum chloride is a highly effective catalyst, but its removal from the reaction mixture post-reaction presents several challenges.[3][5] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure efficient and safe removal of AlCl₃, preserving the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction containing aluminum chloride?
The most common and generally effective method for quenching a reaction catalyzed by AlCl₃ is to slowly and carefully add the reaction mixture to a beaker of crushed ice, often with the addition of a strong acid like concentrated hydrochloric acid (HCl).[6] This procedure is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.[7][8] The addition of ice helps to control the exotherm, while the HCl ensures the resulting aluminum salts remain in a soluble aqueous form, preventing the formation of problematic precipitates.[9][10]
Q2: Why is a quenching with dilute HCl often recommended over just water?
Quenching with dilute HCl is preferred because it helps to keep the aluminum salts dissolved in the aqueous phase as soluble aluminum chlorohydrates or [Al(H₂O)₆]³⁺ complexes.[9][11][12] This prevents the formation of gelatinous aluminum hydroxide (Al(OH)₃) precipitates, which can be difficult to filter and may trap the desired product, leading to lower yields.[9][13] The acidic conditions also aid in the breakdown of any complexes formed between the AlCl₃ and the product, particularly in Friedel-Crafts acylation reactions where the ketone product can act as a Lewis base.[1][14]
Q3: What are the potential issues with using a basic quench (e.g., NaOH or NaHCO₃)?
A basic quench will neutralize the acidic AlCl₃ catalyst but leads to the precipitation of aluminum hydroxide (Al(OH)₃).[5][13] This precipitate is often a thick, gelatinous solid that can be very challenging to filter and may lead to the formation of stable emulsions, complicating the extraction process.[9] While a basic quench might be necessary for acid-sensitive products, it generally introduces more complications in the work-up procedure.
Q4: My product is sensitive to acid. What are my options for AlCl₃ removal?
For acid-sensitive products, a few alternative strategies can be employed:
-
Carefully Controlled Basic Quench: A basic quench can be performed at low temperatures with vigorous stirring to minimize product degradation. Subsequent thorough washing of the organic layer is crucial.
-
Non-Aqueous Work-up: The addition of a complexing agent to precipitate the aluminum, followed by filtration, can be an effective non-aqueous method.
-
Solid Adsorbent Filtration: Passing the reaction mixture through a plug of a solid adsorbent like silica gel or alumina can effectively remove the catalyst without the need for an aqueous quench.[9]
Q5: How can I prevent or break an emulsion that has formed during the workup?
Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or after a basic quench.[9] To address emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[9]
-
Filtration through a Filter Aid: Filter the entire mixture through a pad of Celite® or another filter aid. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of a thick, gelatinous precipitate | Quenching with water or a basic solution, leading to the formation of aluminum hydroxide.[9][13] | Acidify the mixture with dilute HCl to dissolve the precipitate. For future experiments, consider an acidic quench from the outset. |
| Persistent emulsion during extraction | Use of chlorinated solvents or a basic quench.[9] | Add saturated brine to the separatory funnel. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Low product yield | Product trapped in the aluminum hydroxide precipitate.[9] | Ensure a sufficiently acidic quench to keep all aluminum salts dissolved in the aqueous phase. Thoroughly extract the aqueous layer multiple times with an appropriate organic solvent. |
| Product degradation | Product is sensitive to the acidic conditions of the quench. | Consider a carefully controlled basic quench at low temperatures or a non-aqueous work-up. |
| Incomplete reaction | Deactivation of the AlCl₃ catalyst by moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Anhydrous AlCl₃ is highly hygroscopic.[5][15] |
Experimental Protocols
Protocol 1: Standard Acidic Quench and Work-up
-
Preparation: In a separate flask, prepare a mixture of crushed ice and concentrated hydrochloric acid. The amount of ice should be sufficient to absorb the heat of the quench, and the amount of HCl should be enough to maintain an acidic pH.
-
Quenching: Slowly and carefully add the reaction mixture to the ice/HCl mixture with vigorous stirring in a fume hood. The addition should be done portion-wise to control the exotherm.[6]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[6][14]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[6][14]
Protocol 2: Handling Emulsions
-
Initial Attempt with Brine: If an emulsion forms during extraction, add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel, shake gently, and allow the layers to separate.[9]
-
Filtration: If the emulsion persists, decant the entire contents of the separatory funnel into a Büchner funnel fitted with a pad of Celite® over filter paper. Apply gentle suction.
-
Separation: The filtrate should consist of two distinct layers that can be separated in a clean separatory funnel. Wash the Celite® pad with additional organic solvent to recover any adsorbed product.
Visualization of Workflows
Decision Tree for AlCl₃ Removal
Caption: Step-by-step workflow for a standard acidic quench procedure.
Safety and Disposal
Handling Anhydrous Aluminum Chloride:
-
Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. [5][8][15]* Always handle anhydrous AlCl₃ in a fume hood or glove box, wearing appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat. [15]* Avoid contact with moisture and ensure all glassware is scrupulously dry. [15]* In case of a spill, do not use water. Cover the spill with sand, scoop it into a container for disposal, and then neutralize the area. [15] Waste Disposal:
-
All waste containing aluminum chloride must be treated as hazardous waste and disposed of according to local, state, and federal regulations. [16][17]* It is possible to cautiously quench small amounts of AlCl₃ waste in stirred ice water, keeping the pH within a permissible range for your institution's aqueous waste stream. [7]However, this is a highly exothermic reaction and can get out of control. [7]Always consult with your institution's Environmental Health & Safety (EH&S) department before attempting to neutralize any hazardous waste. [7]
References
-
BYJU'S. (2020, May 1). Extraction of Aluminium. Retrieved from [Link]
-
Cardiff University School of Chemistry. (2018, November 14). Reaction Hydrolysis AlCl3 [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride?. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing AlCl3-based catalyst residues from polymer mixtures.
- Google Patents. (n.d.). Removal of aluminum chloride from hydrocarbons.
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Purechemistry. (2023, March 29). Friedel-crafts alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2004, February 15). HCl and Al, AlCl3?. Retrieved from [Link]
-
Unacademy. (n.d.). Aluminium Chloride Reaction with Water Notes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous. Retrieved from [Link]
-
Wikipedia. (n.d.). Aluminium chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. mt.com [mt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - HCl and Al, AlCl3? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 12. quora.com [quora.com]
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- 14. m.youtube.com [m.youtube.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
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- 17. response.epa.gov [response.epa.gov]
Technical Support Center: Optimizing Acylation of Cyclobutane
Welcome to the technical support center for the synthesis and functionalization of cyclobutane derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or considering the acylation of cyclobutane rings. The unique strain and reactivity of the cyclobutane moiety present specific challenges that are not always encountered with other aliphatic or aromatic systems.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this transformation and achieve your desired cyclobutyl ketone products.
Troubleshooting Guide: Acylation of Cyclobutane
This section addresses specific problems you may encounter when attempting to directly acylate a cyclobutane-containing substrate, particularly under conditions analogous to a Friedel-Crafts reaction.
Q1: My reaction is yielding a complex mixture of products with a significant loss of starting material, and I'm not observing the desired cyclobutyl ketone. What is the most likely cause?
The most probable cause is the acid-catalyzed ring-opening of the cyclobutane ring. The inherent ring strain (approximately 26 kcal/mol) makes cyclobutane susceptible to cleavage under strongly acidic conditions, such as those created by Lewis acids (e.g., AlCl₃, FeCl₃) typically used in acylation reactions.[1][2] The Lewis acid can protonate a C-C bond, leading to a carbocation intermediate that can rearrange or be trapped by nucleophiles, resulting in a variety of linear byproducts instead of the desired ketone.
dot
Caption: Troubleshooting workflow for complex product mixtures in cyclobutane acylation.
Solutions:
-
Temperature Control: The single most critical parameter to adjust is temperature. Initiate your reaction at a very low temperature (e.g., -78 °C) and allow it to warm slowly only if no reaction is observed. High temperatures dramatically favor ring-opening.
-
Choice of Lewis Acid: Switch from highly reactive Lewis acids like AlCl₃ to milder alternatives. Zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or even strong Brønsted acids like triflic acid might be effective at promoting acylation without extensive degradation.[3]
-
Reaction Monitoring: Carefully monitor the reaction progress from the very beginning using an appropriate technique (TLC, GC-MS). As soon as the product begins to form, consider quenching the reaction to prevent it from proceeding to byproduct formation.
Q2: My reaction is not proceeding at all, even after several hours. My starting material is recovered unchanged.
This issue typically points to two main areas: insufficient activation of the acylating agent or catalyst deactivation.
dot
Caption: Diagnostic workflow for stalled cyclobutane acylation reactions.
Solutions:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in your solvent, glassware, or reagents will deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, unopened bottle of the Lewis acid.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid.[3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3] A good starting point is 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent.
-
Gradual Temperature Increase: If the reaction is clean but stalled at very low temperatures, a careful and slow increase in temperature may be necessary to overcome the activation energy. Warm the reaction in increments of 10-20°C and monitor closely for product formation and the appearance of byproducts.
Frequently Asked Questions (FAQs)
Q: Can I use standard Friedel-Crafts acylation conditions for cyclobutane?
A: It is highly challenging. Standard Friedel-Crafts acylation was developed for aromatic systems, which are stabilized by resonance.[5] Cyclobutane is a strained, non-aromatic alkane. Its C-C bonds are weaker and more susceptible to cleavage by the strong Lewis acids used in the reaction, leading to ring-opening as a major side reaction.[1][6] While it may be attempted with extreme care (very low temperatures, milder catalysts), it is not a reliable, high-yielding method.
Q: Why is temperature so critical for this reaction?
A: Temperature directly influences the reaction kinetics. The activation energy for the desired acylation and the undesired ring-opening side reaction are different. Typically, higher temperatures provide enough energy to overcome the barrier for ring-opening, which can become the dominant reaction pathway.[4] By keeping the temperature low, you can selectively favor the acylation pathway, which may have a lower activation energy.
Q: Are there more reliable methods to synthesize cyclobutyl ketones?
A: Absolutely. If direct acylation proves difficult, several well-established, high-yielding alternative strategies should be considered. These methods avoid the harsh acidic conditions that threaten the integrity of the cyclobutane ring.
| Method | Starting Material | Reagents | Typical Yield | Key Advantages |
| Oxidation | Cyclobutanol | PCC, Swern, or Dess-Martin periodinane | 75-95% | High yield, mild conditions, good functional group tolerance. |
| Acyl Chloride + Organometallic | Cyclobutanecarbonyl chloride | Organocuprates (e.g., R₂CuLi) | 60-80% | Forms C-C bond directly, good for specific ketone targets. |
| [2+2] Cycloaddition | Alkene + Ketene | Light (photochemical) or Lewis Acid | 40-70% | Builds the cyclobutane ring and installs the ketone simultaneously.[7][8] |
| C-H Functionalization | Substituted Cyclobutane | Pd, Rh, or other transition metals | 50-90% | Highly advanced; allows for direct functionalization of C-H bonds.[9][10][11] |
Q: My substrate has other functional groups. How will this affect the reaction?
A: Functional groups that contain lone pairs, such as amines (-NH₂) or hydroxyls (-OH), will coordinate strongly with the Lewis acid catalyst. This deactivates both the catalyst and the substrate, effectively shutting down the reaction. These groups must be protected before attempting a Lewis acid-catalyzed acylation.
Experimental Protocols: Alternative Strategies
Given the significant challenges of direct acylation, we provide protocols for two of the most reliable alternative methods for synthesizing cyclobutyl ketones.
Protocol 1: Synthesis of Cyclobutyl Phenyl Ketone via Oxidation of Cyclobutanol
This protocol uses Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent for converting secondary alcohols to ketones.
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclobutanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DMP: Add Dess-Martin periodinane (1.2 eq) to the stirred solution portion-wise over 15 minutes. The mixture may become a milky suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until the organic layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure cyclobutyl phenyl ketone.
Protocol 2: Synthesis of Cyclobutyl Methyl Ketone from Cyclobutanecarbonyl Chloride
This protocol utilizes an organometallic reagent, specifically a Gilman cuprate, to deliver a methyl group to an acyl chloride.
Methodology:
-
Prepare Gilman Reagent: In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at -20 °C. Add methyllithium (MeLi, 2.0 eq) dropwise. The solution will change color as the lithium dimethylcuprate ((CH₃)₂CuLi) forms.
-
Addition of Acyl Chloride: In a separate flame-dried flask, dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether. Cool this solution to -78 °C.
-
Reaction: Slowly add the acyl chloride solution via cannula to the freshly prepared Gilman reagent at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purification: Purify the crude product by distillation or flash chromatography to obtain cyclobutyl methyl ketone.
References
- D., G. et al. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
- Chen, M. S., & White, M. C. (2010). A new photoredox‐catalyzed decarboxylative radical addition approach to functionalized cyclobutanes. Journal of the American Chemical Society, 132(40), 14063-14065.
-
StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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ResearchGate. Acid-catalysed nucleophilic ring opening of cyclopropanated 3-aza-2-oxabicyclic substrate I with an alcohol. Retrieved from [Link]
- G. A. Olah, S. J. Kuhn, S. H. Flood, B. A. Hardie. (1964). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 64(6), 671-674.
- Li, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.4: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
- Werz, D. B. et al. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Journal of the American Chemical Society.
- Lambert, T. H., & Lu, Z. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 144(1), 203-207.
- Houk, K. N., & Tantillo, D. J. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
ResearchGate. Enzymatic acylation of cyclobutene and cyclobutane meso-diols at low temperature. Retrieved from [Link]
-
Reddit. under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 5.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
- D., G. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2214-2226.
-
ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
ResearchGate. Cyclobutene Ring Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
- D., G. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2214-2226.
- Werz, D. B. et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6310-6314.
-
Baran, P. S. Cyclobutanes in Organic Synthesis. Retrieved from [Link]
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Technical Support Center: Preventing Polysubstitution in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling and preventing polysubstitution, a common challenge in electrophilic aromatic substitution. Here, you will find troubleshooting guides and FAQs that explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding polysubstitution in Friedel-Crafts reactions, providing quick and authoritative answers.
Q1: Why does my Friedel-Crafts alkylation yield multiple products, but my acylation reaction is clean?
A: This is the fundamental difference between the two reactions and is rooted in the electronic effects of the introduced substituent.
-
Friedel-Crafts Alkylation: The alkyl groups introduced onto the aromatic ring are electron-donating (+I effect).[1][2] This activates the ring, making the mono-alkylated product more nucleophilic and thus more reactive than the original starting material.[3][4] Consequently, the product readily undergoes further alkylation, leading to a mixture of mono-, di-, and poly-substituted products.[5][6]
-
Friedel-Crafts Acylation: The acyl group (R-C=O) is a strong electron-withdrawing group due to resonance and inductive effects.[1] This deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the starting material.[7][8] As a result, the reaction effectively stops after the first substitution, preventing polysubstitution.[7][9]
Q2: What is the most straightforward experimental adjustment to minimize polyalkylation?
A: The simplest and most common strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[4][10] By ensuring the aromatic compound (e.g., benzene, toluene) is in high concentration, you increase the statistical probability that the electrophile (the carbocation) will encounter and react with a molecule of the starting material rather than the more reactive alkylated product.[4] For inexpensive and liquid aromatic compounds, it is often practical to use the substrate itself as the reaction solvent.[4]
Q3: I need to synthesize a primary alkylbenzene without rearrangement or polysubstitution. Is direct alkylation a viable option?
A: Direct alkylation with primary alkyl halides is highly problematic and generally not recommended for two key reasons:
-
Carbocation Rearrangement: The initially formed primary carbocation is unstable and will rapidly rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[11][12][13] This results in an isomeric product rather than the desired straight-chain alkylbenzene.
-
Polyalkylation: As discussed in Q1, the alkylated product is activated towards further substitution.[6]
The most reliable and effective solution is a two-step Friedel-Crafts acylation followed by reduction .[4][13] This sequence circumvents both problems:
-
The acylium ion electrophile in acylation is resonance-stabilized and does not undergo rearrangement.[6][14][15]
-
The acyl group deactivates the ring, preventing polysubstitution.[7][8]
The resulting ketone can then be reduced to the desired primary alkyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/base) reduction.[3][4][8]
Q4: Can I leverage steric hindrance to control the degree of substitution?
A: Yes, steric hindrance can be effectively used to limit polysubstitution, particularly when using bulky alkylating agents. For example, the t-butylation of an aromatic ring is often easier to control than methylation. The sheer size of the tertiary-butyl group can physically block adjacent positions on the ring, making the introduction of a second or third bulky group more difficult.[14] This strategy is less effective for smaller alkyl groups, where electronic activation dominates.
Part 2: In-Depth Troubleshooting & Protocols
This section provides detailed workflows and explanations for the primary strategies used to control Friedel-Crafts reactions and ensure monosubstitution.
Guide 1: Controlling Polyalkylation via Stoichiometry
The most direct approach to favor mono-alkylation is manipulating the molar ratio of the reactants. While this method can suppress polysubstitution, it rarely eliminates it completely.
Principle of Action: Statistical Control
By using the aromatic substrate in large excess, its concentration far outweighs that of the mono-alkylated product. The electrophile is therefore statistically more likely to collide with and react with a molecule of the starting material.
Data Presentation: Effect of Benzene:Alkyl Halide Ratio
The following table summarizes the typical product distribution observed in the alkylation of benzene with 2-chloropropane at varying molar ratios.
| Benzene : 2-Chloropropane Molar Ratio | Mono-alkylated Product (%) | Di-alkylated Product (%) | Poly-alkylated Products (%) |
| 1 : 1 | ~40% | ~45% | ~15% |
| 5 : 1 | ~75% | ~20% | ~5% |
| 10 : 1 | >90% | <10% | <1% |
| Note: These values are illustrative and can vary based on catalyst, temperature, and reaction time. |
Experimental Protocol: Mono-alkylation of Benzene
Objective: To synthesize tert-butylbenzene with minimal di-tert-butylbenzene formation.
Materials:
-
Anhydrous Benzene (to be used in excess, as solvent)
-
2-Chloro-2-methylpropane (tert-butyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice bath
-
Crushed ice and dilute HCl for quenching
-
Standard glassware, dried thoroughly
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Charging Reactants: Charge the flask with anhydrous benzene (10 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (1.1 equivalents relative to the alkylating agent).
-
Addition of Alkylating Agent: Add 2-chloro-2-methylpropane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture over a vigorously stirred slurry of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.[16]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by distillation. The crude product can be purified by fractional distillation.[13]
Guide 2: The Acylation-Reduction Strategy
This two-step pathway is the gold standard for producing mono-alkylated aromatic compounds, especially those with primary alkyl chains, as it avoids both polysubstitution and carbocation rearrangement.
Workflow Visualization
Caption: The two-step acylation-reduction workflow to achieve clean monosubstitution.
Experimental Protocol: Synthesis of Propylbenzene via Acylation-Reduction
Part A: Friedel-Crafts Acylation (Synthesis of Propiophenone)
-
Setup & Reagents: Follow the same anhydrous setup as described in Guide 1. Use anhydrous benzene (1.0 eq), propanoyl chloride (1.1 eq), and anhydrous AlCl₃ (1.2 eq). A solvent such as CS₂ or nitrobenzene may be used, or an excess of benzene.
-
Reaction: Cool the benzene/AlCl₃ mixture to 0-5 °C. Add the propanoyl chloride dropwise, maintaining the low temperature. After addition, allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by TLC/GC).
-
Work-up: Quench and perform the work-up as previously described to isolate the crude propiophenone.[13] The product is often pure enough for the next step, but can be purified by vacuum distillation.
Part B: Clemmensen Reduction (Synthesis of Propylbenzene)
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Reduction: In a flask equipped with a reflux condenser, add the crude propiophenone, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Heating: Heat the mixture to reflux and maintain vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux period.
-
Work-up: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the toluene by distillation to yield propylbenzene.
Part 3: Advanced Considerations
Q5: How does the reaction mechanism itself prevent polysubstitution in acylation?
A: The key is the deactivation of the aromatic ring by the newly attached acyl group. Let's visualize the difference in reactivity.
Caption: Comparison of reactivity pathways in alkylation vs. acylation.
In alkylation , the product (Alkylbenzene) is more electron-rich and thus a better nucleophile than the starting material, accelerating the second substitution step.[3] In acylation , the electron-withdrawing ketone product (Aryl Ketone) is a poorer nucleophile, effectively shutting down further reactions under normal conditions.[7][8]
Q6: My Friedel-Crafts reaction isn't working at all, even with an activated ring. What could be the issue?
A: Beyond the substrate's inherent reactivity, several other factors can halt a Friedel-Crafts reaction.
-
Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[16][17] Ensure all components are rigorously anhydrous.
-
Deactivating Substituents: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring deactivate it to the point where it will not undergo Friedel-Crafts reactions.[5][17][18]
-
Substrate-Catalyst Complexation: Aromatic rings containing basic amine (-NH₂) or alcohol (-OH) groups are unsuitable.[16] The lone pairs on the nitrogen or oxygen will coordinate strongly with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the ring.[16] In the case of aniline, this complexation makes the substituent strongly deactivating.
-
Stoichiometry in Acylation: In acylation, the ketone product is a moderate Lewis base and forms a complex with the AlCl₃ catalyst.[14] This complex is often irreversible under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.[14][16]
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Homework.Study.com. Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]
-
askIITians. Why do we prefer Friedel craft acylation to Friedel craft alkylation. [Link]
-
YouTube. Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Quora. What is the difference between Friedel Crafts reaction and Friedel Crafts acylation? [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Reddit. Friedel-Crafts reactions with Deactivating groups. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Filo. Poly-substitution products are observed in friedel crafts alkylation but... [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
NCERT. Amines. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
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- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 18. reddit.com [reddit.com]
Stability of 4-Cyclobutyl-4-oxobutyric acid in acidic workup
Welcome to the technical support guide for 4-cyclobutyl-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the handling and stability of this compound, particularly during acidic workup procedures. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate potential challenges in your experiments.
Section 1: Troubleshooting Guide for Acidic Workup
This section addresses specific issues that may arise during the acidic workup of reactions involving this compound.
Issue 1.1: Low or No Yield of this compound After Acidic Workup
Question: I performed a reaction to synthesize this compound, and upon acidic workup (e.g., using HCl or H₂SO₄ to neutralize the reaction mixture and precipitate the product), I'm observing a significantly lower yield than expected, or in some cases, a complete loss of my product. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to the stability of the keto acid functionality under acidic conditions. Let's break down the potential causes and solutions.
Root Cause Analysis:
This compound is a γ-keto acid. Unlike β-keto acids, which are notoriously prone to rapid decarboxylation upon heating, γ-keto acids are generally more stable.[1] However, they are not entirely immune to degradation, especially under harsh acidic conditions or elevated temperatures.
-
Potential for Decarboxylation: While less favorable than for β-keto acids, prolonged exposure to strong acids and heat can potentially induce decarboxylation, although this is less likely to be the primary cause of yield loss at moderate temperatures.
-
Reversibility of Formation (in Friedel-Crafts context): If the synthesis route is a Friedel-Crafts acylation of cyclobutane with succinic anhydride, the acidic workup is a critical step.[2][3] Friedel-Crafts reactions are reversible, and exposing the product to a strong Lewis acid catalyst (like AlCl₃) in the presence of a proton source for an extended period can drive the equilibrium back towards the starting materials.
Troubleshooting Protocol:
Here is a step-by-step protocol to minimize product loss during acidic workup:
-
Temperature Control is Critical:
-
Action: Conduct the entire acidic workup in an ice bath, maintaining the temperature of your reaction mixture between 0-5 °C.
-
Rationale: Lowering the temperature significantly reduces the rate of potential side reactions, including any tendency for the reverse Friedel-Crafts reaction or other acid-catalyzed decompositions.
-
-
Controlled Acid Addition:
-
Action: Add the acid (e.g., 1M HCl) dropwise to the reaction mixture with vigorous stirring. Monitor the pH of the aqueous phase, aiming for a final pH of 1-2.
-
Rationale: Slow, controlled addition prevents localized areas of high acid concentration and temperature spikes that can occur during neutralization.
-
-
Minimize Contact Time:
-
Action: Once the desired pH is reached and the product has precipitated, proceed immediately to filtration. Do not let the product sit in the acidic aqueous solution for an extended period.
-
Rationale: The goal is to isolate the solid product from the acidic environment as quickly as possible to prevent any slow degradation over time.
-
-
Washing the Precipitate:
-
Action: Wash the filtered solid with ice-cold water or a mildly acidic solution (pH ~4-5) to remove any entrained strong acid.
-
Rationale: This ensures that no residual strong acid remains in contact with the product, which could cause degradation during drying or storage.
-
Issue 1.2: Oily Product or Failure to Solidify During Acidic Workup
Question: During the acidic workup, my product is oiling out instead of precipitating as a solid, making it difficult to isolate. Why is this happening and how can I fix it?
Answer:
The formation of an oil rather than a solid precipitate during workup can be attributed to several factors, often related to purity or the physical properties of the compound and the crystallization conditions.
Root Cause Analysis:
-
Presence of Impurities: The most common reason for a product oiling out is the presence of impurities that depress the melting point of the desired compound. These could be unreacted starting materials, byproducts, or residual solvent.
-
Supersaturation: The product may be forming a supersaturated solution from which it is slow to crystallize.
-
Low Melting Point: While not explicitly documented for this compound, structurally similar compounds like 4-cyclopropyl-4-oxobutyric acid have a reported melting point in the range of 67-72 °C.[4] If the workup temperature is not sufficiently low, or if impurities are present, the product may remain in a liquid or semi-solid state.
Troubleshooting Protocol:
-
Ensure Complete Reaction:
-
Action: Before workup, use a technique like Thin Layer Chromatography (TLC) or a small sample quench followed by NMR or LC-MS to confirm that the reaction has gone to completion.
-
Rationale: Incomplete reactions lead to a mixture of starting materials and product, which is more likely to result in an oil.
-
-
Optimize Crystallization Conditions:
-
Action A (Scratching): If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface.
-
Rationale: This creates nucleation sites that can induce crystallization.
-
Action B (Seeding): If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.
-
Rationale: Seeding provides a template for crystal growth.
-
Action C (Solvent Exchange): If the product is soluble in the aqueous/organic mixture, extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer, and then carefully add a non-polar solvent (e.g., hexanes, pentane) until turbidity is observed, then cool to induce crystallization.
-
-
Purification of the Crude Product:
-
Action: If the product consistently oils out, it may be necessary to isolate the crude oil and purify it by column chromatography before attempting crystallization.
-
Rationale: This removes the impurities that are inhibiting crystallization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic versus basic conditions?
A1:
-
Acidic Conditions: this compound is generally stable in dilute acidic solutions at low temperatures for short periods.[5] However, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) or heating in acidic media should be avoided to minimize the risk of potential, albeit slow, degradation. The primary concern in a synthetic context is often the reversal of its formation reaction, such as a Friedel-Crafts acylation.
-
Basic Conditions: In basic conditions (e.g., NaOH, KOH), this compound will be deprotonated to form the corresponding carboxylate salt. This salt is generally very stable. Basic hydrolysis is a common method for cleaving esters to yield the carboxylate salt of the corresponding carboxylic acid.[5][6]
| Condition | Stability | Key Considerations |
| Dilute Acid (e.g., 1M HCl), 0-5 °C | Generally Stable | Ideal for workup; minimize contact time. |
| Strong Acid (e.g., >6M HCl), Heat | Potential for Degradation | Avoid prolonged exposure to prevent side reactions. |
| Dilute Base (e.g., 1M NaOH) | Stable (forms carboxylate salt) | The carboxylate is highly soluble in aqueous solutions. |
| Strong Base, Heat | Stable | The carboxylate form is generally robust. |
Q2: Can I use an acidic workup to hydrolyze an ester precursor to this compound?
A2: Yes, acid-catalyzed hydrolysis is a standard method for converting an ester to a carboxylic acid.[5][6][7] The reaction involves heating the ester in an excess of water with a strong acid catalyst.[5][8] However, this reaction is reversible.[5][7] To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used.[5][9] For this specific compound, a subsequent extraction and careful crystallization at low temperature would be necessary to isolate the final product.
Workflow for Acid-Catalyzed Ester Hydrolysis:
Caption: Workflow for acidic hydrolysis of an ester precursor.
Q3: Are there any specific safety precautions I should take during the acidic workup of this compound?
A3: Standard laboratory safety precautions should always be followed. When working with acidic solutions, especially during neutralization, which can be exothermic:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and acid-resistant gloves.
-
Perform the workup in a well-ventilated fume hood.
-
Add acid slowly to the aqueous solution, never the other way around, to control the heat generated.
-
Be prepared for potential effervescence if neutralizing a basic solution containing carbonate.
Section 3: References
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
University of Wisconsin-Madison. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Allen Digital. (n.d.). The decarboxylation of beta-ketoacids beta,gamma-unsaturated acid an germinal diacid proceed through the fomultlon of cyclic transition state in presence of heat. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. National Institutes of Health. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Cyclobutyl-3-oxobutanoic acid. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Recrystallization Solvent for Purifying Keto Acids: A Technical Support Guide
Welcome to the technical support center for the purification of keto acids via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity crystalline keto acids. Drawing from established principles of crystallization and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the nuances of working with these often-sensitive molecules.
Introduction: The Challenge of Crystallizing Keto Acids
Keto acids, which contain both a ketone and a carboxylic acid functional group, are crucial intermediates in pharmaceuticals and metabolic research.[1] Their bifunctional nature imparts unique solubility characteristics that can make recrystallization a non-trivial task.[2][3][4][5] Issues such as thermal instability (particularly for β-keto acids which can undergo decarboxylation), a tendency to form oils, and complex solubility profiles require a carefully considered approach to purification.[6][7][8] This guide provides the expertise to overcome these challenges.
Troubleshooting Guide: Common Problems & Field-Proven Solutions
This section addresses specific issues you may encounter during the recrystallization of keto acids in a direct question-and-answer format.
Q1: My keto acid "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: The "oiling out" phenomenon occurs when the dissolved keto acid separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This typically happens under conditions of very high supersaturation or when the solution is cooled to a temperature above the melting point of the impure compound. [7][9] The resulting oil often traps impurities, defeating the purpose of recrystallization.[6][10]
Causality & Immediate Solutions:
-
High Supersaturation/Rapid Cooling: You may have used too little solvent or cooled the solution too quickly. Rapid cooling doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount (1-2 mL) of additional hot solvent to reduce the supersaturation level.[11] Allow the flask to cool slowly on the benchtop, insulated from the cold surface, before moving to an ice bath.[11] Slow, gradual cooling is paramount for forming pure crystals.[12][13]
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be higher than the melting point of your keto acid (or a eutectic mixture of your acid and impurities).
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to oil formation.[7]
-
Solution: If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified mass again, perhaps from a different solvent.[10] If impurities are colored, a hot filtration step with a small amount of activated charcoal can be beneficial, but be aware that charcoal can also adsorb your product.[15]
-
Q2: I have very poor recovery of my purified keto acid. What are the likely causes?
A2: Low recovery is a common issue in recrystallization and typically points to one of several procedural missteps.
Causality & Immediate Solutions:
-
Using Too Much Solvent: The most frequent error is dissolving the crude solid in an excessive volume of hot solvent.[12][16] This keeps a significant portion of your product in the mother liquor even after cooling.
-
Premature Crystallization: Crystals forming during a hot gravity filtration step will be lost.
-
Solution: Use an excess of solvent (e.g., 10-20% more than the minimum) before hot filtration to keep the compound dissolved.[18] Use a pre-warmed funnel and flask to prevent the solution from cooling and depositing crystals prematurely.[13][18] After filtration, boil off the excess solvent to reach the saturation point before cooling.[18]
-
-
Incomplete Cooling: Insufficient cooling time or not using an ice bath will leave a substantial amount of your product dissolved.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[19]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
Q3: My keto acid seems to be decomposing upon heating in the solvent. How can I purify it?
A3: Thermal decomposition is a significant concern, especially for β-keto acids, which are prone to decarboxylation (loss of CO₂) upon heating. [8][21]
Causality & Immediate Solutions:
-
Excessive Heating: Prolonged heating, even in a suitable solvent, can degrade sensitive compounds.
-
Solution 1: Choose a Lower-Boiling Solvent. Select a solvent that can dissolve your keto acid at a temperature below its decomposition point. Refer to the solvent properties table below.
-
Solution 2: Minimize Heating Time. Work efficiently. Have all your equipment ready to minimize the time the solution spends at its boiling point. Dissolve the solid and perform the hot filtration as quickly as possible.
-
Solution 3: Room Temperature Crystallization. If the compound is sufficiently soluble, consider dissolving it in a suitable solvent at room temperature and then inducing crystallization by slowly adding a miscible anti-solvent (a solvent in which the compound is insoluble). This is a form of mixed-solvent crystallization performed at ambient temperature.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for my specific keto acid?
A1: The ideal solvent should exhibit high solubility for the keto acid at its boiling point and low solubility at cold temperatures (e.g., 0-4 °C).[17][22][23] The principle of "like dissolves like" is a good starting point. [24][25]
-
Polarity Matching: Keto acids are polar molecules due to the carboxylic acid and ketone groups. Therefore, polar solvents are often a good starting point.[2][3][9] For example, α-ketoglutaric acid is highly soluble in water.[2] A study on ketoprofen showed it dissolves well in polar protic solvents like alcohols.[3][4][5]
-
Experimental Testing: The most reliable method is to test solubility with small amounts of your crude product in various solvents (~100 mg of solid in 1 mL of solvent).[23] A good candidate will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Solvent Pair Systems: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[10][22]
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Q2: What is a solvent pair and how do I use it for keto acid recrystallization?
A2: A solvent pair (or mixed-solvent system) consists of two miscible solvents: one in which the keto acid is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[19][22] This technique is extremely useful when no single solvent has the ideal solubility properties. [10][12] Common pairs include ethanol/water and ethyl acetate/hexane.[10][26]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude keto acid in an Erlenmeyer flask and add the minimum amount of the hot "good" solvent (e.g., ethanol) required to fully dissolve it.[12][19]
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[12][18][19] This cloudiness indicates that the solution is saturated and precipitation has begun.
-
Re-clarify: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10][19] This ensures the solution is perfectly saturated at the boiling point.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to complete the crystallization process.[18][19]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold mixture of the two solvents.[18]
Data Presentation: Common Recrystallization Solvents
The table below summarizes key properties of solvents commonly used for the recrystallization of polar organic compounds like keto acids. Solvents are listed in decreasing order of polarity.[27][28][29]
| Solvent | Boiling Point (°C) | Polarity Index (P') | Key Considerations & Typical Use |
| Water | 100 °C | 10.2 | Excellent for highly polar, H-bonding compounds. High boiling point can be an issue for heat-sensitive keto acids.[9][30] |
| Methanol | 65 °C | 5.1 | Good general-purpose polar protic solvent.[30] Its volatility makes it easy to remove. |
| Ethanol | 78 °C | 4.3 (Est.) | Very common, less toxic than methanol. Excellent as the "good" solvent in a pair with water.[12][17][26] |
| Acetone | 56 °C | 5.1 | Strong solvent, but its low boiling point provides a narrow temperature range for solubility differences.[9][30] |
| Ethyl Acetate | 77 °C | 4.4 | Good for compounds of intermediate polarity. Often used in a pair with hexanes.[14][26] |
| Toluene | 111 °C | 2.4 | Useful for less polar compounds. High boiling point should be used with caution for thermally labile keto acids.[9] |
| Hexane(s) | ~69 °C | 0.1 | Non-polar solvent. Primarily used as the "bad" anti-solvent with more polar solvents like ethyl acetate.[14][26] |
Polarity Index (P') is a relative measure of solvent polarity. Higher numbers indicate higher polarity.[31]
References
- recrystallization-2.doc.pdf. (n.d.).
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- α-Ketoglutaric acid | Solubility of Things. (n.d.).
- Flexi answers - How can an oil be recrystallized?. (n.d.). CK-12 Foundation.
- How to recrystallize an oily compound?. (2025). ResearchGate.
- Experiment 9 — Recrystallization. (2009). Chem 21.
- Oiling Out in Crystallization. (n.d.). Mettler Toledo.
- Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
- Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts.
- Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.).
- Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Polarity of Solvents. (n.d.).
- Solvent Polarities. (n.d.).
- Recrystallization1. (n.d.).
- Solubility and thermodynamic analysis of ketoprofen in organic solvents. (n.d.). ResearchGate.
- Polarity Index. (n.d.).
- Recrystallization. (n.d.).
- Solubility and thermodynamic analysis of ketoprofen in organic solvents. (2020, October 15). PubMed.
- What is the best solvent for recrystallization?. (2017, February 16). Quora.
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs.
- Solubility and thermodynamic analysis of ketoprofen in organic solvents. (2020, October 15). University of Limerick.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.
- Purification by Recrystallization. (n.d.). CUNY.
- Heating effect on beta keto acid (decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. (2016, October 15). YouTube.
- Decarboxylation of beta Keto acid # Acid. (2013, March 11). YouTube.
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Technical Support Center: Derivatization of 4-Cyclobutyl-4-oxobutyric Acid for GC-MS Analysis
Welcome to the technical support resource for the GC-MS analysis of 4-cyclobutyl-4-oxobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reproducible results.
I. The Analytical Challenge: Why Derivatization is Essential
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1][2] However, direct analysis of this compound poses significant challenges due to its inherent chemical properties. The presence of both a carboxylic acid and a ketone functional group renders the molecule polar and prone to thermal degradation at the high temperatures required for GC analysis.[1][3]
Key reasons for derivatization include:
-
Increased Volatility: Derivatization converts the polar carboxyl and keto groups into less polar, more volatile forms, which is a prerequisite for GC analysis.[3]
-
Improved Thermal Stability: Keto acids can be thermally unstable and may decarboxylate at high temperatures.[3][4] Derivatization creates more stable derivatives that can withstand the GC inlet temperatures.
-
Enhanced Chromatographic Performance: The polarity of the underivatized molecule can lead to poor peak shape, such as tailing, and adsorption onto the analytical column. Derivatization minimizes these effects, resulting in sharper, more symmetrical peaks.[3]
-
Prevention of Tautomerization: The ketone group can exist in equilibrium with its enol form (keto-enol tautomerism).[5] Derivatization "locks" the ketone group, preventing the formation of multiple derivatives from a single analyte and simplifying the resulting chromatogram.[1][3]
II. Recommended Derivatization Strategy: A Two-Step Approach
For compounds like this compound that contain both a ketone and a carboxylic acid, a two-step derivatization process is highly recommended.[1][6][7] This involves:
-
Methoximation: Protection of the ketone group.
-
Silylation: Derivatization of the carboxylic acid group.
This sequential approach ensures that both functional groups are appropriately modified for optimal GC-MS analysis.
Visualizing the Workflow
Caption: Two-step derivatization of this compound.
III. Detailed Experimental Protocol
This protocol provides a robust starting point for the derivatization of this compound. Optimization may be required based on sample matrix and concentration.
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Step 1: Methoximation
-
Step 2: Silylation
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
IV. Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the derivatization and analysis of this compound.
| Problem | Possible Causes | Solutions & Explanations |
| No peak or very small peak for the analyte | 1. Incomplete derivatization. 2. Analyte degradation. 3. Adsorption in the GC system. | 1. Optimize reaction conditions: Increase reaction time or temperature for both methoximation and silylation steps. Ensure reagents are fresh and not degraded. 2. Check for thermal degradation: Lower the GC inlet temperature. Ensure the derivatization is complete to improve thermal stability.[3] 3. System inertness: Deactivate the GC inlet liner and the first few centimeters of the analytical column with a silylating reagent.[12] |
| Multiple peaks for the analyte | 1. Incomplete methoximation leading to keto-enol tautomerism and multiple silylated products.[1][3] 2. Presence of moisture leading to partially derivatized or hydrolyzed products.[10] 3. Side reactions with the derivatizing reagents. | 1. Ensure complete methoximation: Increase the reaction time or temperature for the methoximation step. Ensure the MOX reagent is in sufficient excess. 2. Strictly anhydrous conditions: Ensure the sample is completely dry before adding reagents.[8][9] Store derivatization reagents under anhydrous conditions. 3. Optimize reagent concentration: Use the recommended amount of derivatizing reagent. Excess reagent can sometimes lead to byproducts.[13] |
| Peak tailing | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization of the carboxylic acid group. | 1. Improve system inertness: Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the front end of the column if it has become active.[14] 2. Enhance silylation: Increase the reaction time or temperature for the silylation step. The addition of a catalyst like TMCS is crucial for derivatizing carboxylic acids.[12] |
| Poor reproducibility | 1. Inconsistent reaction conditions. 2. Variable amounts of moisture in samples. 3. Degradation of derivatization reagents. | 1. Standardize the protocol: Use a heating block with accurate temperature control. Ensure consistent reaction times. 2. Consistent sample drying: Employ a standardized procedure for drying samples, such as a nitrogen evaporator at a controlled temperature. 3. Proper reagent handling: Store reagents in a desiccator and use fresh reagents. Avoid repeated piercing of the septum on reagent vials. |
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different silylating reagent?
A1: Yes, other silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be effective.[15] BSTFA is often preferred due to the higher volatility of its byproducts, which can reduce chromatographic interference. For hindered carboxylic acids, more powerful silylating agents might be considered, but BSTFA with a TMCS catalyst is generally a good starting point.
Q2: Is it possible to perform a one-step derivatization?
A2: While some reagents can derivatize both ketones and carboxylic acids, a one-step approach is generally not recommended for keto acids. This is because the reactivity of the two functional groups can differ, leading to incomplete derivatization of one or both groups. The two-step method of first protecting the more reactive ketone group with methoximation ensures a more complete and reproducible derivatization of the carboxylic acid in the second step.[1]
Q3: How should I store my derivatized samples?
A3: Derivatized samples, especially silylated derivatives, are sensitive to moisture and should be analyzed as soon as possible.[10] If storage is necessary, seal the vials tightly with PTFE-lined caps and store them in a cool, dry place, preferably in a desiccator. For longer-term storage, freezing at -20°C or below may be an option, but it's essential to allow the vials to come to room temperature before opening to prevent condensation of moisture into the sample.
Q4: My silylation reaction is not working even with fresh reagents. What else could be the problem?
A4: If you are confident in your reagents and technique, consider the cleanliness and inertness of your glassware. Active sites on the surface of glass vials can interfere with the derivatization reaction. It is good practice to silanize your glassware before use, especially when dealing with low concentrations of analytes.[16]
Visualizing the Silylation Reaction
Caption: Silylation of a carboxylic acid using BSTFA.
VI. References
-
Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of methoximation time on the derivatization of glucose... Retrieved from [Link]
-
ResearchGate. (2020, April 8). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
PubMed. (2024, July 18). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Retrieved from [Link]
-
ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
-
ResearchGate. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News. Retrieved from [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
-
ResearchGate. (2025, August 10). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof. Retrieved from
-
National Institutes of Health. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained. Retrieved from [Link]
-
YouTube. (2020, April 5). Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
-
YouTube. (2015, November 17). Keto Enol Tautomerism Acid and Base Reaction and Mechanism. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Cyclobutyl-4-oxobutyric Acid and 4-Phenyl-4-oxobutanoic Acid
For researchers, scientists, and professionals in drug development, the nuanced reactivity of bifunctional molecules is a cornerstone of synthetic strategy. This guide provides an in-depth, objective comparison of two γ-keto-acids: 4-cyclobutyl-4-oxobutyric acid and 4-phenyl-4-oxobutanoic acid. While structurally similar, the substitution of a cyclobutyl group for a phenyl group at the C4 position dramatically alters the molecule's electronic profile, leading to significant, predictable differences in reactivity at both the ketone and the alpha-carbon positions.
This analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from analogous systems, and presented with actionable protocols for laboratory validation.
Physicochemical and Structural Overview
The primary distinction between the two molecules lies in the nature of the substituent attached to the ketone carbonyl. This compound features a saturated, alicyclic alkyl group, whereas 4-phenyl-4-oxobutanoic acid incorporates an aromatic aryl group. This single change is the fulcrum upon which their chemical behavior pivots.
| Property | This compound | 4-Phenyl-4-oxobutanoic acid |
| Molecular Structure | ||
| CAS Number | 889953-85-9[1] | 614-36-8 |
| Molecular Formula | C₈H₁₂O₃[1] | C₁₀H₁₀O₃ |
| Molecular Weight | 156.18 g/mol [1] | 178.18 g/mol |
| Appearance | Solid (Predicted) | White to off-white crystalline powder |
| pKa (Predicted) | ~4.6-4.8 | ~4.5-4.7 |
The Decisive Factor: Electronic Effects on Reactivity
The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon. Substituents can either donate or withdraw electron density, thereby modulating this electrophilicity.
-
This compound : The cyclobutyl group is a simple alkyl substituent. Alkyl groups are weakly electron-donating through an inductive effect (+I).[2] This effect "pushes" electron density towards the carbonyl carbon, slightly reducing its partial positive charge and making it marginally less electrophilic than a ketone with no substituent, but more reactive than one with multiple or stronger donating groups.
-
4-Phenyl-4-oxobutanoic Acid : The phenyl group introduces a more complex interplay of competing electronic effects.
-
Resonance Donation (+R) : The lone pairs on the carbonyl oxygen can delocalize into the aromatic ring, and conversely, the π-system of the ring can donate electron density to the carbonyl carbon. This resonance effect significantly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[3][4]
-
Inductive Withdrawal (-I) : Due to the higher s-character of its sp² hybridized carbons, the phenyl ring is electron-withdrawing by induction. This effect increases the electrophilicity of the carbonyl carbon.
-
For nucleophilic additions to the carbonyl, the resonance effect is generally dominant, rendering aryl ketones less reactive than their aliphatic counterparts.[3][4]
Caption: General workflow for Friedel-Crafts synthesis.
Step-by-Step Protocol (Adapted for 4-phenyl-4-oxobutanoic acid):
-
Setup: Equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Acylation: After the initial exotherm subsides, add benzene (1.0 eq) dropwise. Heat the mixture to reflux and monitor the reaction's progress by TLC.
-
Quenching & Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate solvent. Combine the organic layers and extract the acidic product with a saturated sodium bicarbonate solution.
-
Precipitation: Acidify the aqueous bicarbonate layer with concentrated HCl until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-phenyl-4-oxobutanoic acid. [5][6]
Comparative Experiment: Reduction of the Ketone
This experiment aims to demonstrate the differential reactivity of the carbonyl group towards a nucleophilic hydride reagent.
Caption: Experimental workflow for comparative ketone reduction.
Methodology:
-
Parallel Reactions: Set up two identical reactions, one with this compound and the other with 4-phenyl-4-oxobutanoic acid.
-
Dissolution: Dissolve each keto-acid (e.g., 1 mmol) in a suitable solvent like ethanol (10 mL) in separate flasks.
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) to each flask simultaneously.
-
Monitoring: Monitor the disappearance of the starting material in both reactions at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Observation: It is predicted that the reaction with this compound will proceed to completion significantly faster than the reaction with its phenyl-substituted counterpart. This provides direct evidence of its higher carbonyl reactivity.
Conclusion and Strategic Implications
The choice between this compound and 4-phenyl-4-oxobutanoic acid is not arbitrary but a strategic decision based on the desired chemical transformation.
-
For reactions targeting the ketone carbonyl via nucleophilic addition, such as reductions, Grignard reactions, or Wittig olefination, This compound is the more reactive and preferred substrate . Its higher electrophilicity allows for milder reaction conditions and potentially faster reaction times.
-
For reactions involving the α-carbon , such as enolate formation for alkylation, aldol-type condensations, or halogenation, 4-phenyl-4-oxobutanoic acid is the superior choice . Its α-protons are more acidic, facilitating enolate formation under less stringent conditions.
This guide demonstrates that a fundamental understanding of electronic effects provides a powerful predictive tool for synthetic chemists. By recognizing the opposing influences of the alkyl and aryl groups, researchers can rationally select the appropriate building block to optimize their synthetic pathways, saving valuable time and resources in the development of novel chemical entities.
References
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Der Pharma Chemica (2016). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link].
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Chemistry LibreTexts (2022). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link].
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A Comparative Guide to Cyclobutyl and Cyclopentyl Groups in Structure-Activity Relationship (SAR) Studies
In the intricate dance of drug design, even the smallest structural modifications can lead to profound changes in a molecule's pharmacological profile. Among the myriad of chemical motifs employed by medicinal chemists, small cycloalkane rings, particularly cyclobutyl and cyclopentyl groups, have emerged as powerful tools for fine-tuning the properties of drug candidates.[1][2] This guide provides an in-depth, objective comparison of these two carbocycles in the context of Structure-Activity Relationship (SAR) studies, offering experimental data and detailed protocols to inform rational drug design.
The Significance of Small Rings in Medicinal Chemistry
The incorporation of cyclobutyl and cyclopentyl moieties into drug scaffolds is a strategic decision aimed at modulating a range of critical parameters, including potency, selectivity, metabolic stability, and overall pharmacokinetic properties.[2][3] Unlike their linear counterparts, the cyclic nature of these groups imposes conformational constraints that can pre-organize a ligand for optimal binding to its biological target, potentially enhancing potency and selectivity.[2] Furthermore, their saturated character can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[4]
Conformational Analysis: A Tale of Two Rings
The distinct conformational landscapes of cyclobutyl and cyclopentyl rings are central to their differential effects in SAR studies.
Cyclobutane: This four-membered ring is not planar but exists in a puckered or "folded" conformation to alleviate some of the inherent angle and torsional strain.[5][6] One carbon atom deviates from the plane of the other three by about 25 degrees.[5] This puckering reduces the eclipsing interactions between adjacent hydrogen atoms that would be present in a flat structure.[7]
Cyclopentane: The five-membered cyclopentyl ring is more flexible than cyclobutane and adopts non-planar conformations to minimize torsional strain.[5] The most stable conformations are the "envelope" and "twist" forms, which are in rapid equilibrium at room temperature.[5] This flexibility allows the cyclopentyl group to adapt its shape to fit into various binding pockets.
Caption: Conformational differences between cyclobutane and cyclopentane.
Impact on Pharmacological Properties: A Comparative Analysis
The choice between a cyclobutyl and a cyclopentyl group can dramatically influence a compound's interaction with its biological target and its overall disposition in the body.[4]
Potency and Selectivity
The relative rigidity of the cyclobutyl group can be advantageous in pre-organizing a molecule for a specific binding conformation, potentially leading to higher potency.[2] Conversely, the greater conformational flexibility of the cyclopentyl ring may allow for a better induced fit into a binding pocket. The optimal choice is target-dependent and can only be determined empirically through SAR studies.
For instance, in the development of inhibitors for the G9a histone methyltransferase, a compound featuring a spirocyclic cyclobutane ring demonstrated submicromolar potency.[4] In another study on cannabinoid receptor ligands, derivatives with a cyclopentyl group showed the highest potency, although the corresponding cyclobutyl analogues also exhibited significant activity and high selectivity.[2]
Table 1: Comparative Potency of Cyclobutyl vs. Cyclopentyl Analogs
| Target | Cyclobutyl Analog (IC50/EC50) | Cyclopentyl Analog (IC50/EC50) | Reference |
| G9a Histone Methyltransferase | Submicromolar | - | [4] |
| Cannabinoid Receptor 1 (CB1) | High Potency | Most Potent | [2] |
| Y4 Receptor | Double-digit nanomolar | Most Favorable Profile | [2] |
Metabolic Stability
A key advantage of incorporating small cycloalkane rings is the potential to enhance metabolic stability.[2][4] These saturated rings can block metabolically labile sites, shielding adjacent functional groups from the action of metabolic enzymes like cytochrome P450s.[4]
In the development of mutant isocitrate dehydrogenase (IDH) inhibitors, the replacement of a metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine was a crucial strategy to reduce metabolic clearance and improve the pharmacokinetic profile, ultimately leading to the development of ivosidenib.[4] While direct comparative data between cyclobutyl and cyclopentyl groups in this context is sparse in the provided results, the general principle of using saturated rings to improve metabolic stability holds true for both.
Experimental Protocols for SAR Evaluation
To rigorously compare the effects of cyclobutyl and cyclopentyl groups, a series of well-defined experiments are essential.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Preparation of Liver Microsomes: Obtain pooled liver microsomes from the desired species (e.g., human, rat).
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH (1 mM).[8] For a negative control, omit the cofactor.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture.[8]
-
Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each aliquot using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for a competitive receptor binding assay.
Physicochemical Property Determination
Understanding the impact of these rings on physicochemical properties like lipophilicity is crucial.
Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. It can be determined experimentally using methods like the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC). [9]Computational models can also provide estimations. [9] Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes. [10][11]It can be calculated based on the summation of tabulated surface contributions of polar fragments. [10] Table 2: Key Physicochemical Descriptors
| Property | Description | Importance in Drug Design |
| LogP/LogD | Measures lipophilicity. | Influences absorption, distribution, and toxicity. |
| TPSA | Sum of surfaces of polar atoms. | Predicts membrane permeability and bioavailability. [10][11] |
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a cyclobutyl or cyclopentyl group is a nuanced one that requires careful consideration of the specific goals of the drug discovery program. There is no one-size-fits-all answer; the optimal choice is dictated by the unique SAR of the chemical series and the nature of the biological target.
-
Cyclobutyl groups , with their greater rigidity, can be ideal for locking a molecule into a highly potent conformation and for blocking metabolic hotspots. [2]- Cyclopentyl groups , offering more conformational flexibility, may provide a better fit for certain binding pockets and can also contribute to improved metabolic stability. [2] Ultimately, a systematic approach involving the synthesis and evaluation of both cyclobutyl and cyclopentyl analogs, guided by the robust experimental protocols outlined in this guide, is the most effective strategy for elucidating the SAR and identifying the optimal carbocycle for a given drug candidate.
References
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Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
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Singh, S., & Singh, J. (2014). Conformational analysis of cycloalkanes. ResearchGate. [Link]
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Fijałkowski, K., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(15), 4933. [Link]
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Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]
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van der Sar, S. A. M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1618–1634. [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
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Anstead, G. M., & Anstead, G. M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
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Ertl, P. (n.d.). Topological Polar Surface Area. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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A Spectroscopic Guide to Differentiating Cyclobutyl and Linear Keto Acids
Introduction
In the landscape of medicinal chemistry and materials science, the conformational rigidity and unique spatial arrangement of small carbocycles offer a powerful tool for molecular design. The cyclobutane ring, in particular, serves as a versatile scaffold, imparting distinct physicochemical properties compared to its linear, acyclic counterparts. Keto acids, containing both a ketone and a carboxylic acid, are fundamental building blocks in organic synthesis. Understanding the structural nuances between a cyclobutyl keto acid and a linear keto acid is paramount for predicting reactivity, biological activity, and material properties.
This guide provides an in-depth spectroscopic comparison of these two motifs. We will move beyond simple data reporting to explore the underlying principles of how the cyclobutane ring's inherent strain and conformational constraints manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish and characterize these important molecular classes.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Window into Molecular Geometry
NMR spectroscopy is arguably the most powerful tool for elucidating the precise three-dimensional structure of organic molecules in solution. The key differentiators between our two subject classes—chemical shifts (δ) and coupling constants (J)—are exquisitely sensitive to the local electronic environment and dihedral angles, which are fundamentally altered by the presence of the cyclobutane ring.
Causality Behind the Chemical Shifts: Ring Strain and Conformation
A linear alkyl chain is characterized by its conformational flexibility, with rapid bond rotation leading to averaged NMR signals for its methylene protons. In stark contrast, the cyclobutane ring is not a planar square. To alleviate torsional strain, it adopts a puckered "butterfly" conformation.[1] This puckering creates distinct pseudo-axial and pseudo-equatorial proton environments, which are often locked on the NMR timescale, leading to more complex and dispersed spectra compared to a simple linear chain. Furthermore, the inherent ring strain of the cyclobutane system can alter the hybridization of the carbon atoms, influencing the electronic environment and, consequently, the chemical shifts of both ¹H and ¹³C nuclei.[2]
¹H NMR: Deciphering Proton Environments
In a linear keto acid, proton signals are generally predictable. Protons alpha to the carbonyl groups (ketone and carboxylic acid) are deshielded and shifted downfield due to the electron-withdrawing nature of the oxygen atoms. The remaining protons in the alkyl chain typically appear as overlapping multiplets in the 1.2-2.0 ppm region.
For a cyclobutyl keto acid, the spectrum is more complex and informative.
-
Ring Protons: The unsubstituted cyclobutane ring protons have a characteristic chemical shift around 1.96 ppm.[1][3] In a substituted system, these protons are no longer equivalent and will present as distinct, complex multiplets. The puckered geometry means that protons on the same carbon (geminal) and on adjacent carbons (vicinal) will have different chemical shifts and coupling constants.
-
Anisotropic Effects: The orientation of the keto and carboxyl groups relative to the ring protons creates significant anisotropic effects, further dispersing the proton signals and providing rich stereochemical information. Theoretical studies confirm that cyclobutane protons are deshielded relative to those in larger, less-strained cycloalkanes.[4][5]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Structures
| Proton Position | Linear Keto Acid (e.g., 3-Oxohexanoic Acid) | Cyclobutyl Keto Acid (e.g., 3-Oxocyclobutane-1-carboxylic acid) | Rationale for Difference |
| α to Ketone & Acid | ~3.5 - 4.0 (methine) | ~3.2 - 3.8 (methine) | Similar deshielding from two carbonyls. |
| α to Ketone (CH₂) | ~2.7 (triplet) | ~2.8 - 3.4 (multiplet) | Ring constraints create non-equivalent protons, leading to a complex multiplet. |
| Other Ring CH₂ | N/A | ~2.2 - 2.8 (multiplet) | Protons are in a strained, puckered ring, leading to complex splitting and deshielding compared to a linear chain.[1][3] |
| Alkyl Chain CH₂/CH₃ | ~0.9 - 1.7 | N/A | Flexible chain protons experience magnetic equivalence and are upfield. |
¹³C NMR: Probing the Carbon Skeleton
The impact of ring strain is also clearly visible in the ¹³C NMR spectrum. While the carbonyl carbons of both the ketone (>200 ppm) and carboxylic acid (>170 ppm) functions appear in their expected downfield regions, the aliphatic carbons show key differences.
-
Linear Keto Acids: Carbons in the flexible chain exhibit predictable chemical shifts based on their distance from the electron-withdrawing groups.
-
Cyclobutyl Keto Acids: The carbon atoms of the cyclobutane ring are shifted relative to a linear analogue. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[1][6] The strain and unique geometry of the ring in the substituted keto acid will cause the ring carbons to have distinct and often upfield-shifted resonances compared to a similar carbon count in an open chain, once substituent effects are accounted for.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Structures
| Carbon Position | Linear Keto Acid (e.g., 3-Oxohexanoic Acid) | Cyclobutyl Keto Acid (e.g., 3-Oxocyclobutane-1-carboxylic acid) | Rationale for Difference |
| Ketone C=O | ~208 | ~205 | Relatively similar, highly deshielded environment. |
| Carboxyl C=O | ~175 | ~178 | Relatively similar, highly deshielded environment. |
| Carbon α to Ketone | ~38 | ~45 | The carbons in the cyclobutane ring have unique electronic properties due to strain. |
| Other Ring Carbons | N/A | ~30-40 | These carbons are part of a strained ring system, differentiating them from linear sp³ carbons.[1][6] |
| Alkyl Chain Carbons | ~13-30 | N/A | Standard aliphatic carbon chemical shifts. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
This protocol ensures the acquisition of clean, interpretable NMR data for structural elucidation.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Part 2: Infrared (IR) Spectroscopy – The Telltale Vibration of a Strained Ring
IR spectroscopy provides a rapid and powerful method for functional group identification by measuring the vibrational frequencies of chemical bonds. For keto acids, the most diagnostic absorptions are those of the carbonyl (C=O) groups.
The Decisive Factor: C=O Stretch and Ring Strain
The primary distinction between a cyclobutyl ketone and a linear ketone in an IR spectrum is the position of the ketone's C=O stretching frequency.
-
Linear Keto Acids: An acyclic ketone typically displays a strong, sharp C=O absorption band around 1715-1720 cm⁻¹ .
-
Cyclobutyl Keto Acids: The C=O bond exocyclic to a strained ring is forced to have more s-character to accommodate the ring's bond angles. This results in a stronger, stiffer bond that vibrates at a higher frequency. Consequently, the ketone C=O stretch in a cyclobutyl keto acid is shifted to a significantly higher wavenumber, typically around 1780-1785 cm⁻¹ . This ~60 cm⁻¹ shift is a highly reliable diagnostic marker.
Both classes of compounds will, of course, exhibit the characteristic absorptions for the carboxylic acid moiety: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[7] The presence of the ketone peak at a high wavenumber is the key to identifying the cyclobutane ring.
Caption: Ring strain increases the C=O stretching frequency in cyclobutyl ketones.
Table 3: Comparative Diagnostic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Linear Keto Acid | Cyclobutyl Keto Acid | Reason for Difference |
| Ketone C=O Stretch | ~1715 (Strong, Sharp) | ~1780 (Strong, Sharp) | Ring strain increases bond strength and vibrational frequency. |
| Acid C=O Stretch | ~1710 (Strong, Sharp) | ~1710 (Strong, Sharp) | Unaffected by the remote ring structure. |
| Acid O-H Stretch | 2500-3300 (Very Broad) | 2500-3300 (Very Broad) | Identical functional group, identical broad absorption due to H-bonding. |
| sp³ C-H Stretch | 2850-2960 | 2850-2990 | Generally similar, subtle differences may arise from ring C-H bonds. |
Experimental Protocol: FT-IR Analysis (Thin Film Method)
-
Sample Preparation: If the sample is a liquid or low-melting solid, place one drop onto a salt plate (e.g., NaCl or KBr). If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to the salt plate, and allow the solvent to evaporate.
-
Plate Assembly: Place a second salt plate on top of the first to create a thin capillary film of the sample.
-
Background Spectrum: Place the empty, assembled plates (or an empty cell) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of the plates and atmospheric CO₂/H₂O.
-
Sample Spectrum: Place the sample plates in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the wavenumbers of the key absorption peaks, paying close attention to the carbonyl region (1650-1850 cm⁻¹).
Part 3: Mass Spectrometry (MS) – Mapping Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Critically for this comparison, the fragmentation patterns observed upon ionization are dictated by the molecule's structure, revealing divergent pathways for cyclic versus linear isomers.
Fragmentation Logic: Ring Opening vs. Chain Cleavage
Upon electron ionization (EI), both molecules will form a molecular ion (M⁺˙). The subsequent fragmentation is a competition between different pathways, with the most stable resulting carbocations and radicals being favored.
-
Linear Keto Acids: Fragmentation is dominated by cleavage of the bonds alpha to the ketone (α-cleavage).[8][9] This leads to the formation of resonance-stabilized acylium ions.[10] For example, 3-oxohexanoic acid can lose an ethyl radical (•C₂H₅) or a propyl radical with the carboxyl group (•CH₂CH₂COOH) to yield characteristic acylium ions. The McLafferty rearrangement is also possible if a γ-hydrogen is present, typically yielding a fragment at m/z 58 for ketones.[8][11]
-
Cyclobutyl Keto Acids: The fragmentation is more complex due to the ring. While α-cleavage can still occur, a highly characteristic pathway for cyclic ketones is the cleavage of the ring itself.[12] The cyclobutane ring can undergo cycloreversion to lose a neutral molecule of ethene (28 Da). This pathway is not available to the linear isomer and serves as a powerful diagnostic clue. The interplay between ring opening and cleavage adjacent to the functional groups leads to a unique fragmentation fingerprint.
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Cyclopropyl vs. Cyclobutyl Analogs: A Comparative Guide to Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of small, constrained ring systems is a cornerstone of rational drug design. Among these, the cyclopropyl and cyclobutyl moieties have emerged as powerful tools for optimizing the pharmacological profiles of therapeutic candidates. This guide provides an in-depth, objective comparison of the biological activities of cyclopropyl versus cyclobutyl analogs, supported by experimental data and protocols, to empower researchers in making informed decisions during lead optimization.
The Allure of Small Rings: A Conformational Advantage
The introduction of cyclopropyl and cyclobutyl groups into a molecule imparts a degree of conformational rigidity, which can be highly advantageous.[1] By locking rotatable bonds, these small rings can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor.[2] This often translates to enhanced potency and selectivity. The choice between a three-membered cyclopropyl ring and a four-membered cyclobutyl ring, however, can have profound and distinct consequences on a compound's overall biological activity.
Metabolic Stability: A Tale of Two Rings
A critical determinant of a drug's in vivo efficacy is its metabolic stability. The inherent strain in the cyclopropyl ring, with its shorter and stronger C-H bonds, often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[2][3] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability.[4]
However, the story is not always straightforward. In a study on fentanyl analogs, it was observed that the cyclopropyl analog underwent primarily N-dealkylation, with no oxidation of the cyclopropyl ring itself.[5] In contrast, as the ring size increased to cyclobutyl and larger, the significance of N-dealkylation decreased in favor of alicyclic ring oxidation.[5] This suggests that while the cyclopropyl ring itself is robust, its influence on the metabolism of the entire molecule is context-dependent.
Conversely, cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, leading to the formation of reactive intermediates that can form adducts with cellular macromolecules.[3] In such cases, replacing the cyclopropyl group with a gem-dimethyl or a cyclobutyl group might be a viable strategy to mitigate this risk.[3]
Comparative Metabolic Stability Data
| Analog | Primary Metabolic Pathway | Intrinsic Clearance (CLint) | Reference |
| Cyclopropyl Fentanyl | N-dealkylation | Low | [5] |
| Cyclobutyl Fentanyl | Alicyclic Ring Oxidation > N-dealkylation | Moderate | [5] |
| Cyclopentyl Fentanyl | Alicyclic Ring Oxidation >> N-dealkylation | High | [5] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of cyclopropyl and cyclobutyl analogs in human liver microsomes.
Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of test compounds.
Materials:
-
Test compounds (cyclopropyl and cyclobutyl analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the NADPH regenerating system in phosphate buffer.[6] Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[7]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[7]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolism, half-life (t½), and intrinsic clearance (CLint) from the disappearance curve of the test compound.
Receptor Binding Affinity: The Impact of Ring Geometry
The distinct geometries of cyclopropyl and cyclobutyl rings can significantly influence how a ligand fits into the binding pocket of its target receptor. The planar and rigid nature of the cyclopropyl group can provide a precise orientation for key pharmacophoric elements, leading to high-affinity interactions.
A compelling example is seen in analogs of fentanyl. Cyclopropylfentanyl exhibits a much greater binding affinity for the µ-opioid receptor (MOR) compared to valerylfentanyl, a structurally similar analog with a flexible four-carbon chain. This highlights the benefit of the conformational constraint imposed by the cyclopropyl ring. Interestingly, in a study of antimalarial compounds, expanding a cyclopropyl ring to a cyclobutyl resulted in a 4-fold loss in activity, suggesting that the specific size and geometry of the smaller ring were optimal for target engagement.
However, the larger and more puckered conformation of the cyclobutyl ring can also be advantageous. In the development of Janus kinase (JAK) inhibitors, the puckered nature of a cyclobutyl ring allowed for the formation of crucial hydrogen bonds with amino acid residues in the active site, which would not have been possible with a planar cyclopropyl group.
Comparative Receptor Binding Affinity Data
| Compound Series | Target Receptor | Cyclopropyl Analog (Ki, nM) | Cyclobutyl Analog (Ki, nM) | Reference |
| Fentanyl Analogs | µ-Opioid Receptor | 2.8 | 49.7 (as valerylfentanyl) | |
| Antimalarials | Cytochrome b | 0.12 (EC50) | 0.48 (EC50) | |
| Cannabinoid Agonists | CB1 Receptor | - | Potent and Selective |
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of cyclopropyl and cyclobutyl analogs for a target receptor.
Objective: To determine the inhibitory constant (Ki) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity for the receptor.
-
Unlabeled test compounds (cyclopropyl and cyclobutyl analogs) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
Competition: Add increasing concentrations of the unlabeled test compounds to the wells. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Cell Permeability: Navigating the Cellular Maze
A drug's ability to permeate cell membranes is crucial for reaching intracellular targets and for oral absorption. The physicochemical properties imparted by cyclopropyl and cyclobutyl groups, such as lipophilicity and the potential for intramolecular hydrogen bonding, can influence cell permeability.
While direct, head-to-head comparative studies on the cell permeability of cyclopropyl versus cyclobutyl analogs are not abundant in the literature, we can infer their potential impact. The introduction of a small, rigid ring can reduce the polar surface area and increase the lipophilicity of a molecule, both of which generally favor passive diffusion across cell membranes. The conformational rigidity can also be beneficial, as it may reduce the entropic cost of adopting a membrane-permeable conformation.
The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.
Caco-2 Permeability Assay Workflow
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a cyclopropyl or a cyclobutyl group into a drug candidate is a nuanced one, with each imparting a unique set of properties. The cyclopropyl group often provides a robust shield against metabolism and can lock a molecule into a highly potent conformation. The cyclobutyl group, with its greater three-dimensionality, can offer alternative binding interactions and may serve as a bioisosteric replacement for gem-dimethyl groups.
Ultimately, the optimal choice depends on the specific challenges of a given drug discovery program. By carefully considering the interplay between metabolic stability, receptor binding, and cell permeability, and by employing the robust experimental protocols outlined in this guide, researchers can harness the power of these small rings to design safer and more effective medicines.
References
- Gifford Bioscience. Radioligand Binding Assay Protocol.
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology.
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
- Cyprotex. Microsomal Stability.
- Enamine. Caco-2 Permeability Assay.
- Hollenberg, P. F., et al. (1988). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of Biological Chemistry, 263(23), 11864-11871.
- Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1052.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Hulme, J. T., & Treherne, J. M. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
- Evotec. Caco-2 Permeability Assay.
- Creative Bioarray. Microsomal Stability Assay.
- Hollenberg, P. F. (1988). Oxidation of cycloalkylamines by cytochrome P-450.
- Lainton, J. A., et al. (1997). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central.
- Science Alert. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
- BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Vasudevan, L., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 227, 109438.
- Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
- Peterson, Y. K., & Peterson, L. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9467-9489.
- Vasudevan, L., et al. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PubMed.
- Groß, T., et al. (2021).
- Dermeik, S., & Rezai, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Dermeik, S., & Rezai, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.
- Rezai, T., et al. (2013). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PMC.
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The Cyclobutane Ring: A Shield Against Metabolism in Drug Design
A Comparative Guide to Enhancing Metabolic Stability
In the intricate process of drug discovery, achieving a favorable pharmacokinetic profile is as crucial as attaining high potency. A key determinant of a drug's in vivo fate is its metabolic stability—the molecule's resistance to being chemically altered by the body's enzymatic machinery. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating higher or more frequent dosing, which in turn can increase the risk of adverse effects.[1] For medicinal chemists, the strategic modification of a lead compound to enhance its metabolic stability is a paramount objective.
This guide provides an in-depth comparison of the cyclobutane moiety with other commonly employed alkyl groups, such as gem-dimethyl and isopropyl, in the context of improving metabolic stability. We will delve into the mechanistic principles that underpin the utility of the cyclobutane ring, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in a laboratory setting.
The Problem with Metabolically Labile Groups
The cytochrome P450 (CYP) family of enzymes, predominantly found in the liver, are the primary drivers of drug metabolism.[2] These enzymes often target sterically accessible, electron-rich sites on a drug molecule, catalyzing oxidative reactions that render the compound more water-soluble and easier to excrete. Alkyl groups, while essential components of many pharmacophores, can be susceptible to such oxidation.
For instance, the gem-dimethyl group, frequently used to introduce steric bulk, is prone to hydroxylation at one of the methyl groups. Similarly, the tertiary carbon of an isopropyl group is a common site of metabolic attack. This metabolic liability can be a significant hurdle in the development of a successful drug candidate.
The Cyclobutane Solution: A Steric Shield
The cyclobutane ring has emerged as a valuable tool for medicinal chemists to circumvent these metabolic issues.[3][4][5][6] Its unique structural and conformational properties make it an excellent bioisostere for the gem-dimethyl and isopropyl groups, often preserving or even enhancing biological activity while significantly improving metabolic stability.
The primary mechanism by which the cyclobutane ring confers metabolic stability is through steric hindrance . The rigid, puckered conformation of the cyclobutane ring effectively shields adjacent chemical bonds from the active site of metabolizing enzymes like CYPs.[7][8] This "steric shield" makes it more difficult for the enzyme to access and oxidize vulnerable positions on the drug molecule.
Caption: Steric Hindrance Mechanism of Cyclobutane.
Comparative Experimental Data
The theoretical advantages of the cyclobutane ring are well-supported by experimental data. Numerous studies have demonstrated that replacing a metabolically labile group with a cyclobutane moiety leads to a significant increase in metabolic stability. The following table summarizes representative data from studies where such comparisons were made.
| Drug Candidate/Scaffold | Metabolically Labile Group | Cyclobutane Analog | Improvement in Metabolic Stability | Reference |
| MCHR1 Inhibitor | gem-dimethyl | Cyclobutane | Significant increase in plasma half-life | [3] |
| αvβ3 Antagonist | Not specified | Cyclobutane-based lead compound | t1/2 > 80 minutes in human liver microsomes | [9] |
| HCV NS3/4A Protease Inhibitor | Cyclopropyl and Cyclopentyl | Cyclobutane | 3- and 19-fold more potent, respectively, with favorable PK profile | [10] |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To empirically determine the metabolic stability of a compound, the human liver microsomal (HLM) stability assay is a widely accepted and robust method. This assay measures the rate of disappearance of a compound when incubated with HLM, which contains a rich complement of drug-metabolizing enzymes.
Materials and Reagents
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
Control compounds (one high-turnover and one low-turnover)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final desired concentration (typically 1 µM) in 0.1 M phosphate buffer.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound and the diluted human liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.
-
Data Analysis
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[9]
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Conclusion
The strategic incorporation of a cyclobutane ring is a powerful and validated approach to enhance the metabolic stability of drug candidates. By acting as a steric shield, the cyclobutane moiety can protect metabolically labile positions from enzymatic degradation, leading to improved pharmacokinetic properties. The in vitro human liver microsomal stability assay provides a reliable method for quantifying the impact of such chemical modifications. As the pressure to develop safer and more effective drugs continues to mount, the judicious use of motifs like the cyclobutane ring will remain a cornerstone of modern medicinal chemistry.
References
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
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ResearchGate. (2025). Bioactive cyclobutane-containing alkaloids. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
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ACS Publications. (n.d.). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Bachrach, S. M. (n.d.). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Computational and Theoretical Chemistry. [Link]
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StatPearls. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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ResearchGate. (n.d.). Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis. ResearchGate. [Link]
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Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]
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ResearchGate. (2025). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Michigan State University. (n.d.). Ring Conformations. MSU Chemistry. [Link]
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National Center for Biotechnology Information. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Structural Confirmation of 4-cyclobutyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Misidentification of a compound, particularly of isomers, can lead to costly delays in research and development, flawed biological data, and potential safety concerns. This guide provides a comprehensive framework for the structural elucidation of 4-cyclobutyl-4-oxobutanoic acid, a molecule of interest in medicinal chemistry.
This document will delve into the expected spectroscopic characteristics of 4-cyclobutyl-4-oxobutanoic acid, contrasting them with its potential isomer, 4-cyclobutyl-3-oxobutanoic acid. By understanding the subtle yet significant differences in their spectral signatures, researchers can confidently confirm the structure of their synthesized compounds. We will explore the theoretical underpinnings of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Furthermore, this guide will present a plausible synthetic route for 4-cyclobutyl-4-oxobutanoic acid via a Friedel-Crafts acylation reaction. Understanding the synthesis is crucial as it can provide insights into potential side-products and impurities that may complicate spectral analysis.
The Importance of Isomeric Differentiation
The distinction between 4-cyclobutyl-4-oxobutanoic acid and its isomer, 4-cyclobutyl-3-oxobutanoic acid, is critical. While both share the same molecular formula (C₈H₁₂O₃) and molecular weight (156.18 g/mol ), their connectivity and, consequently, their chemical and biological properties, differ significantly.
-
4-cyclobutyl-4-oxobutanoic acid is a γ-keto acid, where the ketone functional group is at the C4 position relative to the carboxylic acid.
-
4-cyclobutyl-3-oxobutanoic acid is a β-keto acid, with the ketone at the C3 position.
This seemingly minor shift in the ketone's position has profound implications for the molecule's reactivity, stability, and interaction with biological targets.
Synthesis of 4-cyclobutyl-4-oxobutanoic acid: The Friedel-Crafts Acylation Approach
A common and effective method for the synthesis of aryl or cycloalkyl ketones is the Friedel-Crafts acylation.[1][2][3] In the case of 4-cyclobutyl-4-oxobutanoic acid, this would involve the reaction of cyclobutane with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction proceeds through the formation of an acylium ion from succinic anhydride, which then acts as an electrophile, attacking the cyclobutane ring. A subsequent hydrolytic workup yields the desired product.
Caption: Synthetic workflow for 4-cyclobutyl-4-oxobutanoic acid.
It is important to note that Friedel-Crafts reactions can sometimes yield isomeric byproducts, although the acylation of alkanes is less common and can be complex. The primary concern in this synthesis would be ensuring the reaction proceeds as intended and that the resulting product is rigorously purified and characterized.
Spectroscopic Analysis: A Comparative Approach
Due to the lack of publicly available experimental spectra for 4-cyclobutyl-4-oxobutanoic acid, this section will present a detailed prediction of the expected spectroscopic data. This will be contrasted with the predicted data for its isomer, 4-cyclobutyl-3-oxobutanoic acid, to highlight the key distinguishing features.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the connectivity of a molecule by analyzing the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Assignment | 4-cyclobutyl-4-oxobutanoic acid (Predicted) | 4-cyclobutyl-3-oxobutanoic acid (Predicted) |
| -COOH | ~10-12 ppm (s, 1H) | ~10-12 ppm (s, 1H) |
| -CH-C=O | ~3.0-3.5 ppm (m, 1H) | - |
| -CH₂-C=O (next to CH) | - | ~2.8 ppm (d, 2H) |
| -CH₂-C=O (next to COOH) | ~2.9 ppm (t, 2H) | - |
| -CH₂-CH₂-COOH | ~2.6 ppm (t, 2H) | - |
| -CH₂- (in cyclobutyl ring) | ~1.8-2.4 ppm (m, 6H) | ~1.8-2.4 ppm (m, 6H) |
| -CH- (in cyclobutyl ring) | - | ~2.5 ppm (m, 1H) |
| -CH₂- (in -CH₂-COOH) | - | ~3.5 ppm (s, 2H) |
The most significant difference in the predicted ¹H NMR spectra would be the signals for the protons adjacent to the ketone and carboxylic acid groups. In 4-cyclobutyl-4-oxobutanoic acid, we would expect two distinct triplets for the two methylene groups in the butanoic acid chain. In contrast, 4-cyclobutyl-3-oxobutanoic acid would likely show a doublet for the methylene group adjacent to the cyclobutyl ring and a singlet for the methylene group between the ketone and the carboxylic acid.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
| Assignment | 4-cyclobutyl-4-oxobutanoic acid (Predicted) | 4-cyclobutyl-3-oxobutanoic acid (Predicted) |
| C=O (ketone) | ~210 ppm | ~205 ppm |
| C=O (acid) | ~175 ppm | ~172 ppm |
| -CH-C=O | ~45 ppm | - |
| -CH₂-C=O (next to CH) | - | ~50 ppm |
| -CH₂-C=O (next to COOH) | ~35 ppm | - |
| -CH₂-CH₂-COOH | ~28 ppm | - |
| -CH₂- (in cyclobutyl ring) | ~25 ppm | ~25 ppm |
| -CH- (in cyclobutyl ring) | - | ~40 ppm |
| -CH₂- (in -CH₂-COOH) | - | ~48 ppm |
In the ¹³C NMR spectrum, the chemical shift of the carbonyl carbon of the ketone is expected to be a key differentiator. The γ-keto position in 4-cyclobutyl-4-oxobutanoic acid would likely result in a slightly more downfield shift compared to the β-keto position in the isomer. The chemical shifts of the carbons in the butanoic acid chain would also be distinct and diagnostic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Data
| Functional Group | 4-cyclobutyl-4-oxobutanoic acid (Predicted) | 4-cyclobutyl-3-oxobutanoic acid (Predicted) |
| O-H (acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C=O (acid) | ~1710 cm⁻¹ | ~1710 cm⁻¹ |
| C=O (ketone) | ~1705 cm⁻¹ | ~1715 cm⁻¹ |
| C-H (sp³) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
Both isomers will show a broad O-H stretch for the carboxylic acid and a C=O stretch for the acid. The key difference will be in the C=O stretching frequency of the ketone. For 4-cyclobutyl-3-oxobutanoic acid, the ketone is a β-keto acid, which can exhibit keto-enol tautomerism. The enol form would show a C=C stretch and a broader, shifted C=O stretch due to conjugation and potential intramolecular hydrogen bonding. The γ-keto acid, 4-cyclobutyl-4-oxobutanoic acid, would show a more typical, sharp ketone C=O stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | 4-cyclobutyl-4-oxobutanoic acid (Predicted m/z) | 4-cyclobutyl-3-oxobutanoic acid (Predicted m/z) |
| [M]⁺ | 156 | 156 |
| [M-OH]⁺ | 139 | 139 |
| [M-COOH]⁺ | 111 | 111 |
| [C₄H₇CO]⁺ | 83 | - |
| [CH₂CH₂COOH]⁺ | 73 | - |
| [C₄H₇CH₂CO]⁺ | - | 97 |
| [CH₂COOH]⁺ | - | 59 |
The molecular ion peak at m/z 156 would be expected for both isomers. The fragmentation patterns, however, should be distinct. Alpha-cleavage next to the ketone is a common fragmentation pathway. For 4-cyclobutyl-4-oxobutanoic acid, this would lead to characteristic fragments corresponding to the cyclobutylcarbonyl cation (m/z 83) and the propanoic acid radical cation. For 4-cyclobutyl-3-oxobutanoic acid, the alpha-cleavage would result in different fragments, such as the cyclobutylmethylcarbonyl cation.
Experimental Protocols
To definitively confirm the structure of a synthesized sample purported to be 4-cyclobutyl-4-oxobutanoic acid, the following experimental protocols should be followed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate all signals and determine the chemical shift, multiplicity, and coupling constants for each proton resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Compare the obtained spectra with the predicted data for both isomers. The chemical shifts and coupling patterns of the protons and the chemical shifts of the carbons in the butanoic acid chain will be the most diagnostic features.
Caption: Workflow for NMR-based structural confirmation.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch. Pay close attention to the position and shape of the ketone C=O band to distinguish between the γ-keto acid and the potential β-keto acid isomer.
Protocol 3: Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile compounds.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to accurately determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with the predicted fragmentation pathways for both isomers to identify diagnostic ions.
Conclusion
The definitive structural confirmation of 4-cyclobutyl-4-oxobutanoic acid requires a multi-faceted analytical approach. While the synthesis via Friedel-Crafts acylation provides a logical route to the target molecule, the potential for isomeric impurities necessitates rigorous spectroscopic analysis. By carefully comparing the experimental ¹H NMR, ¹³C NMR, IR, and mass spectra with the predicted data for both 4-cyclobutyl-4-oxobutanoic acid and its potential isomer, 4-cyclobutyl-3-oxobutanoic acid, researchers can confidently establish the identity and purity of their compound. This meticulous approach to structural elucidation is paramount for the integrity and success of any research and development program.
References
-
PubChem. 4-cyclobutyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-cyclobutyl-3-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Cyclobutyl-4-oxobutyric Acid
Introduction: The Critical Role of Purity in Drug Development
4-Cyclobutyl-4-oxobutyric acid is a versatile bifunctional molecule, serving as a key building block in the synthesis of complex carbocyclic and heterocyclic scaffolds relevant to pharmaceutical development. Its utility as a precursor demands an exacting standard of purity. For researchers, scientists, and drug development professionals, the presence of uncharacterized impurities can have profound consequences, ranging from altered biological activity and misleading structure-activity relationship (SAR) data to potential toxicity in downstream applications.
The synthesis of this compound, often proceeding through pathways analogous to Friedel-Crafts acylation[1], can introduce a predictable spectrum of impurities. These typically include:
-
Unreacted Starting Materials: Such as a cyclobutyl precursor or succinic anhydride derivatives.
-
Reaction Byproducts: Including products from side-reactions or degradation.
-
Residual Solvents and Catalysts: Trace amounts of materials used during the synthesis and purification process.
This guide provides a comparative analysis of orthogonal analytical techniques to establish the purity of synthesized this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for integrating these methods into a robust purity assessment strategy.
Chapter 1: The Chromatographic Gold Standard - Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds like this compound.[2][3] Its high resolution, sensitivity, and quantitative accuracy make it the primary method for separating the main component from closely related impurities.
Expertise & Rationale: We select a reversed-phase C18 column designed for aqueous mobile phases (AQ-type) because it resists phase collapse in the high-aqueous conditions needed to retain and separate polar organic acids.[3][4] UV detection at a low wavelength (~210 nm) is chosen to capture the carboxyl and keto functional groups, ensuring detection of both the parent compound and most organic impurities.[4][5][6]
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity determination of this compound.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis Detector.
-
Column: Reversed-Phase C18-AQ, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid, mixed with Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: a. Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1.0 mg/mL. b. Ensure complete dissolution, using sonication if necessary. c. Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
Analysis: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject a blank (mobile phase) to ensure a clean baseline. c. Inject the prepared sample. d. Run the analysis for a sufficient time (e.g., 20 minutes) to ensure all potential impurities have eluted.
-
Data Processing: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Chapter 2: Orthogonal Verification & Impurity Identification with GC-MS
To ensure the purity value from HPLC is not masking co-eluting impurities, an orthogonal method with a different separation principle is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal choice, offering both separation based on volatility and definitive identification of impurities through mass fragmentation patterns.[7]
Expertise & Rationale: this compound is non-volatile and thermally unstable. Therefore, derivatization is a mandatory step.[7][8] We employ a robust two-step process: oximation to stabilize the keto group and prevent tautomerization, followed by silylation to convert the polar carboxylic acid and oxime groups into volatile trimethylsilyl (TMS) derivatives.[8] This procedure ensures the compound can traverse the GC system intact, providing sharp chromatographic peaks and reliable mass spectra.
Detailed Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Derivatization Reagents:
-
Sample Preparation & Derivatization: a. Accurately weigh ~1 mg of the synthesized compound into a 2 mL reaction vial. b. Add 50 µL of the MeOx solution. Cap the vial tightly. c. Incubate the mixture at 60 °C for 60 minutes to complete the oximation.[8] d. Cool the vial to room temperature. e. Add 100 µL of MSTFA w/ 1% TMCS for the silylation step. f. Incubate at 70 °C for 45 minutes. g. Cool and transfer the derivatized sample to a GC vial for analysis.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Scan Range: 50 - 550 m/z.
-
-
Data Analysis: a. Identify the peak corresponding to the derivatized this compound. b. Calculate purity via area percent, similar to HPLC. c. For any impurity peaks, analyze the corresponding mass spectrum. Use spectral libraries (e.g., NIST) to tentatively identify the structures, which can confirm the presence of residual starting materials or byproducts.
Chapter 3: Absolute Purity & Structural Confirmation by qNMR
While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself.[9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[9] By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known mass and purity, an absolute purity value (w/w %) can be calculated.
Expertise & Rationale: The key to a successful qNMR experiment is the selection of a suitable internal standard. It must be of high purity, stable, non-volatile, and possess proton signals that are in a clear region of the spectrum, well-resolved from any analyte signals. For this compound, Maleic Anhydride is an excellent choice. Its two olefinic protons give a sharp singlet around 7.0 ppm, a region typically free of signals from the analyte.
Workflow for qNMR Purity Assessment
Caption: Workflow for absolute purity determination by quantitative ¹H NMR (qNMR).
Detailed Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Materials:
-
Certified Internal Standard (e.g., Maleic Anhydride, Purity_std ≥ 99.5%).
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃).
-
High-precision analytical balance.
-
-
Sample Preparation: a. Accurately weigh approximately 15 mg of the synthesized this compound (m_analyte) into a clean vial. b. To the same vial, add approximately 10 mg of the internal standard, accurately weighed (m_std). c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃. d. Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition: a. Acquire a ¹H NMR spectrum. b. Crucial Parameter: Use a long relaxation delay (D1) of at least 30-60 seconds to ensure full relaxation of all protons for accurate integration.[9] c. Use a 90° pulse angle.
-
Data Processing and Calculation: a. Carefully phase and baseline-correct the spectrum. b. Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the standard (I_std). For the analyte, the protons alpha to the carbonyl groups are good candidates. c. Note the number of protons responsible for each integrated signal (N_analyte and N_std). d. Note the molecular weights of the analyte (MW_analyte) and standard (MW_std). e. Calculate the absolute purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Chapter 4: Rapid Purity Indication via Melting Point Analysis
Melting point is a fundamental physical property that provides a fast and inexpensive, albeit qualitative, indication of purity. The principle of melting point depression states that pure crystalline compounds exhibit a sharp, well-defined melting point range (typically <1 °C), whereas impure compounds melt at a lower temperature and over a broader range.[10][11]
Expertise & Rationale: This technique is not a substitute for chromatography or NMR but serves as an excellent preliminary check. A sharp melting point close to a literature value suggests high purity, while a broad, depressed range is a clear flag for the presence of significant impurities, warranting further investigation with more sophisticated techniques.[12][13]
Detailed Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus or Thiele tube setup.
-
Sample Preparation: a. Ensure the synthesized compound is completely dry and finely powdered. b. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: a. Place the capillary tube in the apparatus. b. Heat rapidly to about 15-20 °C below the expected melting point. c. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[12] d. Record the temperature at which the first drop of liquid appears (T1). e. Record the temperature at which the entire sample becomes a clear liquid (T2). f. The melting point range is T1 – T2.
-
Interpretation: Compare the observed range to the literature value for this compound. A narrow range (e.g., 0.5-1.0 °C) indicates high purity. A broad range (>2 °C) and a depressed T1 value suggest the presence of impurities.[10]
Comparative Summary and Integrated Strategy
No single method provides a complete picture of a compound's purity. A robust assessment relies on an integrated strategy, using orthogonal techniques to build confidence in the final purity value.
Table 1: Comparison of Purity Assessment Techniques
| Technique | Principle | Information Gained | Pros | Cons |
| HPLC-UV | Liquid chromatographic separation based on polarity. | Relative purity (Area %), detection of non-volatile impurities. | High resolution, quantitative, robust, widely available. | May miss co-eluting impurities; requires reference standard for identity. |
| GC-MS | Gas chromatographic separation based on volatility and boiling point. | Relative purity, definitive identification of volatile impurities. | High sensitivity, provides structural information (MS). | Requires derivatization for non-volatile analytes, potential for thermal degradation.[8] |
| qNMR | Nuclear magnetic resonance signal intensity is proportional to molar concentration. | Absolute purity (w/w %), structural confirmation. | Absolute method, no analyte-specific standard needed, highly accurate.[14] | Lower sensitivity than chromatography, requires high-field NMR, higher cost. |
| Melting Point | Impurities disrupt crystal lattice, causing melting point depression. | Qualitative indication of purity. | Fast, inexpensive, simple instrumentation. | Not quantitative, insensitive to small amounts of impurities, not suitable for oils. |
Recommended Integrated Purity Assessment Strategy
Caption: A decision-making framework for the comprehensive purity assessment of synthesized compounds.
References
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.[Link]
-
Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. SCION Instruments.[Link]
-
Melting point determination. University of Calgary.[Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. University of Manitoba.[Link]
-
Melting point determination. SSERC.[Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.[Link]
-
Organic Acids : HPLC (Type-IV). OIV.[Link]
-
Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI.[Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate.[Link]
-
Video: Melting Point Determination of Solid Organic Compounds. JoVE.[Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.[Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
-
This compound. PubChem.[Link]
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- 3. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 6. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rssl.com [rssl.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of Different Keto Acid Preparations
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of keto acids is a critical task. These versatile molecules serve as key intermediates in the synthesis of a wide array of pharmaceuticals and bioactive compounds. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the primary methodologies for preparing keto acids, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Strategic Importance of Keto Acid Synthesis
Keto acids are characterized by the presence of both a ketone and a carboxylic acid functional group. This duality makes them highly valuable synthons, enabling a variety of chemical transformations. Their applications in drug development are extensive, ranging from antiviral and anticancer agents to treatments for metabolic disorders.[1] Consequently, the ability to synthesize these molecules efficiently and selectively is of paramount importance. This guide will dissect and benchmark four principal synthetic strategies:
-
Oxidative Cleavage of Alkenes (Ozonolysis)
-
Oxidation of α-Hydroxy Acids
-
Grignard Reaction with Oxalates
-
Friedel-Crafts Acylation
We will explore the mechanistic underpinnings of each method, providing a rationale for experimental choices and a clear-eyed view of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic pathway is a multi-faceted decision. It requires a careful consideration of yield, reaction time, substrate scope, cost, safety, and environmental impact. The following table provides a quantitative comparison of the different methods for preparing keto acids.
| Method | Typical Substrates | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Ozonolysis | Alkenes | O₃, Oxidizing agent (e.g., H₂O₂) | 2 - 6 hours | 70 - 95% | High yields, broad substrate scope, predictable cleavage. | Requires specialized equipment (ozone generator), potential for explosive ozonide intermediates, safety precautions are critical. |
| Oxidation of α-Hydroxy Acids | α-Hydroxy acids/esters | Oxidizing agents (e.g., KMnO₄, CrO₃, TEMPO) | 1 - 12 hours | 60 - 95% | Utilizes readily available starting materials, can be highly efficient. | Use of heavy metal oxidants (Cr, Mn) raises environmental and safety concerns, over-oxidation can be a side reaction. |
| Grignard Reaction | Alkyl/aryl halides, Diethyl oxalate | Mg, Diethyl oxalate | 2 - 6 hours | 50 - 85% | Excellent for C-C bond formation, good for a variety of keto acids. | Highly sensitive to moisture and air, requires anhydrous conditions, can be difficult to control on a large scale. |
| Friedel-Crafts Acylation | Aromatic compounds | Acyl chloride (e.g., oxalyl chloride), Lewis acid (e.g., AlCl₃) | 1 - 5 hours | 75 - 95% | Highly efficient for aryl keto acids, generally avoids polyacylation. | Limited to aromatic substrates, requires stoichiometric amounts of Lewis acid, which can generate significant waste. |
In-Depth Analysis of Synthetic Routes
Oxidative Cleavage of Alkenes: The Power of Ozonolysis
Ozonolysis is a robust and widely used method for the cleavage of carbon-carbon double bonds to form carbonyl compounds.[2] When followed by an oxidative workup, this reaction directly yields carboxylic acids, making it a powerful tool for the synthesis of keto acids from appropriately substituted alkenes.
Mechanism and Rationale: The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent treatment with an oxidizing agent, such as hydrogen peroxide, cleaves the ozonide and oxidizes any initially formed aldehydes to carboxylic acids. The choice of an oxidative workup is crucial for obtaining the desired keto acid functionality.
Experimental Workflow:
Caption: Workflow for keto acid synthesis via ozonolysis.
Advantages:
-
High Efficiency: Ozonolysis reactions are often high-yielding.
-
Predictability: The cleavage of the double bond is specific, allowing for predictable product formation based on the starting alkene.
-
Broad Substrate Scope: A wide variety of alkenes can be used as starting materials.
Disadvantages:
-
Specialized Equipment: Requires an ozone generator.
-
Safety Concerns: Ozone is toxic and ozonides can be explosive, necessitating careful handling and low-temperature conditions.
-
Reductive Workup as a Side Reaction: Incomplete oxidation can lead to the formation of aldehydes as byproducts.
Oxidation of α-Hydroxy Acids: A Direct Approach
The direct oxidation of α-hydroxy acids or their corresponding esters provides a straightforward route to α-keto acids. A variety of oxidizing agents can be employed for this transformation.
Mechanism and Rationale: The reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form a ketone. The choice of oxidant is critical to avoid over-oxidation and cleavage of the carbon-carbon bond. Milder, more selective oxidizing agents are often preferred. For instance, enzymatic methods are gaining traction as greener alternatives. For example, d-mandelate dehydrogenase can convert d-mandelic acid to phenylglyoxylic acid with high efficiency.[3]
Experimental Workflow:
Caption: Workflow for keto acid synthesis via oxidation.
Advantages:
-
Readily Available Starting Materials: α-Hydroxy acids are often commercially available or easily prepared.
-
High Yields: With the appropriate choice of oxidant, high yields can be achieved.
Disadvantages:
-
Environmental and Safety Concerns: Traditional oxidizing agents like chromium- and manganese-based reagents are toxic and generate hazardous waste.
-
Over-oxidation: Stronger oxidants can lead to the cleavage of the keto acid product.
-
Substrate Specificity: The efficiency of the oxidation can be highly dependent on the specific α-hydroxy acid substrate.
Grignard Reaction: Building Carbon Skeletons
The reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate, is a classic and effective method for the synthesis of α-keto acids. This approach is particularly valuable for constructing the carbon skeleton of the target molecule.
Mechanism and Rationale: The Grignard reagent, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is then hydrolyzed in a subsequent acidic workup to yield the α-keto acid. Careful control of the reaction stoichiometry is essential to prevent a second addition of the Grignard reagent to the newly formed ketone.
Experimental Workflow:
Caption: Workflow for keto acid synthesis via Grignard reaction.
Advantages:
-
Carbon-Carbon Bond Formation: It is an excellent method for creating new C-C bonds.
-
Versatility: A wide range of Grignard reagents can be used, allowing for the synthesis of diverse keto acids.
Disadvantages:
-
Strict Reaction Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring anhydrous conditions and inert atmospheres.
-
Safety Hazards: The reaction can be highly exothermic and difficult to control, especially on a larger scale.[1][4] The use of flammable ether solvents also poses a fire risk.[4]
-
Stoichiometry Control: Preventing the double addition of the Grignard reagent can be challenging.
Friedel-Crafts Acylation: A Gateway to Aryl Keto Acids
For the synthesis of aryl keto acids, the Friedel-Crafts acylation is a powerful and efficient method.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Mechanism and Rationale: The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., oxalyl chloride or its monoester) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivating towards further substitution, thus preventing polyacylation.[6]
Experimental Workflow:
Sources
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- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Cyclobutyl-4-oxobutyric Acid in a Laboratory Setting
Understanding the Hazards: A Cautious Approach
Given its chemical structure—a carboxylic acid and a ketone functional group—4-Cyclobutyl-4-oxobutyric acid should be handled with care. Based on data from similar compounds, it is prudent to assume it may be harmful if swallowed, cause serious eye irritation, and potentially lead to skin irritation or allergic reactions.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to fundamental safety and regulatory principles. These include:
-
Waste Minimization: Whenever possible, experimental designs should be optimized to reduce the generation of chemical waste.[1]
-
Proper Segregation: Incompatible chemicals must never be mixed in the same waste container. Carboxylic acids, for instance, are incompatible with bases, oxidizing agents, and reducing agents.[4]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Designated Storage: Chemical waste should be stored in a designated and properly managed Satellite Accumulation Area (SAA).
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for handling and disposing of both pure this compound and its dilute aqueous solutions.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Work Area: Conduct all disposal-related activities in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): At a minimum, wear the following:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Splash goggles and a face shield.
-
A laboratory coat.
-
Part 2: Waste Characterization and Segregation
Properly characterizing and segregating the waste is the most critical step to ensure safe disposal.
-
Identify the Waste Stream: Determine if the waste is:
-
Concentrated or pure this compound (solid or liquid).
-
Contaminated with other hazardous materials (e.g., solvents, heavy metals).
-
A dilute, uncontaminated aqueous solution.
-
-
Segregation:
-
Acidic Waste: this compound waste should be collected in a designated "Acidic Waste" container.
-
Incompatible Materials: Keep this waste stream separate from bases, strong oxidizing agents, and strong reducing agents to prevent violent reactions.[4]
-
Part 3: Disposal Procedures
The appropriate disposal method depends on the concentration and purity of the waste.
Concentrated or contaminated forms of this acid must be disposed of as hazardous waste.
-
Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Dilute and uncontaminated solutions may be eligible for neutralization and drain disposal, but only if permitted by local regulations. Always consult your institution's EHS guidelines first.
-
Neutralization Procedure (to be performed in a fume hood):
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, to the acidic solution while stirring continuously.
-
Be aware that this reaction can be exothermic and may produce gas. Add the base slowly to control the reaction.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is within the neutral range (typically 6.0-8.0, as specified by your local water authority).
-
-
Drain Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess).
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (such as water for aqueous solutions or an appropriate organic solvent for the pure compound) at least three times.
-
Rinsate Collection: The first rinseate should be collected and disposed of as hazardous waste, following the procedures for concentrated waste. Subsequent rinses may be neutralized if appropriate.
-
Label Defacement: Completely remove or deface the original label on the container.
-
Final Disposal: The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling bin.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
